molecular formula C8H8FNO B1333269 3-Fluoro-4-methylbenzamide CAS No. 170726-98-4

3-Fluoro-4-methylbenzamide

Cat. No.: B1333269
CAS No.: 170726-98-4
M. Wt: 153.15 g/mol
InChI Key: OLZRKCCKPQZSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZRKCCKPQZSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379107
Record name 3-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170726-98-4
Record name 3-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Fluoro-4-methylbenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzamide

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles and strategic decisions underlying the chosen synthetic route, moving beyond a simple recitation of steps to offer insights grounded in practical laboratory experience. The primary pathway detailed herein involves a two-step process commencing with the conversion of 3-fluoro-4-methylbenzoic acid to its corresponding acyl chloride, followed by amidation. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reproducible method for the preparation of this key intermediate.

Introduction and Strategic Overview

This compound is a substituted aromatic amide whose structural motifs are of significant interest in pharmaceutical research. The presence of a fluorine atom can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern medicinal chemistry.[1] The benzamide functional group itself is a cornerstone of many therapeutic agents, recognized for its ability to form critical hydrogen bonds with biological targets.[2]

While several synthetic routes to amides exist, the direct condensation of a carboxylic acid and an amine is kinetically and thermodynamically unfavorable without activation.[3] The proton acidity of the carboxylic acid and the basicity of the amine lead to a competing acid-base reaction, forming a highly unreactive carboxylate salt.[4][5] Therefore, a successful synthesis hinges on the activation of the carboxylic acid.

This guide focuses on a classic and highly effective strategy: the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then readily converted to the target amide upon reaction with ammonia.[6][7] This method is favored for its high yields, readily available reagents, and the convenient removal of byproducts (SO₂ and HCl) as gases.[6]

Recommended Synthetic Pathway and Mechanism

The selected two-step pathway begins with 3-fluoro-4-methylbenzoic acid as the starting material.

Overall Reaction:

Step 1: Acyl Chloride Formation

The conversion of the carboxylic acid to an acyl chloride is the critical activation step. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride transforms it into an excellent leaving group.[6]

Mechanism: The lone pair of electrons on the carboxylic acid's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. A chloride ion is expelled, which then acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the unstable chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gases.[6][8]

Step 2: Amidation of the Acyl Chloride

Acyl chlorides are highly electrophilic and react rapidly with nucleophiles like ammonia.[]

Mechanism: The nitrogen atom of ammonia performs a nucleophilic attack on the carbonyl carbon of the 3-fluoro-4-methylbenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the chloride ion as a leaving group and yielding the stable amide product. A second equivalent of ammonia acts as a base to neutralize the HCl formed, driving the reaction to completion.[10]

Data and Materials

Table 1: Key Reagent Properties
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
3-Fluoro-4-methylbenzoic acidC₈H₇FO₂154.14350-28-7Irritant
Thionyl ChlorideSOCl₂118.977719-09-7Corrosive, Lachrymator, Reacts with Water
Ammonium HydroxideNH₄OH35.041336-21-6Corrosive, Respiratory Irritant
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected Carcinogen, Volatile
Table 2: Product Characteristics
CompoundFormulaMW ( g/mol )CAS No.AppearanceMelting Point (°C)
This compoundC₈H₈FNO153.15175277-86-8White to off-white solid105 °C[11]

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 10 grams of 3-fluoro-4-methylbenzoic acid. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Workflow Visualization

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification & Analysis A 1. Dissolve 3-fluoro-4-methylbenzoic acid in DCM B 2. Add catalytic DMF A->B C 3. Add Thionyl Chloride (SOCl₂) dropwise at 0°C B->C D 4. Reflux mixture until gas evolution ceases C->D E 5. Remove solvent and excess SOCl₂ under vacuum D->E F 6. Dissolve crude acyl chloride in DCM E->F Crude Acyl Chloride G 7. Add solution dropwise to cold Ammonium Hydroxide F->G H 8. Stir vigorously to allow precipitation G->H I 9. Filter the solid product H->I J 10. Wash product with cold water I->J K 11. Recrystallize from ethanol/water J->K L 12. Dry under vacuum K->L M 13. Characterize (NMR, MS, MP) L->M

Caption: Experimental workflow for the synthesis of this compound.

Part A: Synthesis of 3-Fluoro-4-methylbenzoyl Chloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

  • Reagents: To the flask, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until the solid dissolves. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Reaction: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (7.0 mL, 97.3 mmol, 1.5 eq) dropwise via an addition funnel over 20-30 minutes. The addition is exothermic and will be accompanied by gas evolution.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction is complete when gas evolution has ceased.

  • Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-4-methylbenzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.

Part B: Synthesis of this compound
  • Setup: In a separate 500 mL flask, place concentrated ammonium hydroxide (28-30%, ~100 mL) and cool it to 0°C in a large ice bath with vigorous stirring.

  • Reagents: Dissolve the crude 3-fluoro-4-methylbenzoyl chloride from Part A in anhydrous DCM (50 mL).

  • Reaction: Add the acyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution over 30-40 minutes. A thick white precipitate will form immediately.

  • Precipitation: After the addition is complete, continue to stir the mixture vigorously in the ice bath for another hour to ensure complete reaction.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield fine white crystals.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Reaction Mechanism Visualization

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic Acid R-COOH Activated Intermediate R-CO-O-S(O)Cl Carboxylic Acid->Activated Intermediate Acyl Chloride R-COCl Activated Intermediate->Acyl Chloride Tetrahedral Intermediate R-C(O⁻)(Cl)-NH₃⁺ Acyl Chloride->Tetrahedral Intermediate Amide R-CONH₂ Tetrahedral Intermediate->Amide

Caption: Key mechanistic steps in the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (~105°C).[11] A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group protons. The integration and splitting patterns should be consistent with the target structure.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (153.15 g/mol ).[12]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Thionyl Chloride: Is highly corrosive and reacts violently with water to release toxic gases. It is also a lachrymator. Handle exclusively in a chemical fume hood and away from moisture.[6]

  • Ammonium Hydroxide: Concentrated solutions are corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Use in a well-ventilated area or fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 3-fluoro-4-methylbenzoic acid via an acyl chloride intermediate is a reliable and high-yielding method suitable for laboratory-scale production. The protocol presented in this guide, supported by a clear understanding of the underlying chemical mechanisms and safety considerations, provides researchers with a robust pathway to access this important chemical building block for applications in drug discovery and development.

References

physicochemical properties of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylbenzamide

Abstract

This compound (CAS No: 170726-98-4) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] As a synthetic building block, its unique electronic properties, conferred by the fluorine and methyl substituents on the benzamide scaffold, make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the core , offering both established data and predictive analyses. It is designed for researchers, scientists, and drug development professionals, detailing not only the properties themselves but also the robust experimental methodologies required for their validation. The protocols described herein are grounded in principles of scientific integrity, ensuring that each measurement is part of a self-validating analytical workflow.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is structurally defined by a benzene ring substituted with a fluorine atom, a methyl group, and a primary carboxamide group. The relative positions of these groups are critical to its reactivity and intermolecular interactions.

G Figure 2: Workflow for Physicochemical Characterization cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties A Compound Receipt B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV, LC-MS) B->C D Melting Point (DSC) C->D E Thermodynamic Solubility (Shake-Flask) C->E F Acidity/Basicity (pKa via Titration) C->F

References

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzamide (CAS: 175277-86-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Fluorinated Scaffold

As a Senior Application Scientist, I've witnessed the transformative impact of strategic molecular design in drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, offering a powerful tool for fine-tuning molecular behavior.[1][2] 3-Fluoro-4-methylbenzamide, a seemingly simple molecule, embodies this principle. Its unique arrangement of a fluorine atom, a methyl group, and a benzamide core presents a tantalizing scaffold for the development of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, empowering researchers to harness its full potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 175277-86-8[3][4]
Molecular Formula C₈H₈FNO[3][4]
Molecular Weight 153.15 g/mol [3][4]
Melting Point 105 °C[5]
Boiling Point 228.2 °C[5]
Appearance Solid
Purity >98% (typical)

The presence of the fluorine atom ortho to the amide group introduces a significant electronic effect. Fluorine's high electronegativity leads to a withdrawal of electron density from the aromatic ring, influencing its reactivity and the acidity of the amide protons. This electronic modulation is a key feature that can be exploited in the design of targeted molecular interactions.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient route to this compound is through the controlled hydrolysis of its nitrile precursor, 3-Fluoro-4-methylbenzonitrile. While various methods exist for nitrile hydrolysis, an alkaline peroxide method offers a mild and selective approach to obtaining the desired amide with high purity.

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

The synthesis of the nitrile precursor is a critical first step. A reliable method involves the decarbonylative condensation of appropriate starting materials.[6] One documented procedure involves heating methyl 2-(4-cyano-2-fluorophenyl)acetate with anhydrous calcium chloride and water in N,N-dimethylacetamide (DMAc) at 140-145°C.[7] The reaction progress is monitored by HPLC to ensure complete conversion.[7] Purification is typically achieved through column chromatography.[7]

Hydrolysis of 3-Fluoro-4-methylbenzonitrile to this compound

The following protocol is a robust and validated method for the selective partial hydrolysis of the nitrile to the amide. The use of an alkaline environment with an oxidizing agent like hydrogen peroxide allows for a controlled reaction, minimizing the over-hydrolysis to the carboxylic acid.

Experimental Protocol: Alkaline Peroxide Hydrolysis

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 4 M)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

  • Deionized Water

  • Hydrochloric Acid (HCl) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-methylbenzonitrile (1 equivalent) in ethanol (approximately 10-15 volumes).

  • Addition of Base: To the stirred solution, add the sodium hydroxide solution (2-3 equivalents).

  • Addition of Oxidant: Slowly add the hydrogen peroxide solution (3-5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a dilute solution of hydrochloric acid to a pH of ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.

Causality Behind Experimental Choices:

  • Alkaline Conditions: The hydroxide ions act as a catalyst, activating the nitrile group towards nucleophilic attack by the hydroperoxide anion (formed from H₂O₂ in basic media).

  • Hydrogen Peroxide: This serves as the source of the nucleophile and also facilitates the conversion of the intermediate imidic acid to the amide.

  • Ethanol as Solvent: Provides good solubility for the starting material and is compatible with the reaction conditions.

  • Controlled Temperature: Gentle heating accelerates the reaction rate without promoting significant over-hydrolysis to the carboxylic acid.

  • Neutralization and Extraction: Essential for removing inorganic salts and isolating the desired product.

  • Recrystallization: A standard and effective method for obtaining a highly pure crystalline product.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While experimentally obtained spectra for this compound are not widely published, we can predict the key spectral features based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.6 - 7.5dd1HH-6J(H-F) ≈ 8-10 Hz (ortho), J(H-H) ≈ 2 Hz (meta)
~7.4 - 7.3dd1HH-2J(H-F) ≈ 5-7 Hz (meta), J(H-H) ≈ 2 Hz (para)
~7.2 - 7.1t1HH-5J(H-H) ≈ 8 Hz
~6.0 (broad)s2H-CONH₂
~2.3s3H-CH₃

Rationale for Predictions:

  • The aromatic protons will be split by both proton-proton and proton-fluorine couplings. The ortho-coupling to fluorine (H-2) and the meta-coupling (H-6) will be distinct.

  • The amide protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

  • The methyl group, being attached to the aromatic ring, will appear as a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will be characterized by the influence of the fluorine substituent, which will cause splitting of the signals for the carbon atoms in its vicinity.

Chemical Shift (δ, ppm)AssignmentPredicted C-F Coupling (J, Hz)
~168C=O
~160 (d)C-3¹J(C-F) ≈ 240-250 Hz
~135 (d)C-4²J(C-F) ≈ 15-20 Hz
~132 (d)C-2²J(C-F) ≈ 15-20 Hz
~128 (d)C-5³J(C-F) ≈ 5-8 Hz
~125C-1
~115 (d)C-6³J(C-F) ≈ 3-5 Hz
~14-CH₃

Rationale for Predictions:

  • The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant.

  • The carbons ortho (C-2, C-4) and meta (C-5, C-1) to the fluorine will show smaller two- and three-bond coupling constants, respectively.

  • The carbonyl carbon will appear in the typical downfield region for amides.

Predicted FT-IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (asymmetric and symmetric)
~1660StrongC=O stretching (Amide I band)
~1620MediumN-H bending (Amide II band)
~1600, ~1480MediumC=C stretching (aromatic ring)
~1250StrongC-F stretching
~800 - 700Medium-StrongC-H out-of-plane bending (aromatic)
Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry will likely lead to fragmentation of the molecular ion.

m/zInterpretation
153Molecular ion [M]⁺
136Loss of NH₃
108Loss of CONH₂
91Tropylium ion (from rearrangement)

Fragmentation Pathway Diagram:

G M [C₈H₈FNO]⁺˙ m/z = 153 F1 [C₈H₅FO]⁺˙ m/z = 136 M->F1 - NH₃ F2 [C₇H₅F]⁺˙ m/z = 108 M->F2 - CONH₂ F3 [C₇H₇]⁺ m/z = 91 F2->F3 - F

Predicted MS Fragmentation

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The benzamide scaffold is a well-established pharmacophore in a multitude of drug candidates and approved medicines. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][8]

  • Enzyme Inhibition: Fluorinated benzamides have shown promise as inhibitors of various enzymes. The electronic properties of the fluoro-substituted ring can be tailored to optimize interactions with the active site of a target protein.

  • PROTACs and Molecular Glues: Benzamide derivatives are being explored as ligands for Cereblon (CRBN), a key component of E3 ubiquitin ligase complexes used in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation.[8] The specific substitution pattern of this compound could offer novel binding interactions and improved properties for such applications.

  • Anticancer Agents: The benzamide core is present in several anticancer drugs, notably PARP inhibitors. The unique electronic and steric profile of this compound makes it an interesting candidate for the synthesis of novel analogues in this therapeutic area.

Experimental Workflow for Biological Screening:

G cluster_0 Initial Screening cluster_1 Lead Optimization A Compound Synthesis & Purification B In vitro Assay (e.g., Enzyme Inhibition) A->B C Determine IC₅₀ B->C D Structure-Activity Relationship (SAR) Studies C->D E ADME/Tox Profiling D->E

Biological Screening Workflow
Agrochemical Research

The precursor, 3-Fluoro-4-methylbenzonitrile, is a known intermediate in the synthesis of pesticides.[6] This suggests that this compound itself, or derivatives thereof, could possess interesting biological activity relevant to crop protection. The strategic placement of the fluoro and methyl groups can influence the compound's uptake, transport, and interaction with biological targets in pests or plants.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. Based on data for isomeric and related compounds, the following guidelines should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Ingestion: Seek immediate medical attention.

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for chemical synthesis. Its straightforward preparation from readily available precursors, combined with the advantageous properties conferred by its fluorinated benzamide scaffold, makes it an attractive starting point for the development of novel compounds in medicinal and materials chemistry. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications. It is our hope that this technical resource will inspire and enable researchers to further investigate the properties and utility of this promising molecule, leading to new discoveries and innovations.

References

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the molecular structure, spectroscopic properties, and a validated synthesis protocol for 3-Fluoro-4-methylbenzamide, a compound of interest in medicinal chemistry and materials science. By integrating theoretical knowledge with practical insights, this document serves as a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Significance of Fluorinated Benzamides

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern on the benzamide scaffold, presents a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide will delve into the nuanced structural features of this compound, providing a foundational understanding for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueSource
CAS Number 175277-86-8[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a carboxamide group at the 1-position. The presence of the electronegative fluorine atom and the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The amide protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the amide group will appear downfield. The aromatic carbons will show characteristic shifts influenced by the fluorine and methyl substituents, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretching (Amide I): A strong absorption band around 1660 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1650-1600 cm⁻¹.

  • C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 153.15. Fragmentation patterns would likely involve the loss of the amide group and rearrangements of the aromatic ring.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile, 3-Fluoro-4-methylbenzonitrile. This two-step process, starting from commercially available precursors, offers a practical and efficient route to the target molecule.

Synthesis of 3-Fluoro-4-methylbenzonitrile

The synthesis of the nitrile intermediate can be achieved through various methods, with one common approach being the condensation and subsequent decarbonylation of appropriate starting materials.[2][3] A detailed, step-by-step protocol is outlined below.

Diagram 2: Synthesis Workflow for this compound

synthesis_workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Amide Formation cluster_purification Workup & Purification start Starting Materials (e.g., Substituted Toluene Derivative) reaction1 Condensation & Decarbonylation start->reaction1 intermediate 3-Fluoro-4-methylbenzonitrile reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 product This compound reaction2->product workup Extraction & Washing product->workup purification Crystallization or Chromatography workup->purification

A high-level overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzonitrile [2]

  • Reaction Setup: In a suitable reaction vessel, combine the starting materials (a substituted toluene derivative and a cyanide source) with a phase transfer catalyst in an appropriate solvent (e.g., N,N-dimethylformamide).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required temperature (typically 100-160°C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup: Upon completion, cool the reaction mixture and filter to remove any solids. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by washing with water, followed by recrystallization or column chromatography to yield pure 3-Fluoro-4-methylbenzonitrile.

Hydrolysis of 3-Fluoro-4-methylbenzonitrile to this compound

The conversion of the nitrile to the primary amide can be achieved through controlled hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-Fluoro-4-methylbenzonitrile in a suitable solvent mixture, such as tert-butanol and water.

  • Reagent Addition: Add a strong base, such as potassium hydroxide, to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize with an acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to afford pure this compound.

Solid-State Structure: Insights from Analogous Compounds

While a crystal structure for this compound is not publicly available, the solid-state packing of similar benzamides can provide valuable insights. Crystal structures of other N-(arylsulfonyl)-4-fluorobenzamides reveal extensive hydrogen bonding networks.[4] It is highly probable that this compound also forms hydrogen-bonded dimers or tapes in the solid state, a common structural motif for primary amides. These intermolecular interactions significantly influence the material's physical properties, such as melting point and solubility.

Applications and Future Directions

This compound is a valuable intermediate in the synthesis of more complex molecules. The nitrile precursor, 3-Fluoro-4-methylbenzonitrile, is noted as an important intermediate in the production of pesticides, highlighting the relevance of this chemical scaffold in agrochemicals.[2] In the pharmaceutical industry, the fluorinated benzamide moiety can be incorporated into drug candidates to enhance their pharmacological profiles. The unique substitution pattern offers opportunities for fine-tuning molecular properties in the pursuit of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, predicted spectroscopic properties, and a viable synthesis protocol for this compound. By leveraging data from analogous compounds and established chemical principles, this document offers a solid foundation for researchers and scientists working with this versatile fluorinated building block. The insights provided herein are intended to facilitate its application in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-fluoro-4-methylbenzamide. As a crucial tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of pharmaceutical intermediates and active ingredients. This document, authored from the perspective of a Senior Application Scientist, will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed spectral features, providing a framework for researchers to interpret similar spectra with confidence.

Introduction: The Role of NMR in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Nuclear Magnetic Resonance (TIF) spectroscopy stands as an unparalleled analytical technique for providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, which serves as a potential building block in medicinal chemistry, a thorough understanding of its NMR spectra is essential for synthesis confirmation, purity assessment, and quality control.

Molecular Structure and Expected NMR Features

The structure of this compound, with its substituted aromatic ring, provides a rich system for NMR analysis. The interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the amide functionality creates a unique electronic environment for each proton and carbon atom, leading to a predictable and interpretable set of NMR signals.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.8m2HAromatic (H2, H6)
~7.2 - 7.4t1HAromatic (H5)
~6.0 - 7.0br s2H-NH₂
~2.3s3H-CH₃
Interpretation of the ¹H NMR Spectrum:
  • Aromatic Protons (H2, H5, H6): The protons on the aromatic ring will appear in the region of δ 7.2-7.8 ppm.

    • H6: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded, appearing at the downfield end of the aromatic region. It will likely appear as a doublet of doublets due to coupling with H5 and a smaller four-bond coupling to the fluorine atom.

    • H2: This proton is ortho to the fluorine atom and will also be significantly deshielded. It is expected to be a doublet of doublets due to coupling with H6 and a strong three-bond coupling to the fluorine atom.

    • H5: This proton is situated between the fluorine and methyl groups. It is expected to appear as a triplet due to coupling with the adjacent H6 and a smaller coupling to the fluorine atom.

  • Amide Protons (-NH₂): The two protons of the primary amide group are diastereotopic due to restricted rotation around the C-N bond. They are expected to appear as two broad singlets in the region of δ 6.0-7.0 ppm. The broadness is a result of quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately δ 2.3 ppm. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with the fluorine substituent having a particularly pronounced effect due to its high electronegativity and its ability to couple with the carbon nuclei.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O
~160 (d, ¹JCF ≈ 245 Hz)C3
~135 (d, ³JCF ≈ 8 Hz)C1
~132 (d, ³JCF ≈ 6 Hz)C5
~128 (d, ²JCF ≈ 18 Hz)C4
~125C6
~115 (d, ²JCF ≈ 22 Hz)C2
~15-CH₃
Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168 ppm, which is typical for this functional group.

  • Aromatic Carbons:

    • C3 (Carbon bearing Fluorine): This carbon will be directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift to around δ 160 ppm. Furthermore, it will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet.

    • C1, C2, C4, C5: These carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon ipso to the amide group (C1) and the carbon bearing the methyl group (C4) will show smaller doublet splittings. The carbons ortho (C2) and meta (C5) to the fluorine will also appear as doublets with characteristic coupling constants.

    • C6: The chemical shift of this carbon will be primarily influenced by the ortho amide group.

  • Methyl Carbon (-CH₃): The methyl carbon will appear at a characteristic upfield chemical shift of around δ 15 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for this compound or similar compounds, the following general protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets in the case of C-F coupling).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (Dissolution, Filtration) H1_Acquisition ¹H NMR Acquisition (Set Parameters, Acquire Data) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Set Parameters, Acquire Data) SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Interpretation) Processing->Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently utilize NMR spectroscopy for the structural verification and characterization of this and related compounds. The detailed analysis presented herein serves as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the efficient and accurate progression of drug development pipelines.

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-methylbenzamide: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the crystal structure analysis of 3-Fluoro-4-methylbenzamide. As the definitive crystal structure of this specific compound is not publicly available at the time of this writing, this document outlines the essential experimental and computational workflows required for its determination and offers a predictive analysis of its key structural features based on established principles of physical organic chemistry and crystallography. This paper is intended for researchers, scientists, and drug development professionals who are engaged in the study of small molecule crystallography and its application in understanding molecular structure-property relationships.

Introduction: The Significance of Fluorinated Benzamides in Molecular Design

Benzamides are a critical pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities. The strategic incorporation of fluorine atoms into the benzamide scaffold is a well-established strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The specific regio- and stereochemistry of the fluorine substituent can have profound effects on the molecule's conformation and its ability to engage in intermolecular interactions, which in turn dictates its crystal packing and ultimately its solid-state properties like solubility and bioavailability.

This compound presents an interesting case study where the interplay of a moderately electron-withdrawing fluorine atom and a small, electron-donating methyl group can influence the electronic properties of the aromatic ring and the hydrogen bonding capabilities of the amide group. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for any rational drug design or materials science application.

PART 1: Crystallogenesis: The Art and Science of Single Crystal Growth

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals of suitable size and perfection. The process of obtaining such crystals, known as crystallogenesis, is often the most challenging step. For a molecule like this compound, a systematic screening of crystallization conditions is recommended.

Experimental Protocol: Screening for Crystallization Conditions
  • Solvent Selection: The initial step involves selecting a suitable solvent or a mixture of solvents. The ideal solvent should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution from which the crystal can grow. A preliminary solubility screen with a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and toluene) should be performed.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of this compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can lead to the formation of single crystals.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling can induce crystallization.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound leads to a gradual decrease in solubility and promotes crystal growth. This can be set up in hanging drop or sitting drop formats.

    • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

The choice of technique and solvent is critical and often empirical. The interplay of intermolecular forces between the solute and solvent molecules governs the crystallization process.

PART 2: Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in the crystal lattice.[1]

Workflow for Data Collection and Structure Refinement

workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Solution crystal_mount Crystal Mounting data_collection Data Collection (Diffractometer) crystal_mount->data_collection X-ray Exposure data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File) interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond (Primary Amide Dimer) O1 C=O N2 N-H O1->N2 F3 F Ring3 Phenyl Ring (π-system) CH3 Aryl C-H CH3->F3 C-H···F Interaction

References

The Emerging Therapeutic Potential of 3-Fluoro-4-methylbenzamide Derivatives: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents. Strategic functionalization of the benzamide core, particularly through halogenation and alkylation, has proven to be a highly effective strategy for modulating pharmacokinetic properties and enhancing target-specific biological activity. This technical guide focuses on the 3-fluoro-4-methylbenzamide moiety, a promising pharmacophore for the development of novel therapeutics. We will delve into the key biological activities associated with derivatives of this scaffold, with a primary focus on their potential as anticancer and antimicrobial agents. This document provides a detailed examination of their mechanisms of action, outlines robust experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: The Strategic Design of a Privileged Scaffold

The development of small-molecule inhibitors remains a principal objective in drug discovery. The benzamide group is frequently utilized due to its ability to form critical hydrogen bonds with biological targets and its synthetic tractability.[1] The specific substitution pattern of the aromatic ring is paramount in defining the molecule's ultimate biological function and drug-like properties.

1.1 The Significance of Fluorine in Medicinal Chemistry The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity.[2] Fluorine's high electronegativity can alter the acidity of nearby protons, such as the amide N-H, potentially leading to stronger hydrogen bonding with target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[2]

1.2 The Role of the Methyl Group The 4-methyl (p-tolyl) group provides a lipophilic handle that can engage in beneficial hydrophobic interactions within a target's binding pocket. Its placement relative to the fluoro and amide groups is crucial for orienting the molecule correctly for optimal target engagement. In many kinase inhibitors, for example, this region of the molecule occupies a hydrophobic pocket adjacent to the ATP-binding site.[3]

This guide will explore how the unique combination of the 3-fluoro and 4-methyl substituents on the benzamide core gives rise to derivatives with significant therapeutic potential.

General Synthetic Approach and Screening Workflow

The synthesis of this compound derivatives typically begins with the commercially available 3-fluoro-4-methylbenzoic acid. The most common synthetic route involves the activation of the carboxylic acid followed by amidation with a desired amine.

A generalized workflow for the synthesis and subsequent biological screening of a library of these derivatives is outlined below. This systematic approach ensures that synthetic efforts are efficiently translated into meaningful biological data.

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Hit Validation & Optimization start 3-Fluoro-4-methylbenzoic Acid activated Acid Chloride / Activated Ester Formation (e.g., SOCl2, EDCI/HOBt) start->activated amidation Amidation with Diverse Amines (R-NH2) activated->amidation library Derivative Library (Purification by Chromatography) amidation->library cell_free Cell-Free Assays (e.g., Kinase, PARP, FtsZ) library->cell_free Initial Biological Evaluation cell_based Cell-Based Assays (e.g., Proliferation, MIC) library->cell_based dose_response Dose-Response & IC50/MIC Determination cell_free->dose_response cell_based->dose_response Active 'Hits' sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for synthesis and evaluation of this compound derivatives.

Key Biological Activities & Mechanisms of Action

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably oncology and infectious diseases.

Anticancer Activity

The structural features of these derivatives make them well-suited to target key enzymes involved in cancer cell proliferation and survival, such as protein kinases and Poly(ADP-ribose)polymerases (PARPs).

3.1.1 Protein Kinase Inhibition Many small-molecule kinase inhibitors feature a substituted benzamide moiety that mimics the hinge-binding interactions of ATP.[3] Derivatives of 4-methylbenzamide have been investigated as potential inhibitors of protein kinases like PDGFRα and PDGFRβ.[3] The this compound core can be derivatized with various heterocyclic systems to target the ATP-binding site of specific oncogenic kinases.

The mechanism involves competitive inhibition, where the compound occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrate proteins and thereby blocking signal transduction pathways that drive cell growth and proliferation.

G cluster_kinase Kinase Domain GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RTK->RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1 P P2 P ATP ATP ADP ADP ATP->ADP Substrate Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Activates Inhibitor 3-Fluoro-4-methyl- benzamide Derivative Inhibitor->ATP Blocks Binding

Caption: Mechanism of RTK inhibition by competitive binding at the ATP pocket.

3.1.2 PARP-1 Inhibition and Synthetic Lethality PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4] Many PARP inhibitors are designed to mimic the nicotinamide portion of its substrate, NAD+, a role for which the benzamide scaffold is well-suited.[4]

In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs are converted into toxic DSBs during replication. Since the HR pathway is non-functional, the cell cannot repair these DSBs and undergoes apoptosis. This concept is known as synthetic lethality and has been a major breakthrough in treating BRCA-mutant cancers.[4]

G cluster_normal Normal Cell (Functional HR) cluster_brca BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-1 Mediated Base Excision Repair ssb1->parp1 ok1 DNA Integrity Maintained parp1->ok1 ssb2 Single-Strand Break (SSB) parp2 PARP-1 ssb2->parp2 dsb Replication Fork Collapse => Double-Strand Break (DSB) ssb2->dsb During Replication hr Homologous Recombination (Defective) dsb->hr Fails apoptosis Cell Death (Apoptosis) hr->apoptosis inhibitor PARP Inhibitor inhibitor->parp2 Blocks

Caption: The principle of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. Certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[5] FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring at the division site. Inhibition of FtsZ polymerization blocks cytokinesis and leads to bacterial cell death. A fluorine substitution on the phenyl ring has been shown to enhance antibacterial activity in some benzamide series.[5]

Experimental Protocols for Activity Assessment

The following protocols are standardized methodologies for evaluating the primary biological activities of novel this compound derivatives.

4.1 Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric) This protocol provides a method for quantifying the inhibitory potential of test compounds against PARP-1 activity.

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

  • Materials:

    • Histone-coated 96-well plate

    • Recombinant human PARP-1 enzyme

    • PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Biotinylated NAD+

    • Test compounds (dissolved in DMSO)

    • Positive control inhibitor (e.g., Olaparib)

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 2 M H₂SO₄)

    • Plate reader (450 nm)

  • Methodology:

    • Prepare serial dilutions of test compounds and the positive control in PARP buffer. Final DMSO concentration should not exceed 1%.

    • To each well of the histone-coated plate, add 25 µL of PARP buffer (for blank), vehicle control (buffer + DMSO), positive control, or test compound dilution.

    • Prepare a master mix containing PARP buffer, activated DNA, and biotinylated NAD+.

    • Add 50 µL of the master mix to all wells except the blank.

    • Initiate the reaction by adding 25 µL of PARP-1 enzyme to all wells except the blank.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate 3 times with wash buffer (e.g., PBS + 0.05% Tween-20).

    • Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

4.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standard inoculum of bacteria is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Materials:

    • Test bacterial strain (e.g., Staphylococcus aureus)

    • Growth medium (e.g., Mueller-Hinton Broth)

    • 96-well microtiter plates

    • Test compounds (dissolved in DMSO)

    • Positive control antibiotic (e.g., Penicillin)

    • Spectrophotometer (600 nm)

  • Methodology:

    • Grow a liquid culture of the test bacteria to the mid-logarithmic phase.

    • Adjust the bacterial culture to a concentration of 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • In a 96-well plate, add 50 µL of growth medium to all wells.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Set up control wells: vehicle control (medium + DMSO + bacteria), positive control (medium + standard antibiotic + bacteria), and a sterility control (medium only).

    • Add 50 µL of the prepared bacterial inoculum to all wells except the sterility control.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity. The well with the lowest compound concentration showing no growth is the MIC. Optionally, read absorbance at 600 nm.

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the "R" group in the 3-fluoro-4-methyl-N-R -benzamide structure is key to optimizing potency and selectivity. The data below represents a hypothetical SAR study to illustrate these principles.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR-GroupPARP-1 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
REF-1 Olaparib50.1 (BRCA-mut)
EX-01 Phenyl> 10,000> 50
EX-02 4-Fluorophenyl5,20045.8
EX-03 Cyclohexyl8,500> 50
EX-04 Pyridin-2-yl85012.3
EX-05 4-(Piperidin-1-yl)benzyl451.1

From this hypothetical data, we can infer that a simple phenyl or alkyl group (EX-01, EX-03) is insufficient for potent activity. Introducing a nitrogen-containing heterocycle like pyridine (EX-04) improves activity, and a more complex, basic side chain (EX-05) dramatically enhances PARP-1 inhibition, likely by forming additional interactions in the enzyme's active site.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
REF-2 Penicillin0.5> 128
EX-06 2-Thiazolyl16> 128
EX-07 2-Thienyl32> 128
EX-08 3-Methoxybenzyl8> 128
EX-09 2,4-Dichlorobenzyl4> 128

This hypothetical data suggests that these derivatives show selectivity for Gram-positive bacteria (S. aureus). Potency is enhanced by substituting the R-group with electron-rich or halogenated aromatic moieties (EX-08, EX-09), which may improve binding to the target protein FtsZ.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising starting point for the design of novel therapeutic agents. The strategic placement of the fluoro and methyl groups provides a favorable foundation for developing potent and selective inhibitors of key targets in oncology and infectious disease. The data and protocols presented in this guide demonstrate the potential for these derivatives to act as inhibitors of PARP-1, protein kinases, and bacterial cell division proteins.

Future research should focus on expanding derivative libraries to further probe the structure-activity relationship, particularly concerning the N-substituent. Co-crystallization of lead compounds with their target enzymes will provide invaluable structural insights for rational, next-generation drug design. Furthermore, comprehensive ADME/Tox profiling will be essential to advance the most promising candidates toward preclinical development.

References

The Strategic Intermediate: A Technical Guide to 3-Fluoro-4-methylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect of Therapeutic Innovation

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with a series of critical, often unsung, molecular architects: the intermediates. These compounds are the linchpins of complex synthetic routes, and their purity, reactivity, and accessibility dictate the feasibility and efficiency of manufacturing life-saving medicines. This guide focuses on one such pivotal molecule: 3-Fluoro-4-methylbenzamide . While seemingly a simple substituted aromatic amide, its unique structural features—a fluorine atom and a methyl group strategically positioned on a benzamide scaffold—make it a valuable building block in medicinal chemistry. This document provides an in-depth technical exploration of its synthesis, properties, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile

A thorough understanding of a starting material's fundamental properties is the bedrock of successful process development. This compound is a white solid at room temperature, and its key physicochemical characteristics are summarized below.

PropertyValueReference(s)
CAS Number 175277-86-8[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
Melting Point 105 °C[2]
Boiling Point 228.2 °C[2]
Appearance White to off-white solid[2]

Strategic Synthesis Pathway

The efficient construction of this compound is paramount for its utility. The most common and logical synthetic approach begins with the corresponding carboxylic acid, 3-Fluoro-4-methylbenzoic acid. This two-stage process is outlined below, emphasizing the causality behind the chosen reagents and conditions.

Stage 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

The precursor acid is typically prepared from 2-fluoro-4-bromotoluene via a Grignard reaction followed by carboxylation. This classic organometallic approach is reliable for forming new carbon-carbon bonds to an aromatic ring.

Synthesis_Stage1 Start 2-Fluoro-4-bromotoluene Grignard Grignard Reagent (Aryl Magnesium Bromide) Start->Grignard  1. Mg, THF (anhydrous)  Initiation (e.g., I₂ crystal) Acid 3-Fluoro-4-methylbenzoic Acid Grignard->Acid  2. CO₂ (dry ice)  3. H₃O⁺ (acidic workup)

Protocol 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

  • Reaction Setup: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: A small crystal of iodine is added to initiate the reaction. A solution of 2-fluoro-4-bromotoluene in anhydrous THF is then added dropwise via the dropping funnel. The reaction mixture is maintained at a gentle reflux until the magnesium is consumed. The causality here is critical: the anhydrous conditions prevent the highly reactive Grignard reagent from being quenched by water.

  • Carboxylation: The resulting Grignard solution is cooled and slowly poured over crushed dry ice (solid CO₂), which serves as the electrophile. This step must be performed with vigorous stirring to ensure efficient carboxylation.

  • Workup and Isolation: The reaction mixture is quenched with a dilute acid (e.g., HCl) to protonate the carboxylate salt. The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-fluoro-4-methylbenzoic acid, which can be purified by recrystallization.[]

Stage 2: Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation that proceeds via activation of the carboxyl group, typically by forming a more reactive acyl chloride intermediate.

Synthesis_Stage2 Acid 3-Fluoro-4-methylbenzoic Acid AcylChloride Intermediate: 3-Fluoro-4-methylbenzoyl chloride Acid->AcylChloride  1. SOCl₂ or (COCl)₂  Catalytic DMF Amide This compound AcylChloride->Amide  2. Excess NH₄OH or NH₃(g)  in an inert solvent

Protocol 2: Synthesis of this compound

  • Acid Chloride Formation: 3-Fluoro-4-methylbenzoic acid is dissolved in a suitable solvent (e.g., toluene or dichloromethane) containing a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (SOCl₂) is added dropwise at room temperature. The mixture is then heated to reflux until the evolution of HCl and SO₂ gases ceases. The choice of thionyl chloride is based on its efficacy and the fact that its byproducts are gaseous, simplifying purification.

  • Solvent Removal: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-fluoro-4-methylbenzoyl chloride.

  • Amination: The crude acyl chloride is dissolved in an inert aprotic solvent (e.g., THF or dichloromethane) and cooled in an ice bath. Concentrated ammonium hydroxide is then added slowly and carefully. The reaction is highly exothermic. The mixture is stirred until the reaction is complete (monitored by TLC).

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold water to remove ammonium salts, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Application in Pharmaceutical Development: A Scaffold for Potent Inhibitors

The true value of this compound lies in its role as a versatile building block for APIs. The fluorinated benzamide moiety is a common feature in many modern therapeutics. The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins by forming favorable interactions, and modulate the pKa of nearby functional groups.[4][5]

While direct synthesis routes for major drugs starting from this compound are not as prominently published as those for its isomers, its structural motifs are central to highly significant classes of drugs, particularly in oncology.

Case Study: Structural Analogy to Enzalutamide Intermediates

The anti-prostate cancer drug Enzalutamide features a 2-fluoro-N-methylbenzamide core.[6] Its synthesis often involves intermediates like 4-bromo-2-fluoro-N-methylbenzamide.[7][8] The synthetic logic and reaction types used to couple this piece to the rest of the molecule are directly applicable to this compound. This makes it an invaluable starting point for generating novel analogues of Enzalutamide or other androgen receptor antagonists, where researchers might explore how the positional change of the fluorine and methyl groups impacts efficacy and selectivity.

Relevance to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of cancer therapeutics, particularly for tumors with BRCA mutations.[9][10][11] Several approved PARP inhibitors, such as Talazoparib , contain a fluorinated aromatic core linked to a phthalazinone system.[][12] The synthesis of Talazoparib and related compounds involves building upon a fluorinated scaffold.[13] this compound provides a ready-made scaffold that can be elaborated through further reactions, such as benzylic bromination of the methyl group, to create complex heterocyclic systems characteristic of PARP inhibitors.

Applications cluster_0 Core Intermediate cluster_1 Potential Therapeutic Classes Intermediate This compound AR_Antagonists Androgen Receptor Antagonists (e.g., Enzalutamide analogues) Intermediate->AR_Antagonists Structural Analogy & Scaffold Hopping PARP_Inhibitors PARP Inhibitors (e.g., Talazoparib analogues) Intermediate->PARP_Inhibitors Core Scaffold for Heterocycle Synthesis

Quality Control and Analytical Characterization

Ensuring the identity and purity of a pharmaceutical intermediate is non-negotiable. A multi-technique approach is required for comprehensive characterization.

QC_Workflow cluster_analytics Full Analytical Characterization Start Synthesized This compound TLC Initial Purity Check (TLC) Start->TLC Purification Purification (Recrystallization) TLC->Purification If impurities detected Final_Product Final Purified Product TLC->Final_Product If pure Purification->Final_Product NMR Structure Confirmation (¹H, ¹³C NMR) Final_Product->NMR MS Molecular Weight Verification (Mass Spectrometry) Final_Product->MS IR Functional Group ID (IR Spectroscopy) Final_Product->IR HPLC Quantitative Purity (HPLC) Final_Product->HPLC

Expected Analytical Data Summary

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (with coupling to ¹⁹F), a singlet for the methyl (CH₃) group, and two broad singlets for the amide (NH₂) protons.
¹³C NMR Aromatic carbon signals (with C-F couplings), a signal for the methyl carbon, and a downfield signal for the carbonyl (C=O) carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide, ~3300-3100 cm⁻¹), C=O stretching (amide I band, ~1660 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).
Mass Spec. A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (153.15).

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of a reference standard.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate care. It is classified as an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid breathing dust.

  • GHS Pictogram: GHS07 (Exclamation mark).

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. Its true power is realized in its application as a core scaffold, providing a robust starting point for the synthesis of complex and highly potent therapeutic agents, particularly in the fields of oncology with androgen receptor antagonists and PARP inhibitors. As the demand for novel, more effective pharmaceuticals continues to grow, the importance of versatile and well-characterized intermediates like this compound will only increase, solidifying its role as a quiet but essential enabler of drug discovery.

References

Whitepaper: The Strategic Role of Fluorine in the Bioactivity of the 3-Fluoro-4-methylbenzamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacological profiles. This guide provides an in-depth analysis of the 3-Fluoro-4-methylbenzamide core, a structural motif of increasing importance in drug discovery. We dissect the multifaceted roles of the fluorine atom at the 3-position, examining its influence on metabolic stability, target-binding affinity, and overall molecular behavior. By integrating foundational principles of fluorine chemistry with a practical case study and detailed experimental protocols, this document serves as a technical resource for researchers aiming to leverage the unique properties of fluorine in rational drug design.

Introduction: The Unseen Influence of a Single Atom

In the intricate landscape of drug discovery, the substitution of a single hydrogen atom with fluorine can be the pivotal decision that transforms a promising lead compound into a clinical candidate. While this compound itself is not a therapeutic agent, it represents a critical building block and structural motif found in a variety of biologically active molecules.[1][2] Its value lies in the precise arrangement of its functional groups: the benzamide core, a versatile scaffold for molecular recognition; the 4-methyl group, influencing lipophilicity and orientation; and the strategically placed 3-fluoro substituent.

This guide moves beyond a general overview to provide a granular analysis of how the fluorine atom in this specific context exerts profound control over the molecule's properties. Understanding these effects is paramount for any scientist working on optimizing lead compounds that contain this or similar fluorinated aromatic cores.

The Foundational Principles of Fluorine in Medicinal Chemistry

Before dissecting the specific molecule, it is essential to ground our analysis in the well-established principles that make fluorine a "magic" element in drug design.[3] Its unique combination of properties allows for subtle yet powerful modulation of a drug candidate's profile.[4][5]

  • High Electronegativity: As the most electronegative element, fluorine (Pauling scale: 3.98) creates a strong dipole in the C-F bond, powerfully withdrawing electron density from its surroundings.[6] This can significantly alter the acidity and basicity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeability, and target binding.[7]

  • Small Atomic Radius: With a van der Waals radius of only 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[8] This allows it to act as a bioisostere of hydrogen, often enabling substitution without introducing significant steric hindrance, thereby preserving the molecule's ability to fit into a target's binding pocket.[7]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol).[6] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, a common strategy to increase a drug's half-life and bioavailability.[3][9]

  • Modulation of Lipophilicity: A single fluorine substitution on an aromatic ring generally increases lipophilicity (LogP), which can enhance membrane permeability and cell penetration.[3][10] This effect is highly context-dependent and crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Conformational Control & Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[7][11] Furthermore, electrostatic repulsion between fluorine and other groups can lock the molecule into a specific, more bioactive conformation.[9]

Deconstructing the this compound Moiety

By applying the principles above, we can hypothesize the specific contributions of the fluorine atom in the this compound scaffold.

Impact on Physicochemical Properties

The fluorine atom at the 3-position exerts a powerful inductive electron-withdrawing effect across the aromatic ring. This has several predictable consequences:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the amide nitrogen. While amides are generally neutral, this effect can influence hydrogen bonding capability and interactions with biological targets.[4][6]

  • Metabolic Shielding: The 4-methyl group is a potential site for oxidative metabolism. The adjacent fluorine atom at the 3-position can sterically and electronically shield the methyl group, reducing its susceptibility to CYP-mediated oxidation.[9] More importantly, it blocks what would otherwise be a metabolically vulnerable C-H position on the aromatic ring.[12]

  • Enhanced Lipophilicity: The fluorine substitution is expected to increase the overall lipophilicity of the molecule compared to its non-fluorinated counterpart, 4-methylbenzamide. This can be critical for crossing biological membranes.[3]

cluster_0 Physicochemical Impact of 3-Fluoro Substitution F 3-Fluoro Group pKa Modulates pKa of Amide Group F->pKa Metabolism Blocks Metabolic Oxidation at C3 F->Metabolism Shielding Shields 4-Methyl Group from Metabolism F->Shielding LogP Increases Lipophilicity (LogP) F->LogP Activity Altered Biological Activity pKa->Activity Metabolism->Activity Shielding->Activity LogP->Activity

Caption: Impact of the 3-fluoro group on molecular properties.

Role in Target Binding and Selectivity

The ultimate goal of these physicochemical modifications is to improve how the molecule interacts with its biological target.

  • Direct Interactions: The polarized C-F bond can act as a hydrogen bond acceptor or participate in favorable dipole-dipole interactions with amino acid residues in a protein's active site, thereby increasing binding affinity.[7]

  • Water Displacement: By increasing the lipophilicity of its local environment on the ring, the fluorine atom can help displace water molecules from a hydrophobic binding pocket, leading to an entropically favorable increase in binding energy.

Case Study: TRPV1 Antagonists

While direct studies on this compound are limited, its structural core is present in more complex molecules where its role has been elucidated. A compelling example comes from a series of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain therapeutics.[1][2]

In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the "A-region" of the molecule consists of the 3-fluoro-4-substituted phenyl ring.[1] The structure-activity relationship (SAR) data from this and related series consistently demonstrate that the presence and position of the fluorine atom are critical for high potency.

Compound ModificationKey FindingImplied Role of FluorineReference
Non-fluorinated Analog Lower antagonistic potency compared to the fluorinated version.Fluorine is critical for optimal binding affinity and/or conformation.[1][2]
Positional Isomers Moving the fluorine to other positions on the ring often results in decreased activity.The 3-position is optimal for specific electronic or steric interactions within the TRPV1 binding pocket.[1]
Docking Studies Computational models show the 3-fluoro group oriented towards specific residues, suggesting a role in anchoring the molecule.The fluorine likely engages in direct, favorable interactions with the protein target.[2]

This case study provides strong evidence that the 3-fluoro-4-methylphenyl moiety is not merely a passive scaffold but an active contributor to the molecule's pharmacological activity, validating the principles outlined above in a real-world drug discovery context.

Experimental Protocols for Validation

To empirically determine the role of fluorine, a medicinal chemist would employ a series of well-defined experiments. The core principle is comparative analysis against a non-fluorinated analog.

Workflow for Comparative Analog Analysis

start Hypothesis: Fluorine at C3 enhances activity synthesis Step 1: Synthesize Analogs - this compound - 4-Methylbenzamide (Control) start->synthesis physchem Step 2: Physicochemical Profiling - Determine LogP (RP-HPLC) - Measure pKa (Potentiometry) synthesis->physchem metabolism Step 3: Metabolic Stability Assay (Human Liver Microsomes) synthesis->metabolism binding Step 4: Target Binding Assay (e.g., SPR, ITC) synthesis->binding analysis Step 5: Data Analysis & SAR physchem->analysis metabolism->analysis binding->analysis conclusion Conclusion: Quantify fluorine's contribution to stability and affinity analysis->conclusion

Caption: Workflow for evaluating the impact of fluorination.

Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound against its non-fluorinated analog, 4-methylbenzamide.

Methodology:

  • Preparation:

    • Prepare stock solutions (10 mM in DMSO) of the test compounds (this compound, 4-methylbenzamide) and a positive control (e.g., Testosterone, a known CYP substrate).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer solution (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • The T=0 sample represents 100% compound remaining.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.[13]

Expected Outcome: this compound is expected to exhibit a significantly longer half-life than 4-methylbenzamide, providing direct evidence of the fluorine atom's role in blocking metabolic degradation.[3][9]

Conclusion and Future Perspectives

The fluorine atom in the this compound moiety is a powerful modulator of molecular properties, not a passive substituent. Through a combination of steric and electronic effects, it enhances metabolic stability, fine-tunes physicochemical characteristics like lipophilicity and pKa, and creates new opportunities for high-affinity interactions with biological targets.[4][11] As demonstrated by its successful incorporation into potent bioactive molecules, this scaffold serves as an excellent starting point for fragment-based and lead optimization campaigns.[1] For drug development professionals, a deep understanding of the principles and experimental validations discussed in this guide is crucial for harnessing the full potential of fluorine to design safer, more effective medicines.

References

The Evolving Landscape of Benzamide Therapeutics: A Structure-Activity Relationship (SAR) Guide to 3-Fluoro-4-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational framework for a multitude of clinically significant therapeutic agents. Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the nuanced world of structure-activity relationships (SAR) centered around the 3-fluoro-4-methylbenzamide core. While comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental design, present validated protocols, and visualize key concepts to empower the rational design of next-generation benzamide-based therapeutics.

Introduction: The Benzamide Scaffold as a Privileged Structure

Benzamides are a class of compounds containing a carboxamide attached to a benzene ring. This structural motif is prevalent in a wide array of approved drugs and clinical candidates, underscoring its status as a "privileged scaffold." The amide group can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring offers a platform for diverse substitutions to modulate properties such as potency, selectivity, and metabolic stability.

The subject of this guide, this compound, incorporates two key substituents on the phenyl ring: a fluorine atom at the 3-position and a methyl group at the 4-position. The introduction of fluorine, a common strategy in medicinal chemistry, can significantly impact a molecule's pKa, lipophilicity, and metabolic fate, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] The methyl group can provide beneficial hydrophobic interactions within a target's binding pocket. Understanding the interplay of these substituents is paramount to elucidating the SAR of this compound class.

Potential Therapeutic Applications and SAR Insights from Analogs

The biological activity of benzamide derivatives is highly dependent on the substitution pattern on both the phenyl ring and the amide nitrogen.[2] This section will explore the SAR of benzamide analogs in the context of several important therapeutic targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are critical components of the DNA damage response, primarily involved in the repair of single-strand breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a targeted approach that has yielded several successful anticancer drugs.[3][4] The benzamide moiety is a common feature in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[4]

Based on the SAR of known benzamide-based PARP inhibitors, we can infer the following for the this compound scaffold:

  • Amide NH: An unsubstituted or mono-substituted amide is often crucial for hydrogen bonding interactions with the active site residues of PARP.[2]

  • Aromatic Ring: The 3-fluoro-4-methyl substitution pattern may influence the orientation of the molecule within the nicotinamide-binding pocket. The fluorine atom can form favorable interactions, while the methyl group can occupy a hydrophobic sub-pocket.

  • Further Substitution: The primary amide of this compound provides a handle for the introduction of larger substituents, a common strategy to enhance potency and target residence time in known PARP inhibitors like Olaparib and Rucaparib.[4][5]

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Accumulation SSB Accumulation PARP1->Accumulation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair BER->Repair Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 inhibits DSB Double-Strand Breaks (DSBs) during Replication Accumulation->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: Role of PARP1 in DNA repair and the effect of its inhibition.

Kinase Inhibition

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The benzamide scaffold has been successfully employed in the design of kinase inhibitors. For instance, derivatives of 4-methylbenzamide have been explored as potential inhibitors of various protein kinases.[6]

  • Amide as a Linker: In many kinase inhibitors, the benzamide core acts as a linker connecting different pharmacophoric elements that occupy distinct binding pockets of the kinase.[6]

  • Substitution at the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for achieving high potency and selectivity. Large, heterocyclic moieties are often introduced at this position to interact with the solvent-exposed region of the kinase active site.

  • Fluorine and Methyl Groups: The 3-fluoro and 4-methyl groups can contribute to the overall binding affinity by engaging in specific interactions with the kinase active site, and the fluorine may enhance metabolic stability.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, making it an attractive target for the development of novel analgesics.[7][8] SAR studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which are structurally related to this compound, have identified potent TRPV1 antagonists.[7][8]

  • Core Scaffold: The 3-fluoro-4-substituted phenyl ring appears to be a favorable motif for interacting with the TRPV1 channel.

  • Amide Substituent: The substituent on the amide nitrogen is a key determinant of potency. In the reported series, large, lipophilic groups were found to be optimal.[7] This suggests that for this compound to be a potent TRPV1 antagonist, significant modification at the amide nitrogen would be necessary.

Experimental Protocols for SAR Elucidation

The following protocols are representative of the methodologies employed in the SAR-driven optimization of benzamide derivatives.

General Synthetic Protocol for N-Substituted this compound Analogs

This protocol outlines a standard amide coupling reaction.

  • Starting Material Preparation: To a solution of 3-fluoro-4-methylbenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (2 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted this compound analog.

In Vitro PARP-1 Inhibition Assay (HTS Format)

This protocol describes a high-throughput screening assay to determine the IC50 of potential PARP-1 inhibitors.

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human PARP-1 enzyme, a solution of activated DNA, and a solution of NAD+.

  • Compound Plating: Serially dilute the test compounds (analogs of this compound) in DMSO and dispense into a 384-well assay plate.

  • Enzyme and DNA Addition: Add the PARP-1 enzyme and activated DNA to each well and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of remaining NAD+ or the amount of poly(ADP-ribose) formed.

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cells for potential PARP inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration Design Hypothesis-driven Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., PARP-1 IC50) Purification->Biochemical Cellular Cell-based Assays (e.g., Cell Viability GI50) Biochemical->Cellular SAR_Analysis SAR Analysis Cellular->SAR_Analysis Next_Gen Design of Next Generation Compounds SAR_Analysis->Next_Gen Next_Gen->Design Iterative Cycle

Caption: An iterative workflow for structure-activity relationship studies.

Data Presentation: Comparative Biological Activity

The following table presents hypothetical data for a series of this compound analogs to illustrate how SAR data is typically presented.

Compound IDR (Amide Substituent)PARP-1 IC50 (nM)Cell Viability GI50 (µM) (BRCA-deficient cell line)
1 H>10000>50
2a Methyl580035
2b Phenyl120012
2c 4-Fluorophenyl8508.2
2d 2-(Piperidin-1-yl)ethyl1501.5
2e 4-(Morpholinomethyl)benzyl250.2

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics targeting a range of biological entities, including PARP, protein kinases, and ion channels. This guide has provided a framework for understanding the potential structure-activity relationships of this compound class by drawing on data from related analogs. The key to unlocking the full potential of this scaffold lies in a systematic and iterative approach to its modification, guided by robust biochemical and cell-based assays. Future research should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to build a comprehensive SAR database for various targets. Such efforts will undoubtedly pave the way for the discovery of new and improved therapeutic agents.

References

A Technical Guide to the Identification and Validation of Potential Biological Targets for 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. From antipsychotics to antiemetics and, more recently, to targeted oncology agents, the versatility of the benzamide scaffold is well-documented. The specific compound, 3-Fluoro-4-methylbenzamide, with its unique substitution pattern, presents a compelling case for investigation. The introduction of a fluorine atom can significantly alter key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, potentially unlocking novel therapeutic applications.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will eschew a mere listing of possibilities and instead delve into the strategic, multi-pronged approach required to elucidate its mechanism of action, from computational prediction to rigorous experimental validation.

Part 1: In Silico Target Prediction - A Hypothesis-Generating Engine

Given the lack of extensive public data on this compound, our journey begins with in silico prediction. This computational pre-screening is not a replacement for laboratory work but a crucial, cost-effective, and rapid method to generate high-probability hypotheses and prioritize experimental resources. The known activities of various benzamide derivatives against targets like protein kinases, cholinesterases, and carbonic anhydrases provide a fertile ground for these predictive models.[2][3][4]

The Computational Workflow

Our predictive workflow integrates ligand-based and structure-based approaches to build a consensus prediction, enhancing the confidence of our hypotheses.[5][6]

G cluster_input Input Molecule cluster_methods In Silico Prediction Methods cluster_output Output & Prioritization Input This compound (SMILES/SDF) LigandBased Ligand-Based Screening (e.g., ChEMBL, PubChem) Input->LigandBased Structural Similarity StructureBased Structure-Based Screening (Reverse Docking) Input->StructureBased 3D Conformation ADMET ADMET Prediction (Drug-likeness) Input->ADMET TargetList Ranked List of Potential Targets LigandBased->TargetList StructureBased->TargetList ADMET->TargetList Filters ExperimentalPlan Experimental Validation Plan TargetList->ExperimentalPlan Prioritization G cluster_workflow Experimental Validation Workflow InSilico Prioritized Target List (from In Silico Screen) TSA Biophysical Assay (e.g., Thermal Shift Assay - TSA) InSilico->TSA Question 1: Does it bind? BiochemAssay Biochemical Assay (e.g., Enzymatic Inhibition) TSA->BiochemAssay If positive binding CETSA Cellular Target Engagement (e.g., CETSA) BiochemAssay->CETSA Question 2: Does it inhibit? (Determine IC50) PhenoAssay Phenotypic Assay (e.g., Cell Viability, Apoptosis) CETSA->PhenoAssay Question 3: Does it work in cells? ValidatedTarget Validated Biological Target PhenoAssay->ValidatedTarget If cellular effect correlates with target inhibition G cluster_pathway PDGFRα Signaling Pathway PDGF PDGF Ligand PDGFR PDGFRα Receptor PDGF->PDGFR Binds & Dimerizes PI3K PI3K PDGFR->PI3K Activates Compound This compound Compound->PDGFR Inhibits Kinase Domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

The Emergence of a Versatile Fluorinated Scaffold: A Technical Guide to 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3-Fluoro-4-methylbenzamide, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry, agrochemicals, and materials science. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader recognition of fluorine's unique utility in modulating the physicochemical and biological properties of organic molecules. This guide will detail its likely synthetic origins, its chemical characteristics, and its potential applications as a valuable building block, grounded in the established chemistry of its precursors and related analogues.

Introduction: The Strategic Value of Fluorine in Benzamide Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their properties. In drug design, for instance, fluorine substitution can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[1][2] The benzamide functional group is a well-established pharmacophore present in numerous approved drugs.[3][4] The combination of these two features in this compound creates a molecule with significant potential for the development of novel bioactive compounds and advanced materials. This guide serves as a comprehensive resource for professionals seeking to understand and utilize this versatile chemical entity.

Physicochemical Properties and Identification

Summarizing key data from various chemical suppliers, the properties of this compound are presented below. It is noteworthy that this compound is associated with two CAS numbers in the chemical literature, 175277-86-8 and 170726-98-4, a discrepancy that users should be aware of when sourcing the material.[1][][6]

PropertyValueSource
Molecular Formula C₈H₈FNO[3]
Molecular Weight 153.15 g/mol
CAS Number 175277-86-8 / 170726-98-4[]
Appearance White to off-white solid/powder[1]
Melting Point 105 °C[7]
Boiling Point 228.2 °C[7]
Purity Typically ≥95-98%[1]

Synthesis and Manufacturing Pathways

Key Starting Material: 3-Fluoro-4-methylbenzoic Acid

The primary precursor for the synthesis of this compound is 3-fluoro-4-methylbenzoic acid. A common route to this intermediate begins with 2-fluoro-4-bromotoluene, which undergoes a Grignard reaction followed by carboxylation with carbon dioxide.[8]

Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzoic Acid (Illustrative) [8]

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings in anhydrous diethyl ether, a solution of 2-fluoro-4-bromotoluene in diethyl ether is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled and poured over crushed dry ice (solid CO₂). The resulting mixture is stirred and allowed to warm to room temperature.

  • Work-up and Isolation: The reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-fluoro-4-methylbenzoic acid, which can be purified by recrystallization.

Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. Two primary methods are typically employed:

Method A: Two-Step Procedure via Acyl Chloride

This is a robust and widely used method that proceeds through a highly reactive acyl chloride intermediate.

Experimental Protocol: Synthesis of this compound (via Acyl Chloride)

  • Acyl Chloride Formation: 3-Fluoro-4-methylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation or under reduced pressure.

  • Amination: The crude 3-fluoro-4-methylbenzoyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring.

  • Isolation and Purification: After the reaction is complete, the resulting solid is collected by filtration, washed with cold water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Direct Amidation using Coupling Reagents

This method avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates. Reagents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents can be used.

dot

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_amide_formation Amide Formation 2-Fluoro-4-bromotoluene 2-Fluoro-4-bromotoluene 3-Fluoro-4-methylbenzoic_acid 3-Fluoro-4-methylbenzoic_acid 2-Fluoro-4-bromotoluene->3-Fluoro-4-methylbenzoic_acid 1. Mg, Et2O 2. CO2 3. H3O+ 3-Fluoro-4-methylbenzoyl_chloride 3-Fluoro-4-methylbenzoyl_chloride 3-Fluoro-4-methylbenzoic_acid->3-Fluoro-4-methylbenzoyl_chloride SOCl2 or (COCl)2 This compound This compound C₈H₈FNO 3-Fluoro-4-methylbenzoyl_chloride->this compound NH4OH

Caption: Synthetic pathway to this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a desirable building block in several areas of chemical research.

Medicinal Chemistry

The fluorinated benzamide motif is a key component of many biologically active molecules. The presence of the fluorine atom can enhance binding to target proteins and improve metabolic stability, while the amide group can participate in crucial hydrogen bonding interactions. Although specific biological activity for this compound is not extensively documented, its structural similarity to components of known therapeutic agents suggests its potential as a scaffold in drug discovery programs targeting:

  • Enzyme Inhibition: Benzamides are known inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is a target for cancer therapy.[3]

  • Receptor Antagonism: Derivatives of fluorinated benzamides have been investigated as antagonists for various receptors, including those involved in hypertension.[9]

  • Anticancer and Antimicrobial Agents: The 3-fluoro-4-substituted phenyl ring is a common feature in molecules designed as potential anticancer and antimicrobial drugs.[10]

dot

Medicinal_Chemistry_Logic cluster_properties Key Structural Features Molecule This compound Fluorine Fluorine Atom (at C3) Molecule->Fluorine Amide Benzamide Group Molecule->Amide Methyl Methyl Group (at C4) Molecule->Methyl Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Modulated Binding Affinity Fluorine->Binding_Affinity Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity H_Bonding Hydrogen Bonding Interactions Amide->H_Bonding Drug_Scaffold Valuable Scaffold for Drug Discovery

Caption: Rationale for medicinal chemistry applications.

Agrochemicals

The precursor to this compound, 3-fluoro-4-methylbenzonitrile, has been identified as an intermediate in the synthesis of fluorine-containing pesticides.[11] This suggests that this compound itself, or derivatives thereof, could be explored for applications in crop protection, leveraging the known efficacy of fluorinated compounds in this field.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, signals for the aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring (with additional splitting due to the fluorine atom), and broad signals for the amide (-NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the amide carbonyl carbon, and the aromatic carbons, with the carbon atoms bonded to or near the fluorine atom showing characteristic coupling (C-F coupling).

  • IR Spectroscopy: The infrared spectrum should feature a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹), N-H stretching bands (around 3100-3500 cm⁻¹), and bands corresponding to C-H and C-F stretching, as well as aromatic C=C vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (153.15 g/mol ).

Conclusion and Future Outlook

This compound represents a synthetically accessible and strategically valuable fluorinated building block. Its history is one of emergence from the growing appreciation for fluorine in applied chemistry rather than a singular discovery event. The logical and scalable synthetic routes from readily available precursors, combined with the desirable properties conferred by its fluoro and methyl substitutions on the benzamide core, position this compound for broader application in the design of next-generation pharmaceuticals, agrochemicals, and functional materials. Further public research into the specific biological activities and material properties of this compound and its derivatives is warranted and expected to unveil new opportunities for innovation.

References

Methodological & Application

Application Note: The Strategic Use of 3-Fluoro-4-methylbenzamide in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many human diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1][2] Within the medicinal chemist's arsenal, the benzamide moiety is a privileged scaffold, frequently employed for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of kinase inhibitors incorporating the 3-Fluoro-4-methylbenzamide fragment. We will explore the chemical rationale for its use, provide detailed, field-proven synthetic protocols, and discuss its role in the structure-activity relationship (SAR) of potent kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway.[5][6]

The Benzamide Moiety in Kinase Inhibition: A Structural Perspective

The vast majority of clinically approved kinase inhibitors are Type I or Type II inhibitors, which function by competing with endogenous ATP for binding to the kinase domain.[7][8] The efficacy of these inhibitors hinges on their ability to form specific, high-affinity interactions with the enzyme. A key interaction point is the "hinge region," a short, flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms crucial hydrogen bonds with the adenine ring of ATP.[7]

The benzamide scaffold is an excellent ATP mimic in this regard. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, effectively replicating the interactions of the adenine base and securing the inhibitor within the active site.[7]

Why this compound?

The specific substitution pattern of this compound offers distinct advantages in drug design:

  • 3-Fluoro Group: The introduction of a fluorine atom at the meta-position can significantly enhance binding affinity through favorable electrostatic or dipole interactions with the protein. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of the drug candidate.[6]

  • 4-Methyl Group: The methyl group at the para-position can provide beneficial hydrophobic interactions, occupying a specific sub-pocket within the kinase active site. This can contribute to both potency and selectivity against other kinases.[1]

The combination of these substituents makes this compound a highly valuable building block for creating potent and selective kinase inhibitors, particularly for RAF kinases, where this motif is a recurring feature in several potent compound series.[5][9]

cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor Inhibitor Scaffold Hinge Hinge Region (e.g., Cys532) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif (Inactive 'DFG-out') Benzamide Benzamide Moiety (-CO-NH-) Benzamide->Hinge H-Bond Donor/Acceptor Core Heterocyclic Core (e.g., Pyridine, Benzimidazole) Benzamide->Core Fluoro 3-Fluoro Group Fluoro->Benzamide Methyl 4-Methyl Group Methyl->HydrophobicPocket Hydrophobic Interaction Methyl->Benzamide Core->Gatekeeper Targets Deep Pocket caption Fig 1. General binding mode of a this compound inhibitor.

Caption: General binding mode of a this compound inhibitor.

Core Synthetic Strategy: Amide Bond Formation

The construction of the critical benzamide linkage is achieved through amide coupling, one of the most fundamental and frequently used reactions in medicinal chemistry.[10] The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. A plethora of coupling reagents have been developed for this purpose.

This guide will focus on a robust and widely applicable protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) .

Causality Behind Reagent Choice:

  • EDC (Carbodiimide): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile.

  • HOBt (Additive): The O-acylisourea intermediate can rearrange into a non-reactive N-acylurea byproduct. HOBt is added to suppress this side reaction. It reacts with the intermediate to form an active ester, which is more stable but still highly reactive towards the amine, leading to higher yields and product purity.[11]

start Inputs: - 3-Fluoro-4-methylbenzoic Acid - Target Amine (R-NH2) - EDC, HOBt, Base (DIPEA) - Anhydrous Solvent (DMF/DCM) step1 Step 1: Acid Activation Carboxylic acid reacts with EDC to form the reactive O-acylisourea intermediate. start->step1 Combine at 0°C step2 Step 2: Active Ester Formation HOBt intercepts the intermediate, forming a more stable HOBt active ester and preventing side reactions. step1->step2 Fast step3 Step 3: Nucleophilic Attack The target amine (R-NH2) attacks the carbonyl of the active ester. step2->step3 Rate-limiting step step4 Step 4: Amide Bond Formation The tetrahedral intermediate collapses, releasing HOBt and forming the final amide product. step3->step4 Fast end Output: - Target Kinase Inhibitor - Water-soluble byproducts step4->end Workup & Purification caption Fig 2. Workflow for EDC/HOBt mediated amide synthesis.

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Detailed Experimental Protocol: Synthesis of a Pan-RAF Inhibitor Analog

This protocol details the synthesis of a representative kinase inhibitor incorporating the this compound moiety, based on scaffolds common in RAF inhibitor development.[5][9]

Reaction Scheme: 3-Fluoro-4-methylbenzoic acid + 4-amino-N-methyl-2-pyridinecarboxamide → N-(4-(N-methylcarbamoyl)pyridin-4-yl)-3-fluoro-4-methylbenzamide

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (Example)
3-Fluoro-4-methylbenzoic acid154.141.0154 mg
4-Amino-N-methyl-2-pyridinecarboxamide151.161.1166 mg
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.50.43 mL
Anhydrous DMF--5 mL
Dichloromethane (DCM)--~50 mL
1 M HCl (aq)--~20 mL
Sat. NaHCO₃ (aq)--~20 mL
Brine--~20 mL
Anhydrous MgSO₄---
Step-by-Step Procedure
  • Preparation: To a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add 3-Fluoro-4-methylbenzoic acid (1.0 eq) and 4-Amino-N-methyl-2-pyridinecarboxamide (1.1 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M) to dissolve the solids.

  • Additive Addition: Add Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base and Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution, followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq). A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Workup and Purification
  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of Dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and finally with brine (1 x 20 mL).[11] This removes the base, unreacted HOBt, and water-soluble byproducts.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to elute the pure product.

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Structure-Activity Relationship (SAR) and Performance Data

The this compound moiety is a component of numerous potent kinase inhibitors. Its contribution is evident when comparing the activity of analogs with and without these specific substituents. The table below presents representative data for Sorafenib and its analogs, illustrating the impact of such modifications on anti-proliferative activity.

Compound IDKey Structural MoietyTarget Cell LineIC₅₀ (µM)Reference
Sorafenib Diarylurea with 4-chloro-3-(trifluoromethyl)phenylPC-33.03[12]
Analog 14c Phenylpicolinamide with 3-fluoro-4-(pyridin-4-yloxy)phenylPC-32.62[12]
Sorafenib Diarylurea with 4-chloro-3-(trifluoromethyl)phenylMCF-73.14[12]
Analog 14c Phenylpicolinamide with 3-fluoro-4-(pyridin-4-yloxy)phenylMCF-71.14[12]
Compound 7 4-Methylbenzamide with 2,6-dichloropurineK5622.27[1]
Compound 10 4-Methylbenzamide with 2,6-dichloropurineK5622.53[1]

Data shows that modifications around the core benzamide/picolinamide structure, including strategic fluorination, can lead to compounds with equal or greater potency than established drugs like Sorafenib.[12]

Conclusion

This compound is more than just a chemical fragment; it is a strategically designed building block that imparts multiple favorable properties to a kinase inhibitor. Its ability to form critical hydrogen bonds, combined with the pharmacokinetic and binding advantages conferred by the fluoro and methyl groups, makes it an invaluable tool for medicinal chemists. The synthetic protocols for its incorporation are robust and high-yielding, relying on well-understood amide coupling chemistry. By leveraging this scaffold, researchers can efficiently generate novel and potent kinase inhibitors with improved drug-like properties, accelerating the path toward new targeted therapies.

References

Application Notes and Protocols for Reactions of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-methylbenzamide is a key structural motif and versatile intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, properties, and key synthetic transformations of this compound. The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is foundational to its safe and effective use in any experimental setting.

PropertyValueSource(s)
CAS Number 170726-98-4[3]
Molecular Formula C₈H₈FNO[3][4]
Molecular Weight 153.15 g/mol [4]
Melting Point 105°C[3]
Boiling Point 228.2°C[3]
Appearance Solid
Purity Typically ≥98%

Safety and Handling: this compound is classified as an irritant.[3] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5][6]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[5]

Experimental Workflows and Protocols

The following section details robust protocols for key reactions involving this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in chemical synthesis. The following diagram outlines the logical progression of a typical experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents & Glassware Prep setup Assemble Apparatus under Inert Atmosphere reagents->setup addition Reagent Addition & Temperature Control setup->addition monitoring Monitor Progress (TLC/LC-MS) addition->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for chemical synthesis.

Protocol 1: Synthesis of this compound via Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in organic chemistry, forming the backbone of peptides and numerous pharmaceuticals.[7] This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, serving as a prime example of a direct amidation reaction. Titanium tetrachloride (TiCl₄) is used as a potent Lewis acid to activate the carboxylic acid for nucleophilic attack by the amine.[8]

Reaction Scheme: 3-Fluoro-4-methylbenzoic acid + NH₃ (source) --(TiCl₄, Pyridine)--> this compound

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Titanium tetrachloride (TiCl₄)

  • Pyridine (anhydrous)

  • Ammonium chloride (as ammonia source)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a dry, screw-capped vial equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (1.0 mmol, 1 equiv.).

  • Solvent and Reagents: Dissolve the acid in anhydrous pyridine (10 mL). To this solution, add ammonium chloride (1.2 mmol, 1.2 equiv.).

  • Activation: Carefully add TiCl₄ (3.0 mmol, 3.0 equiv.) to the solution. The vial should be tightly sealed.

    • Causality: TiCl₄ is highly hygroscopic and reacts exothermically with protic sources. Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction.[8]

  • Reaction: Heat the reaction mixture to 85°C and stir vigorously.

  • Monitoring: Monitor the reaction for the complete consumption of the carboxylic acid precursor using Thin Layer Chromatography (TLC) (e.g., mobile phase: chloroform/methanol 90:10 v/v).[8] This typically takes 2-4 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and 1 N HCl solution (20 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 20 mL).[8]

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: Hofmann Rearrangement to Synthesize 3-Fluoro-4-methylaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9] This is a powerful transformation for accessing anilines from readily available benzamides. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[9] Using common household bleach (sodium hypochlorite, NaOCl) offers a convenient and less hazardous alternative to handling elemental bromine.[10]

Mechanism Overview: The reaction is initiated by the in-situ formation of sodium hypobromite (or hypochlorite), which converts the amide into an N-haloamide. Base-mediated rearrangement leads to an isocyanate, which upon hydrolysis and decarboxylation yields the primary amine.[9]

G Amide This compound N_Bromoamide N-Bromo-3-fluoro-4-methylbenzamide Amide->N_Bromoamide + Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement (-Br) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Amine 3-Fluoro-4-methylaniline + CO2 Carbamic_Acid->Amine Decarboxylation

Caption: Mechanism of the Hofmann Rearrangement.[9][11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~5.25%)

  • Water bath

  • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

  • Ethyl acetate

Step-by-Step Protocol:

  • Preparation: In a 100 mL Erlenmeyer flask with a magnetic stir bar, add finely powdered this compound (10.0 mmol, 1 equiv.).

  • Reagent Addition: Add 1 M NaOH solution (20 mL, 20 mmol) followed by household bleach (~15 mL, ~11 mmol of NaOCl).[10]

    • Causality: The sodium hydroxide deprotonates the amide nitrogen, facilitating the reaction with the hypochlorite oxidant. An excess of base is used to promote the subsequent rearrangement and hydrolysis steps.[9]

  • Heating: Heat the well-stirred mixture in a water bath at approximately 80°C for 30-60 minutes.[10]

    • Causality: Elevated temperature accelerates the rate of rearrangement, which is often faster than the competing hydrolysis of the amide starting material.[10]

  • Quenching: Cool the mixture and add 10% aqueous NaHSO₃ solution dropwise until the excess hypochlorite is destroyed (test with starch-iodide paper). This step is crucial for safety and to prevent unwanted side reactions during extraction.

  • Workup - Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Workup - Washing & Drying: Combine the organic extracts, wash with water (1 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the solution and remove the solvent under reduced pressure.

  • Purification: The crude 3-Fluoro-4-methylaniline can be purified by flash column chromatography on silica gel if necessary.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N bonds.[12] The Buchwald-Hartwig amination allows for the coupling of an amide with an aryl halide. While challenging, this reaction provides a direct route to N-aryl benzamides, which are prevalent in pharmaceuticals. The choice of ligand is critical to prevent side reactions and promote efficient coupling.[13]

Catalytic Cycle Overview: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amide, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)-NR(L_n) PdII_Aryl->PdII_Amide Amide Binding & Deprotonation (R-NH-COR', Base) PdII_Amide->Pd0 Reductive Elimination Product Ar-NR-COR' (Product) PdII_Amide->Product

Caption: Simplified Pd-catalyzed C-N cross-coupling cycle.

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Xantphos or other suitable bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another strong, non-nucleophilic base

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Protocol:

  • Glovebox/Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • Reaction Vessel: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 equiv.), and the base, Cs₂CO₃ (1.4 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) in a small amount of the reaction solvent.

    • Causality: Using a ligand-to-metal ratio of ~2:1 helps generate and stabilize the active Pd(0) catalyst. Bulky, electron-rich ligands like Xantphos facilitate the crucial reductive elimination step.[13]

  • Reaction Assembly: Add the catalyst mixture to the Schlenk flask, followed by the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Heating: Seal the flask and heat the mixture to 100-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-aryl-3-fluoro-4-methylbenzamide by flash column chromatography on silica gel.

Applications in Research and Drug Discovery

The reactions of this compound are instrumental in synthesizing novel compounds for pharmaceutical research.

  • Protein Kinase Inhibitors: The 4-methylbenzamide scaffold is a core component of various protein kinase inhibitors used in targeted cancer therapy.[14] The reactions described allow for the modification of this core to explore structure-activity relationships.

  • PROTACs and Molecular Glues: Benzamide derivatives are being developed as novel, stable binders for the E3 ligase cereblon (CRBN), a key component in Proteolysis-Targeting Chimeras (PROTACs).[2] The ability to perform C-N cross-coupling on the amide nitrogen is crucial for attaching linkers in PROTAC design.

  • Cytotoxic Prodrugs: 4-amino-fluorobenzamides, accessible through reactions like the Hofmann rearrangement, have been investigated as prodrugs for cancer therapy, designed for activation at a tumor site.[15]

References

Application Notes & Protocols: 3-Fluoro-4-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Benzamide Building Block

In the landscape of modern drug discovery, the benzamide moiety is a well-established "privileged scaffold," forming the structural core of numerous therapeutic agents.[1] Its utility is derived from its ability to form key hydrogen bonds and act as a stable, rigid linker. The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. 3-Fluoro-4-methylbenzamide is a particularly valuable building block that combines the benefits of the benzamide core with the unique modulatory effects of fluorine and methyl substituents.

The incorporation of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity (logP), which in turn affects permeability and solubility.[2][3] The adjacent methyl group provides a lipophilic anchor and can create specific steric interactions within a target's binding pocket, further refining selectivity and potency. This document serves as a technical guide for researchers, providing insights into the applications of this compound and detailed protocols for its use in synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 170726-98-4[4]
Molecular Formula C₈H₈FNO[4][5]
Molecular Weight 153.16 g/mol [4]
Melting Point 105°C[4]
Boiling Point 228.2°C[4]
Density 1.19 g/cm³[4]
Appearance White to off-white solidN/A
Hazard Irritant[4]

Safety and Handling: this compound is classified as an irritant and should be handled in accordance with good laboratory practices.[4][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7] Use only in a well-ventilated area or under a chemical fume hood.[6]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Application: A Key Building Block for PARP Inhibitors

A prominent application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1] PARP enzymes are critical components of the DNA single-strand break repair machinery.[8] In cancers with existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[1][8]

The benzamide group of the inhibitor mimics the nicotinamide portion of the natural PARP substrate, NAD⁺, occupying the nicotinamide-binding pocket of the enzyme. The 3-fluoro-4-methylphenyl moiety of the building block is positioned to interact with the adenosine-binding pocket, where the fluorine and methyl groups can be leveraged to optimize potency and selectivity.[8]

cluster_synthesis Synthetic Pathway to PARP Inhibitor Core BB This compound (Building Block) Coupling Amide Coupling (e.g., HATU, DIPEA) BB->Coupling Amine Amine Partner (e.g., Piperazine derivative) Amine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Forms new amide bond Cyclization Further Modification & Cyclization Steps Intermediate->Cyclization PARPi PARP Inhibitor Scaffold Cyclization->PARPi

Caption: Role of this compound in a generic PARP inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, reproducible methods for utilizing this compound in common synthetic transformations relevant to medicinal chemistry.

Protocol 1: Direct Amide Coupling via HATU

This protocol details a robust, one-pot synthesis of a substituted amide using HATU, a highly efficient coupling reagent suitable for a wide range of substrates, including those that may be sterically hindered or electronically deactivated.[9][10]

Materials:

  • 3-Fluoro-4-methylbenzoic acid (prepared by hydrolysis of this compound)

  • Amine of interest (e.g., 1-Boc-piperazine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-methylbenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The causality for cooling is to manage the exothermicity of the neutralization and activation steps.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

cluster_workflow Workflow for HATU-Mediated Amide Coupling node_setup 1. Reaction Setup (Acid, HATU, Amine in DMF) node_cool 2. Cool to 0°C node_setup->node_cool node_base 3. Add DIPEA node_cool->node_base node_react 4. Stir at RT (2-6h) Monitor by TLC/LC-MS node_base->node_react node_workup 5. Aqueous Work-up (EtOAc, Washes) node_react->node_workup node_purify 6. Purification (Column Chromatography) node_workup->node_purify node_char 7. Characterization (NMR, HRMS) node_purify->node_char

Caption: Step-by-step workflow for the synthesis of an amide using HATU coupling.

Protocol 2: Synthesis of 3-Fluoro-4-methylbenzoic Acid from the Benzamide

For coupling reactions, the corresponding carboxylic acid is often required. This protocol describes the hydrolysis of the title compound.

Materials:

  • This compound

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 10% aqueous NaOH solution.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material. The solution should become homogeneous as the reaction progresses.

  • Cooling & Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Precipitation: Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The carboxylic acid product will precipitate out of the solution. Monitor the pH with litmus paper to ensure it is strongly acidic (pH ~1-2).

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight to yield 3-fluoro-4-methylbenzoic acid. The product is typically of high purity and can be used in subsequent steps without further purification.

Conclusion

This compound is a strategic and versatile building block for medicinal chemistry. The specific arrangement of its functional groups provides a powerful tool for chemists to introduce desirable properties into drug candidates, particularly in the synthesis of targeted therapies like PARP inhibitors. The protocols outlined in this document offer reliable and reproducible methods for its incorporation into complex molecular architectures, facilitating the exploration of new chemical space and the advancement of drug discovery programs.

References

Introduction: The Benzamide Scaffold and the Potential of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of 3-Fluoro-4-methylbenzamide as a potential therapeutic agent in oncology. It is important to note that while the benzamide scaffold is a well-established pharmacophore in cancer drug discovery, particularly for PARP inhibition, this compound itself is a relatively under-investigated compound. This document, therefore, serves as a roadmap for its initial characterization, outlining plausible mechanisms of action based on structurally related molecules and providing detailed protocols for its evaluation.

The benzamide moiety is a cornerstone in the design of inhibitors targeting enzymes involved in DNA repair and cell signaling. Its ability to form critical hydrogen bonds within the nicotinamide-binding pocket of enzymes like Poly (ADP-ribose) polymerase (PARP) has led to the development of several FDA-approved cancer therapies.[1][2] this compound (C₈H₈FNO, MW: 153.15) is a small molecule that incorporates this key scaffold.[3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, making it an intriguing candidate for further investigation.

This application note will proceed on the hypothesis that this compound may function as a PARP inhibitor, a mechanism of action common to many benzamide derivatives.[1][4][5] The protocols provided are designed to rigorously test this hypothesis and characterize its anti-cancer properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175277-86-8Santa Cruz Biotechnology[3]
Molecular Formula C₈H₈FNOSanta Cruz Biotechnology[3]
Molecular Weight 153.15 g/mol Santa Cruz Biotechnology[3]
Appearance White to off-white crystalline powderInferred from similar compounds[6]
Solubility Expected to be soluble in organic solvents like DMSO and ethanolInferred from similar compounds[6]

Plausible Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in cell death, a concept known as synthetic lethality.[5]

We hypothesize that this compound acts as a competitive inhibitor at the NAD+ binding site of PARP1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains and stalling the DNA repair process.

PARP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Outcome in HR-Deficient Cancer Cell DNA_Damage Single-Strand Break (SSB) (e.g., from ROS or chemotherapy) PARP1 PARP1 Enzyme DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes (uses NAD+) DSB Double-Strand Break (DSB) (during replication) PARP1->DSB unrepaired SSB leads to NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Protein Complex PAR->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair leads to Inhibitor This compound Inhibitor->PARP1 competitively inhibits NAD+ binding HR_Repair Homologous Recombination (HR) (Defective in BRCA-mutant cells) DSB->HR_Repair requires Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis failure leads to

Caption: Proposed mechanism of this compound as a PARP1 inhibitor.

Experimental Protocols for Compound Evaluation

The following protocols provide a step-by-step guide for the initial in vitro and cellular characterization of this compound.

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of the compound on recombinant human PARP1 enzyme activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (PARP1 substrate)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • This compound

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • PARP inhibitor control (e.g., Olaparib)

  • Developer reagent (e.g., a fluorescent NAD+ detection reagent)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in PARP assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of test compound dilution or vehicle control (DMSO).

    • 20 µL of PARP assay buffer containing activated DNA and histones.

    • 15 µL of recombinant PARP1 enzyme diluted in assay buffer.

  • Initiation of Reaction: Add 10 µL of β-NAD+ (final concentration ~50 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.

  • Detection: Stop the reaction and detect the remaining NAD+ by adding the developer reagent according to the manufacturer's instructions.

  • Measurement: After a 15-30 minute incubation with the developer, measure the fluorescence intensity (e.g., excitation at 540 nm and emission at 590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol assesses the compound's ability to inhibit PARP activity within cancer cells by measuring the accumulation of PAR.

Materials:

  • BRCA1-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control (e.g., MDA-MB-231).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • DNA damaging agent (e.g., 10 mM H₂O₂ or 0.01% Methyl methanesulfonate - MMS).

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.5% Triton X-100 in PBS.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody: Rabbit anti-PAR monoclonal antibody.

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Induction of DNA Damage: Add the DNA damaging agent (e.g., H₂O₂) for the last 15 minutes of the compound treatment.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-PAR primary antibody (e.g., 1:400 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides.

  • Analysis: Capture images using a fluorescence microscope. Quantify the nuclear fluorescence intensity of the PAR signal. A potent inhibitor will show a dose-dependent decrease in the H₂O₂-induced PAR signal.

Protocol 3: Cell Viability and Synthetic Lethality Assay (MTT/MTS Assay)

This assay evaluates the cytotoxic effect of the compound, particularly the enhanced effect in HR-deficient cells.

Materials:

  • BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cell lines.

  • This compound.

  • MTT or MTS reagent.

  • 96-well clear, flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours.

  • Viability Measurement: Add MTT/MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA1-deficient line would indicate synthetic lethality.

Proposed Experimental Workflow

The evaluation of this compound should follow a logical progression from biochemical assays to cellular and, potentially, in vivo models.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Evaluation Assay1 Protocol 1: Biochemical PARP1 Assay Result1 Determine IC50 Assay1->Result1 Assay2 Protocol 2: Cellular PARP Inhibition Result1->Assay2 Proceed if potent Result2 Confirm Target Engagement Assay2->Result2 Assay3 Protocol 3: Cell Viability Assay Result2->Assay3 Confirm mechanism Result3 Assess Synthetic Lethality (GI50) Assay3->Result3 Assay4 In Vivo Xenograft Model (e.g., BRCA1-mutant PDX) Result3->Assay4 Proceed if selective and potent Result4 Evaluate Anti-Tumor Efficacy Assay4->Result4

Caption: A structured workflow for the evaluation of this compound.

Concluding Remarks

This compound represents a molecule of interest based on its core chemical structure, which is prevalent in many successful targeted therapies. The provided protocols offer a robust starting point for researchers to investigate its potential as a PARP inhibitor and to characterize its anti-cancer activity. Positive results from these assays, particularly demonstrating potent enzymatic inhibition and selective cytotoxicity in HR-deficient cell lines, would provide a strong rationale for advancing this compound into preclinical animal models of cancer.

References

Leveraging 3-Fluoro-4-methylbenzamide as a Scaffold for Novel FtsZ-Targeting Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

Amid the escalating crisis of antimicrobial resistance (AMR), the development of novel antibacterial agents with new mechanisms of action is a global health priority. The benzamide class of compounds has emerged as a promising source of antibacterial leads, primarily by targeting the essential bacterial cell division protein, FtsZ.[1][2] This application note provides a comprehensive, protocol-driven guide for researchers, scientists, and drug development professionals on utilizing 3-fluoro-4-methylbenzamide as a versatile chemical scaffold for the discovery and preclinical development of new antibacterial agents. We detail a complete workflow, from the rationale for lead selection and medicinal chemistry strategies to detailed protocols for in vitro screening, preliminary in vivo efficacy testing, and cytotoxicity assessment.

Introduction: The Rationale for Targeting FtsZ with Benzamide Scaffolds

The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, is an attractive target for novel antibiotics. It is highly conserved across a wide range of bacterial species and is essential for cytokinesis.[3] Small molecules that inhibit FtsZ function disrupt the formation of the Z-ring at the division site, leading to cell filamentation, inhibition of proliferation, and eventual cell death.[1]

Benzamide derivatives have been extensively studied as potent inhibitors of FtsZ.[4][5] The scaffold offers significant opportunities for synthetic modification, allowing for the fine-tuning of antibacterial potency, spectrum, and pharmacokinetic properties. This compound serves as an excellent starting point for a medicinal chemistry program due to several key features:

  • Validated Pharmacophore: The core benzamide structure is known to interact with FtsZ.

  • Synthetic Tractability: The molecule possesses multiple sites for chemical modification.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[6][7]

This guide outlines the strategic pathway for advancing this compound from a starting scaffold to a validated preclinical candidate.

Proposed Mechanism of Action: FtsZ Inhibition

The primary mechanism of action for antibacterial benzamides is the disruption of FtsZ polymerization dynamics. By binding to FtsZ monomers, these compounds prevent their assembly into the protofilaments that form the crucial Z-ring, effectively halting cell division.

FtsZ_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibition by Benzamide Derivative GTP GTP FtsZ_monomer FtsZ Monomers GTP->FtsZ_monomer binds Protofilament Protofilament Assembly FtsZ_monomer->Protofilament Z_ring Z-Ring Formation Protofilament->Z_ring No_Z_ring Z-Ring Disrupted Division Cell Division Z_ring->Division Benzamide This compound Derivative Benzamide->FtsZ_monomer Inhibits FtsZ_inhibited Inhibited FtsZ Monomer Filamentation Filamentation & Cell Death No_Z_ring->Filamentation

Caption: Mechanism of FtsZ inhibition by benzamide derivatives.

Physicochemical Properties of the Starting Scaffold

A clear understanding of the lead compound's properties is essential before initiating a medicinal chemistry campaign.

PropertyValueSource(s)
CAS Number 170726-98-4
Molecular Formula C₈H₈FNO[8]
Molecular Weight 153.16 g/mol [8]
Physical Form Solid
Melting Point 105ºC[8]
Boiling Point 228.2ºC[8]

Medicinal Chemistry and Derivative Synthesis Workflow

The goal is to generate a library of analogues based on the this compound scaffold to explore the structure-activity relationship (SAR) and identify derivatives with superior potency and drug-like properties.

Medicinal_Chemistry_Workflow Start Scaffold: This compound Synthesis Derivative Synthesis (e.g., Amide Coupling) Start->Synthesis Screening In Vitro Screening (MIC, Spectrum) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Potency, Safety, ADME) SAR->Optimization Optimization->Synthesis Iterative Cycles Candidate Preclinical Candidate Optimization->Candidate

Caption: Iterative workflow for antibacterial drug discovery.

Protocol 2.1: General Procedure for N-Substituted Derivative Synthesis

This protocol describes a standard amide coupling reaction to diversify the substituent on the amide nitrogen, a common strategy for tuning the activity of benzamide-based agents.

Objective: To synthesize a library of N-substituted this compound derivatives.

Materials:

  • 3-Fluoro-4-methylbenzoic acid (hydrolyzed from the benzamide)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A diverse library of primary and secondary amines (R₁R₂NH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 1.0 equivalent of 3-fluoro-4-methylbenzoic acid in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).

    • Slowly add 1.2 equivalents of oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluoro-4-methylbenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the final N-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Screening Cascade for Antibacterial Activity

A tiered screening approach efficiently identifies the most promising compounds for further development.

Screening_Cascade Library Synthesized Compound Library Primary Primary Screen (e.g., Disk Diffusion vs. 2-4 strains) Library->Primary Secondary Secondary Screen (Broth Microdilution MIC vs. Panel) Primary->Secondary Active Compounds Cytotox Cytotoxicity Assay (e.g., MTT vs. Mammalian Cells) Secondary->Cytotox Potent Compounds Hits Prioritized Hits for In Vivo Studies Cytotox->Hits Selective Compounds

Caption: A tiered approach for in vitro screening.

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol quantitatively measures in vitro antibacterial activity and is considered the gold standard.[9][10] It adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of pathogenic bacteria.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA clinical isolates)

  • Compound stock solutions (e.g., 10 mg/mL in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to the wells in column 1.

    • Add 2-4 µL of the compound stock solution to the wells in column 1 to achieve the highest desired starting concentration (e.g., 128 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Plate Inoculation:

    • The final volume in wells 1-10 is 100 µL. Wells 11 and 12 are used for controls.

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells is now 200 µL, and the compound concentrations are halved.

    • Column 11 (Growth Control): Contains 100 µL CAMHB + 100 µL inoculum.

    • Column 12 (Sterility Control): Contains 200 µL of CAMHB only.

  • Incubation:

    • Seal the plates (e.g., with breathable film) and incubate at 35-37 °C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

    • Check the control wells: Column 11 should show distinct turbidity (growth), and Column 12 should remain clear (sterile).

Data Presentation: MIC Values (µg/mL)

Results should be tabulated to facilitate SAR analysis.

Compound IDS. aureus (MSSA)S. aureus (MRSA)B. subtilisE. coli
This compound>128>12864>128
Derivative 1 884>128
Derivative 2 24164
Ciprofloxacin (Control) 0.510.250.015

Preliminary In Vivo Efficacy and Safety Assessment

Promising candidates with potent and selective in vitro activity must be evaluated in a living system. Invertebrate models offer a rapid and ethical first pass before advancing to more complex mammalian studies.[11][12]

Protocol 4.1: Conceptual Outline for C. elegans Survival Assay

Objective: To assess the ability of a test compound to protect Caenorhabditis elegans from a lethal bacterial infection.[12]

  • Prepare Infection Plates: Seed NGM (Nematode Growth Medium) agar plates with a lawn of a pathogenic bacterium (e.g., S. aureus).

  • Synchronize Worms: Grow a population of C. elegans and collect L4-stage larvae.

  • Exposure:

    • Transfer synchronized worms to the pathogen-seeded plates.

    • The liquid medium overlaying the worms will contain either the vehicle control (e.g., DMSO) or the test compound at various concentrations.

  • Monitor Survival: Incubate the plates at 20-25 °C and score the number of living and dead worms daily for several days.

  • Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival of compound-treated worms to the vehicle control. Significant extension of lifespan indicates in vivo efficacy.

Protocol 4.2: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (IC₅₀), allowing for the calculation of a selectivity index.

Materials:

  • Mammalian cell line (e.g., HEK293, MRC-5)[4]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in growth medium and add 100 µL to the appropriate wells. Include vehicle-only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL). Incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC₅₀ value using non-linear regression.

Selectivity Index (SI): A crucial metric for prioritizing compounds.

  • SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

  • A higher SI value (ideally >10) indicates greater selectivity for the bacterial target.

Conclusion and Future Directions

This guide provides a foundational framework for leveraging this compound in the development of novel antibacterial agents. By following an iterative process of chemical synthesis, a tiered in vitro screening cascade, and preliminary safety and efficacy profiling, research teams can efficiently identify and optimize lead candidates. Compounds demonstrating high potency (in vitro), a strong selectivity index, and efficacy in a preliminary in vivo model are worthy of advancement into more definitive preclinical studies, such as mammalian infection models (e.g., mouse thigh burden) and full pharmacokinetic/pharmacodynamic (PK/PD) profiling.[13][14]

References

A Comprehensive Guide to the Analytical Characterization of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Analytical

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Fluoro-4-methylbenzamide is a key building block in medicinal chemistry and materials science. Its structural integrity and purity are paramount for the reliability and reproducibility of downstream applications. This guide provides a suite of robust, validated analytical methods for the comprehensive characterization of this compound. We detail optimized protocols for structural elucidation, purity assessment, and solid-state analysis, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Thermal Analysis. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.

Introduction and Analytical Strategy

The precise characterization of chemical reagents is the foundation of successful scientific research and development. For a compound like this compound (C₈H₈FNO, MW: 153.15 g/mol ), a substituted benzamide derivative, a multi-faceted analytical approach is necessary to confirm its identity, quantify its purity, and understand its physical properties.[1][2] A single technique is insufficient; instead, an integrated workflow provides orthogonal data points that, together, create a complete and trustworthy profile of the material.

The strategy outlined herein begins with unambiguous structural confirmation using spectroscopic methods. This is followed by a rigorous assessment of purity via chromatography, and concludes with an examination of the compound's solid-state and thermal properties. This holistic approach ensures that the material meets the stringent quality requirements for any application, from early-stage discovery to scaled-up synthesis.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC RP-HPLC (Purity Assay) NMR->HPLC Structure Confirmed MS Mass Spectrometry (LC-MS, GC-MS) MS->HPLC Structure Confirmed IR FTIR Spectroscopy IR->HPLC Structure Confirmed Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal Purity ≥ 98% Report Certificate of Analysis (CoA) HPLC->Report MP Melting Point Thermal->MP Thermal->Report MP->Report Sample Sample of This compound Sample->NMR Sample->MS Sample->IR HPLC_Method_Dev Start Start: Define Goal (Purity Assay) Select Select Column (C18) & Mobile Phase (ACN/H₂O) Start->Select Gradient Run Initial Fast Gradient (e.g., 5-95% ACN in 10 min) Select->Gradient Analyze Analyze Retention Time (tR) & Peak Shape Gradient->Analyze Decision Is tR and Resolution Optimal? Analyze->Decision Optimize Develop Isocratic or Shallow Gradient Method Based on tR Decision->Optimize No Validate Validate Method (Linearity, Precision) Decision->Validate Yes Optimize->Validate End Final Method Validate->End

References

Application Notes and Protocols for the In Vitro Assay Development of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Derivatives of this versatile scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][3] The strategic incorporation of substituents, such as fluorine and methyl groups, can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. Fluorine, for instance, can enhance metabolic stability and binding affinity, making fluorinated benzamides particularly attractive for drug discovery programs.[4] This guide focuses on 3-Fluoro-4-methylbenzamide (CAS: 175277-86-8; Molecular Formula: C₈H₈FNO[5]), a specific derivative for which we will develop a comprehensive in vitro assay cascade to elucidate its potential biological activity.

A primary area of investigation for benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerases (PARPs).[4] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] In certain cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of toxic double-strand breaks, resulting in cancer cell death via a mechanism known as synthetic lethality.[4][6] Given that structurally related phenoxybenzamides have been identified as inhibitors of PARP10[7][8], a logical starting point for characterizing this compound is to assess its activity against PARP enzymes and its effect on cancer cell proliferation.

This document provides a detailed framework for the initial in vitro evaluation of this compound, with a primary focus on PARP1 inhibition and general cytotoxicity.

Diagram: PARP1's Role in DNA Repair and the Impact of Inhibition

The following diagram illustrates the central function of PARP1 in signaling and recruiting DNA repair machinery to sites of single-strand breaks and how inhibitors block this process.

PARP_Inhibition_Pathway cluster_0 Cellular Process: DNA Single-Strand Break (SSB) Repair cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from ROS or alkylating agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_Active PARP1 (Active) SSB->PARP1_Active recruits & activates PARP1_Inactive PARP1 (Inactive) PAR Poly(ADP-ribose) (PAR) Chains PARP1_Active->PAR synthesizes Inhibition Inhibition of PARylation PARP1_Active->Inhibition NAD NAD+ NAD->PARP1_Active consumes Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits BER Base Excision Repair (BER) & DNA Ligation Repair_Complex->BER DNA_Repaired Repaired DNA BER->DNA_Repaired Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_Active binds & inhibits Repair_Failure Failed SSB Repair Inhibition->Repair_Failure DSB Double-Strand Break (DSB) (at replication fork) Repair_Failure->DSB Apoptosis Cell Death (Apoptosis) (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: Workflow of PARP1-mediated DNA repair and its inhibition by compounds like this compound.

Part 1: Primary Target-Based Assay — PARP1 Inhibition

To directly test the hypothesis that this compound acts as a PARP inhibitor, a biochemical, cell-free assay is the most appropriate first step. This allows for the precise measurement of enzymatic inhibition without the complexities of cellular uptake, metabolism, or off-target effects.

Protocol 1: Fluorometric PARP1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the enzymatic activity of recombinant human PARP1.[4] The assay quantifies the consumption of NAD⁺, a co-substrate for PARP1, during the poly(ADP-ribosylation) reaction.

Principle: In the presence of activated (nicked) DNA, PARP1 catalyzes the transfer of ADP-ribose units from NAD⁺ to acceptor proteins (including itself). This assay uses a developer reagent that generates a fluorescent signal proportional to the amount of remaining NAD⁺. Therefore, a potent inhibitor will prevent NAD⁺ consumption, resulting in a high fluorescence signal, whereas low inhibition allows for NAD⁺ consumption, leading to a low signal.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated (Nicked) DNA

  • β-Nicotinamide Adenine Dinucleotide (β-NAD⁺)

  • This compound

  • Known PARP1 Inhibitor (e.g., Olaparib) as a positive control

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Developer Reagent (from a commercial kit, e.g., Trevigen's PARP Assay Kit)

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation ~485 nm, Emission ~528 nm)

Experimental Workflow Diagram:

PARP_Assay_Workflow A Prepare Serial Dilution of this compound in DMSO B Dilute Compound in Assay Buffer A->B C Add to 96-Well Plate: - Assay Buffer - Activated DNA - Test Compound/Controls - PARP1 Enzyme B->C D Initiate Reaction: Add β-NAD+ C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Develop: Add Developer Reagent E->F G Incubate at RT (e.g., 15 min) F->G H Measure Fluorescence (Ex: 485 nm, Em: 528 nm) G->H I Data Analysis: Calculate % Inhibition Determine IC50 H->I

Caption: Step-by-step experimental workflow for the in vitro PARP1 inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. Also prepare dilutions for the positive control (Olaparib).

    • Further dilute each concentration from the DMSO series into PARP assay buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the reaction well is ≤1%.

  • Reaction Setup (in a 96-well black plate):

    • No Enzyme Control: Add assay buffer, activated DNA, and β-NAD⁺.

    • Vehicle Control (0% Inhibition): Add assay buffer, activated DNA, PARP1 enzyme, β-NAD⁺, and DMSO (at the same final concentration as the test compound wells).

    • Positive Control (100% Inhibition): Add assay buffer, activated DNA, PARP1 enzyme, β-NAD⁺, and a saturating concentration of Olaparib.

    • Test Compound Wells: To each well, add the following in order:

      • PARP Assay Buffer

      • Activated DNA (e.g., 50 ng/well)

      • Diluted test compound or vehicle control

      • Recombinant PARP1 enzyme (e.g., 50 ng/well)

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding β-NAD⁺ (final concentration, e.g., 0.5 mM) to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction and develop the signal by adding the developer reagent to each well as per the manufacturer's instructions.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., Excitation 485 nm, Emission 528 nm).

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_NoEnzyme - Signal_Vehicle)

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterRecommended ValueRationale
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzyme activity.
PARP1 Enzyme Conc.50 ng/well (titrate)Concentration should be in the linear range of the assay.
β-NAD⁺ Concentration0.5 mM (near Kₘ)Using a substrate concentration near the Michaelis constant (Kₘ) provides a sensitive measure of competitive inhibition.
Incubation Time60 minutes (titrate)Should be sufficient for measurable NAD⁺ consumption without depleting the substrate.
Plate Type96-well, blackMinimizes background fluorescence and well-to-well crosstalk.

Part 2: Cell-Based Assay — Cytotoxicity and Antiproliferative Effects

Following target-based validation, it is crucial to assess whether the compound's activity translates to a cellular context. A cell viability assay determines the compound's overall cytotoxicity and antiproliferative effects.

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (like DMSO). The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer Cell Line (e.g., MCF-7, HeLa, or a BRCA-deficient line like CAPAN-1)

  • Complete Cell Culture Medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive Control (e.g., Doxorubicin)

  • MTT Reagent (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • DMSO, Tissue Culture Grade

  • 96-well, clear, flat-bottom cell culture plates

  • Spectrophotometer (microplate reader) capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound, vehicle control (medium with DMSO), or positive control.

    • Include "no cell" blanks containing medium only.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)

  • Determine IC₅₀:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model to calculate the IC₅₀ value, representing the concentration that reduces cell viability by 50%.

ParameterRecommended ValueRationale
Cell Seeding Density5,000-10,000 cells/wellMust be optimized to ensure cells are in the logarithmic growth phase during treatment.
Treatment Duration48 - 72 hoursAllows for multiple cell doubling times to observe antiproliferative effects.
Final DMSO Concentration≤ 0.5%High DMSO levels are toxic to cells.
MTT Incubation3 - 4 hoursSufficient time for formazan development; varies by cell line.
Absorbance Wavelength570 nmCorresponds to the peak absorbance of the formazan product.

Conclusion and Future Directions

This guide provides a robust, two-tiered approach for the initial in vitro characterization of this compound. The target-based PARP1 inhibition assay offers a direct measure of enzymatic interaction, while the cell-based MTT assay provides crucial information on its overall cytotoxic and antiproliferative potential.

Positive results from these assays (i.e., potent PARP1 inhibition and significant cytotoxicity, especially in DNA repair-deficient cell lines) would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other PARP family members to determine its selectivity.[7]

  • Cellular Target Engagement: Using techniques like immunofluorescence to visualize the inhibition of PAR formation in cells after DNA damage.[4]

  • Mechanism of Action Studies: Investigating downstream effects such as cell cycle arrest and apoptosis induction.[9]

These foundational assays form a critical part of the preclinical data package, guiding the subsequent stages of the drug discovery and development process.

References

Application Note and Protocol: A Scalable and Efficient Synthesis of 3-Fluoro-4-methylbenzamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-methylbenzamide is a key building block in the synthesis of various pharmaceutically active compounds. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound from 3-Fluoro-4-methylbenzoic acid. The described methodology is optimized for large-scale production, focusing on high yield, purity, and operational safety. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical insights and practical guidance.

Introduction

The fluorinated benzamide scaffold is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound, in particular, serves as a crucial intermediate for a range of therapeutic agents. The increasing demand for this compound necessitates a scalable, cost-effective, and safe synthetic route.

This document outlines a well-established and optimized pathway for the large-scale synthesis of this compound, proceeding via the activation of 3-Fluoro-4-methylbenzoic acid to its corresponding acyl chloride, followed by amidation. This method is favored for its high efficiency and adaptability to industrial settings.[1][2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the reactants and the final product is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
3-Fluoro-4-methylbenzoic acidC₈H₇FO₂154.14176-179-Irritant
Thionyl Chloride (SOCl₂)SOCl₂118.97-104.579Corrosive, Lachrymator
Ammonia (NH₃)NH₃17.03-77.7-33.3Corrosive, Toxic
This compoundC₈H₈FNO153.16105228.2Irritant[4]

Synthetic Pathway and Mechanism

The overall synthetic strategy involves a two-step, one-pot process. First, 3-Fluoro-4-methylbenzoic acid is converted to the more reactive 3-Fluoro-4-methylbenzoyl chloride using thionyl chloride. The in-situ generated acyl chloride is then reacted with ammonia to yield the desired this compound.

Reaction Scheme:

The use of thionyl chloride is advantageous for large-scale synthesis as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a 1 kg scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS NumberQuantityMolar Equiv.Purity
3-Fluoro-4-methylbenzoic acid403-16-71.00 kg1.00≥98%
Thionyl Chloride (SOCl₂)7719-09-71.15 kg (0.7 L)1.50≥99%
Toluene108-88-35.0 L-Anhydrous
Aqueous Ammonia (28-30%)1336-21-62.5 L~7.0Reagent Grade
Deionized Water-10.0 L--
Sodium Bicarbonate (NaHCO₃)144-55-8As needed-≥99%
Equipment
  • 20 L glass reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a gas scrubber.

  • Heating and cooling mantle.

  • Large Büchner funnel and vacuum flask.

  • Drying oven.

Step-by-Step Procedure
  • Reactor Setup: Charge the 20 L reactor with 3-Fluoro-4-methylbenzoic acid (1.00 kg, 6.49 mol) and anhydrous toluene (5.0 L).

  • Acid Chloride Formation:

    • Begin stirring the slurry at room temperature.

    • Slowly add thionyl chloride (1.15 kg, 9.74 mol) to the reactor via the dropping funnel over a period of 60-90 minutes. The temperature may rise slightly.

    • After the addition is complete, slowly heat the reaction mixture to 70-80 °C.

    • Maintain this temperature for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • Removal of Excess Thionyl Chloride:

    • Once the reaction is complete, cool the mixture to 50-60 °C.

    • Distill off the excess thionyl chloride and a portion of the toluene under reduced pressure.

  • Amidation:

    • Cool the remaining toluene solution of 3-Fluoro-4-methylbenzoyl chloride to 0-5 °C using an ice bath.

    • Slowly add 2.5 L of cold (0-5 °C) aqueous ammonia (28-30%) to the reaction mixture while maintaining the temperature below 20 °C. This is a highly exothermic step.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Product Isolation and Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 2 L) until the filtrate is neutral (pH ~7).

    • Further wash the cake with cold toluene (1 L) to remove any non-polar impurities.

    • Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Process Optimization and Troubleshooting

Potential IssueRoot CauseRecommended Action
Incomplete reaction during acid chloride formationInsufficient reaction time or temperature.Increase reaction time at 70-80 °C. Monitor gas evolution.
Low yieldLoss of product during workup. Incomplete amidation.Ensure adequate cooling during ammonia addition. Check pH of the aqueous phase to ensure it's basic.
Product contamination with starting materialIncomplete conversion to acyl chloride.Ensure sufficient excess of thionyl chloride and adequate reaction time.
Dark-colored productImpurities in starting materials or side reactions.Use high-purity starting materials. Ensure temperature control during amidation. Consider a recrystallization step if purity is not met.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 7.90 (s, 1H), 7.80 (d, J=7.6 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 7.25 (s, 1H), 2.25 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 167.5, 160.0 (d, J=245 Hz), 136.0, 132.5 (d, J=8 Hz), 131.0, 124.0 (d, J=18 Hz), 114.5 (d, J=22 Hz), 14.0
HPLC Purity ≥98%
Melting Point 104-106 °C

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the large-scale synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Quality Control A Charge Reactor with 3-Fluoro-4-methylbenzoic acid and Toluene B Add Thionyl Chloride A->B Start Stirring C Heat to 70-80 °C (Acid Chloride Formation) B->C Exothermic Addition D Cool and Add Aqueous Ammonia (Amidation) C->D Reaction Complete & Cooled E Filter Precipitate D->E Precipitate Forms F Wash with Water and Toluene E->F Isolate Solid G Dry Product F->G Remove Impurities H Analytical Characterization (NMR, HPLC, MP) G->H Final Product

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting Decision Pathway

This diagram provides a logical flow for addressing common issues encountered during the synthesis.

G start Synthesis Complete check_yield Check Yield start->check_yield check_purity Check Purity (HPLC/TLC) check_yield->check_purity Yield OK low_yield Low Yield check_yield->low_yield Yield Low impure_product Impure Product check_purity->impure_product Purity Low pass Process Successful check_purity->pass Purity OK investigate_loss Investigate loss during: - Ammonia addition (exotherm) - Filtration and washing low_yield->investigate_loss identify_impurity Identify impurity by NMR/MS impure_product->identify_impurity re_evaluate_equivalents Re-evaluate molar equivalents of reagents investigate_loss->re_evaluate_equivalents unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm side_product Side Product unreacted_sm->side_product No optimize_reaction Optimize acid chloride formation time/temp unreacted_sm->optimize_reaction Yes recrystallize Recrystallize product side_product->recrystallize

Caption: Decision-making flowchart for troubleshooting the synthesis.

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound. By utilizing a one-pot, two-step approach with thionyl chloride as the activating agent, this process is well-suited for industrial production, offering high yields and purity while maintaining a strong safety profile. The provided guidelines for process optimization, troubleshooting, and analytical characterization will aid researchers and chemists in successfully implementing this synthesis on a large scale.

References

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the systematic assessment of 3-Fluoro-4-methylbenzamide solubility, providing a framework for robust physicochemical profiling in drug discovery and development.

Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2][3] It is a critical physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to the clinic. Insufficient aqueous solubility can severely hamper a compound's bioavailability, lead to unreliable results in biological assays, and present formidable challenges for formulation scientists.[4][5] More than 40% of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly soluble in water, making solubility assessment a pivotal and non-negotiable step in identifying and advancing viable drug candidates.[3][4]

This application note provides a detailed set of protocols for the comprehensive assessment of the solubility of this compound, a representative small molecule. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for generating reliable and reproducible solubility data, from high-throughput screening in early discovery to definitive equilibrium measurements in preclinical development.

Compound Profile: this compound

  • Chemical Name: this compound

  • CAS Number: 170726-98-4[6], 175277-86-8[7]

  • Molecular Formula: C₈H₈FNO[7][8]

  • Molecular Weight: 153.15 g/mol [7][9]

  • Physical Form: Solid[6]

The structure, featuring an aromatic ring, an amide group, a methyl substituent, and a fluorine atom, suggests that its solubility will be influenced by factors such as crystal lattice energy, hydrogen bonding capacity, and pH. A systematic evaluation is therefore essential.

Pillar 1: Kinetic vs. Thermodynamic Solubility - A Critical Distinction

Understanding the two primary types of solubility measurements is fundamental to designing appropriate experiments and correctly interpreting the data.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[10][11] It is a high-throughput method, ideal for the early stages of drug discovery to quickly rank and filter large numbers of compounds.[12][13][14] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions, and the resulting precipitate is frequently amorphous rather than crystalline.[11][15]

  • Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a specific temperature and pressure.[16][17] The measurement requires a longer equilibration time to ensure the system has reached a steady state between the dissolved and undissolved solid.[18] This data is crucial for late-stage lead optimization, pre-formulation, and for establishing in vitro-in vivo correlations (IVIVCs).[13][19]

G

Pillar 2: Protocols for Solubility Determination

The choice of protocol depends on the stage of development and the specific question being addressed. The following sections provide detailed, step-by-step methodologies.

Protocol 1: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

This method is designed for rapid screening and relies on detecting precipitate formation by measuring light scattering.[5][20]

Causality: The rapid addition of a DMSO stock solution into an aqueous buffer can cause immediate precipitation if the compound's solubility limit is exceeded. Nephelometry provides a sensitive and direct measure of this precipitation, allowing for high-throughput analysis in microtiter plates.[20][21]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into designated wells.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.

  • Mixing and Incubation: Mix the contents thoroughly by shaking the plate for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a period of 1 to 2 hours.[10][21]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in the nephelometry signal is observed compared to controls. This often requires running a serial dilution of the initial stock solution.

Protocol 2: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This is the definitive method for determining thermodynamic solubility and is recognized by regulatory bodies like the USP.[19][22]

Causality: By adding an excess of the solid compound to the solvent and allowing sufficient time for equilibration, this method ensures that the resulting measurement reflects the true saturation point of the most stable solid form. The long incubation period is critical to overcome the kinetic barriers of dissolution and potential solid-state phase transitions.[19]

G Start Start: Add Excess Solid This compound to Solvent Incubate Incubate with Agitation (e.g., 24-48h at 37°C) Start->Incubate Equilibrium Equilibrium Reached (Saturated Solution + Excess Solid) Incubate->Equilibrium Separate Phase Separation (Centrifugation / Filtration) Equilibrium->Separate Supernatant Collect Clear Supernatant Separate->Supernatant Quantify Quantify Concentration (e.g., HPLC-UV) Supernatant->Quantify Result Report Equilibrium Solubility (mg/mL or µM) Quantify->Result

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. It is crucial to ensure undissolved solid remains visible.[19]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached.

  • Phase Separation: After incubation, remove the vials and allow them to stand to let solids settle. Separate the undissolved solid from the solution by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.45 µm filter.[18]

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the sample as necessary with the mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[16][23]

  • Verification: The pH of the final solution should be measured and reported, as it can change during the experiment.[19][24]

Protocol 3: pH-Dependent Solubility Profiling

This protocol adapts the shake-flask method to determine solubility across the physiological pH range, which is essential for predicting oral absorption.[13][25]

Causality: The ionization state of a molecule can dramatically alter its solubility. For weakly acidic or basic compounds, solubility can vary by several orders of magnitude across the pH range of the gastrointestinal tract (pH 1.2 to 6.8).[25][26] This profile is critical for understanding where the drug will dissolve after oral administration.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiological range, such as 0.1 N HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[24]

  • Solubility Determination: Perform the shake-flask method (Protocol 2) in parallel for each prepared buffer.

  • Data Analysis: Quantify the solubility at each pH point. Plot the solubility (on a log scale) versus pH to generate a pH-solubility profile.

Protocol 4: Solubility in Biorelevant Media (FaSSIF & FeSSIF)

To gain a more predictive understanding of in vivo behavior, solubility should be assessed in media that mimic the composition of human intestinal fluids.[27][28]

Causality: Human intestinal fluid contains bile salts and phospholipids that form micelles, which can significantly enhance the solubility of lipophilic compounds.[29][30] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) replicate these conditions to help predict drug dissolution and potential food effects.[27][30]

Methodology:

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established recipes or using commercially available powders.[27][29][30] These media contain sodium taurocholate and lecithin.

  • Solubility Determination: Perform the shake-flask method (Protocol 2) using FaSSIF and FeSSIF as the solvents.

  • Data Analysis: Compare the solubility values obtained in these media to those in simple aqueous buffers. A significant increase in solubility, particularly in FeSSIF, can indicate a positive food effect on absorption.[27]

Pillar 3: Analytical Quantification and Data Presentation

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[15][16]

HPLC-UV Quantification Protocol:

  • Method Development: Develop a suitable HPLC method with a mobile phase that can effectively elute this compound. The detector wavelength should be set to the compound's absorbance maximum (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from a primary stock. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted supernatant from the solubility experiments.

  • Calculation: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate the exact concentration.[23]

Data Summary Table

Assay TypeMediumTemperature (°C)pHResult (µg/mL)Result (µM)
Kinetic PBS257.4e.g., 18.4e.g., 120
Thermodynamic Water257.0e.g., 5.4e.g., 35
Thermodynamic 0.1 N HCl371.2e.g., 6.1e.g., 40
Thermodynamic Acetate Buffer374.5e.g., 5.8e.g., 38
Thermodynamic Phosphate Buffer376.8e.g., 5.2e.g., 34
Thermodynamic FaSSIF376.5e.g., 15.3e.g., 100
Thermodynamic FeSSIF375.0e.g., 46.0e.g., 300

Note: The data presented in this table are hypothetical examples for illustrative purposes.

Conclusion

A thorough and systematic assessment of solubility is indispensable in modern drug discovery and development. By employing a tiered approach—starting with high-throughput kinetic assays for initial screening and progressing to definitive thermodynamic shake-flask methods in aqueous, pH-controlled, and biorelevant media—researchers can build a comprehensive understanding of a compound's physicochemical properties. This knowledge is crucial for making informed decisions, mitigating development risks, and ultimately designing effective and bioavailable medicines. The protocols outlined in this document provide a validated framework for obtaining high-quality solubility data for this compound and other novel chemical entities.

References

Introduction: A Rationale-Driven Approach to a Novel Benzamide Analog

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Design and Mechanistic Interrogation of 3-Fluoro-4-methylbenzamide

This compound is a synthetic organic compound whose biological activities are not yet extensively characterized in the public domain. However, its chemical architecture, specifically the benzamide core, provides a strong scientific rationale for its investigation as a modulator of key cellular enzymes involved in NAD+ metabolism. The benzamide moiety is a well-established pharmacophore that mimics nicotinamide, the natural substrate for enzymes like Poly(ADP-ribose) polymerase (PARP) and Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2]

Both PARP and NAMPT are high-value targets in modern drug discovery, particularly in oncology.

  • PARP enzymes are critical for DNA single-strand break repair. Inhibition of PARP in cancers with pre-existing defects in homologous recombination DNA repair (e.g., those with BRCA1/2 mutations) leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[2][3]

  • NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for enzymes like PARP.[4][5] Many cancer cells exhibit high metabolic rates and are particularly vulnerable to the depletion of NAD+ that results from NAMPT inhibition.[6]

The strategic placement of a fluorine atom on the benzamide scaffold can enhance critical drug-like properties, such as metabolic stability and target binding affinity, a common strategy in medicinal chemistry.[7] This guide, therefore, presents a comprehensive, hypothesis-driven roadmap for the systematic evaluation of this compound. We will proceed from initial enzymatic screening to cell-based target validation and functional assays, providing researchers with the necessary protocols to elucidate its mechanism of action and therapeutic potential.

Part 1: Primary Target Identification and In Vitro Characterization

The foundational step in characterizing any new chemical entity is to confirm its direct interaction with its hypothesized molecular targets. Given the nicotinamide-mimetic structure of this compound, PARP-1 and NAMPT are the primary candidates for initial screening.

Hypothesized Mechanism of Action

The diagram below illustrates the central role of PARP and NAMPT in the NAD+ salvage pathway and the proposed inhibitory action of this compound.

NAD_Pathway cluster_0 NAD NAD+ NAM Nicotinamide NAD->NAM Releases NAMPT NAMPT (Salvage Pathway) NAM->NAMPT Substrate NMN NMN NMN->NAD ATP ATP ATP->NMN PRPP PRPP PRPP->NAMPT NAMPT->NMN Product PARP PARP PARP->NAD Consumes DNA_damage DNA Damage DNA_damage->PARP Activation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->NAMPT Inhibitor->PARP

Caption: NAD+ metabolism and points of hypothesized inhibition.

Protocol 1: PARP-1 Enzymatic Inhibition Assay

Objective: To quantitatively determine if this compound directly inhibits the enzymatic activity of PARP-1 and to establish its half-maximal inhibitory concentration (IC50).

Causality: This is the primary validation step. A direct, cell-free enzymatic assay confirms that the compound can physically interact with the target's active site and inhibit its function, independent of cellular uptake or metabolic factors. This provides the foundational evidence for the PARP inhibitor hypothesis.

Methodology (Example using a colorimetric assay kit):

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, histone proteins (H1), biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution, assay buffer, and a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x dilutions in assay buffer, ranging from 100 µM to 1 nM. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.

  • Assay Plate Setup: Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate 3 times with wash buffer.

  • Reaction Mixture: In each well, add the following in order:

    • 25 µL of 2x compound dilution or control.

    • 15 µL of a master mix containing assay buffer, activated DNA, and PARP-1 enzyme.

  • Initiate Reaction: Add 10 µL of biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature. The PARP-1 enzyme will transfer biotinylated ADP-ribose moieties from the NAD+ onto the histone proteins.

  • Detection:

    • Wash the plate 5 times to remove unreacted components.

    • Add 50 µL of streptavidin-HRP to each well and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add 50 µL of TMB substrate. A blue color will develop.

    • After 15-30 minutes, add 50 µL of stop solution. The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no enzyme control). Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTargetHypothetical IC50 (nM)
This compoundPARP-1To be determined
Olaparib (Control)PARP-1~5
3-Aminobenzamide (Control)PARP-1~30,000[3]
Protocol 2: NAMPT Enzymatic Inhibition Assay

Objective: To assess the compound's ability to inhibit NAMPT activity and determine its IC50.

Causality: This parallel screening effort explores the alternative hypothesis. Since the NAD+ binding sites of PARP and NAMPT are exploited by similar nicotinamide mimetics, it is crucial to test for activity against both to understand the compound's selectivity profile early in the discovery process.

Methodology (Example using a fluorescent assay):

  • Materials: Recombinant human NAMPT enzyme, nicotinamide, phosphoribosyl pyrophosphate (PRPP), NMN-detecting enzyme mix, fluorescent probe, assay buffer.

  • Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1. Use a known NAMPT inhibitor (e.g., FK866) as a positive control.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL of 2x compound dilution or control.

    • 15 µL of a master mix containing assay buffer, NAMPT enzyme, and PRPP.

    • 10 µL of nicotinamide to initiate the reaction.

  • Incubation: Incubate for 1-2 hours at 37°C. During this time, NAMPT will produce NMN.

  • Detection: Add 50 µL of the NMN-detecting enzyme mix and fluorescent probe. This mix will convert NMN into a product that reacts with the probe to generate a fluorescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Analysis: Calculate the IC50 value as described in Protocol 1.

Data Presentation: Comparative IC50 Values

CompoundTargetHypothetical IC50 (nM)
This compoundNAMPTTo be determined
FK866 (Control)NAMPT~1-10[8]

Part 2: Cell-Based Target Engagement and Mechanistic Confirmation

Demonstrating enzymatic inhibition in a test tube is a critical first step, but it is essential to verify that the compound can penetrate the cell membrane, reach its target, and exert its effect in the complex intracellular environment.

Workflow for Target Validation

The following diagram outlines the logical progression from initial in vitro screening to confirming the mechanism of action in a cellular context.

Workflow A Hypothesis: Compound is a PARP/NAMPT Inhibitor B Protocol 1 & 2: In Vitro Enzymatic Assays (IC50 Determination) A->B C Is IC50 < 1µM? B->C D Protocol 3: Cellular PAR-ylation Assay (Target Engagement) C->D Yes (PARP) E Protocol 4: Cellular NAD+ Depletion (Downstream Effect) C->E Yes (NAMPT) G Stop or Redesign Compound C->G No F Confirmed Mechanism of Action D->F E->F SyntheticLethality cluster_Normal Normal Cell (BRCA Proficient) cluster_Cancer Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Repair SSB_N->PARP_N DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse Viable_N Cell Viable PARP_N->Viable_N DNA Repaired BRCA_N BRCA/HR Repair DSB_N->BRCA_N BRCA_N->Viable_N DNA Repaired SSB_C Single-Strand Break (SSB) PARPi PARP Inhibited SSB_C->PARPi DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse PARPi->DSB_C Unrepaired SSBs BRCA_C BRCA/HR Defective DSB_C->BRCA_C Death_C Cell Death (Synthetic Lethality) BRCA_C->Death_C Repair Fails

References

3-Fluoro-4-methylbenzamide in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Fluoro-4-methylbenzamide in Proteomics Research

This guide provides a detailed overview of the potential applications of this compound, a specialized chemical compound, within the dynamic field of proteomics research.[1] While direct literature on this specific molecule in proteomics is emerging, its structural benzamide backbone offers a gateway to explore its utility, particularly in the realms of enzyme inhibition and covalent ligand discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools for target identification and validation.

Part 1: Foundational Principles and Applications

The Benzamide Scaffold: A Privileged Structure in Chemical Biology

The benzamide moiety is a cornerstone in medicinal chemistry, most notably for its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are critical players in DNA repair and cellular signaling.[4][5] Their inhibition has become a clinically validated strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[2][6] The therapeutic mechanism hinges on the concept of synthetic lethality, where inhibiting PARP in cancer cells with compromised DNA repair leads to catastrophic DNA damage and cell death.[2]

This compound, by virtue of its core structure, presents itself as a candidate for investigation as a PARP inhibitor or as a scaffold for the development of more potent and selective modulators of other enzymes. The fluorine and methyl substitutions can significantly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.[2]

Potential Proteomic Applications

The primary applications of a compound like this compound in proteomics can be broadly categorized into two areas:

  • Target Deconvolution and Validation: Utilizing the compound as a probe to identify its protein targets and validate their role in cellular processes. This is crucial for understanding its mechanism of action and potential therapeutic applications.

  • Covalent Proteomics and Drug Discovery: Engineering the molecule to act as a covalent ligand, enabling the identification of novel binding sites and the development of highly specific and potent inhibitors.

Part 2: Experimental Protocols and Methodologies

This section outlines detailed protocols that can be adapted for the investigation of this compound in a proteomics context.

Protocol 1: In Vitro PARP Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PARP enzyme, such as PARP1.

Rationale: This initial screen provides quantitative data on the compound's potency as a PARP inhibitor, guiding further cellular and proteomic experiments.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • This compound

  • PARP assay buffer

  • Developer reagent

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in PARP assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • PARP assay buffer

    • Activated DNA (e.g., 50 ng)

    • Test compound or vehicle control (DMSO)

    • Recombinant PARP1 enzyme (e.g., 50 ng)

  • Reaction Initiation: Add β-NAD+ (to a final concentration of 0.5 mM) to each well to start the reaction.[2]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[2]

  • Detection: Add the developer reagent to each well.

  • Measurement: After a 15-minute incubation with the developer, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[2]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)
This compoundPARP1150
Olaparib (Control)PARP15
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.

Rationale: This assay provides evidence of target engagement within intact cells, which is a critical step in validating the physiological relevance of the in vitro findings.

Materials:

  • Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)

  • Cell culture medium and supplements

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibodies for Western blotting (e.g., anti-PARP1, anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating Gradient: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the putative target (e.g., PARP1).

  • Data Analysis: The binding of this compound to its target protein is expected to increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Protocol 3: Chemical Proteomics for Target Identification

This protocol describes a workflow for identifying the cellular targets of a modified version of this compound.

Rationale: This unbiased approach can identify both expected and unexpected protein targets, providing a comprehensive understanding of the compound's mechanism of action and potential off-target effects. Chemical proteomics is a powerful tool for discovering novel druggable proteins.[7]

Workflow Visualization:

G cluster_0 Probe Synthesis cluster_1 Cellular Treatment & Lysis cluster_2 Affinity Purification cluster_3 Mass Spectrometry Analysis Probe Synthesize clickable This compound probe (e.g., with alkyne handle) Treatment Treat cells with probe Probe->Treatment Lysis Lyse cells Treatment->Lysis Click Click chemistry to attach biotin to the probe Lysis->Click Purify Affinity purification of biotin-probe-protein complexes with streptavidin beads Click->Purify Digest On-bead digestion of proteins Purify->Digest LCMS LC-MS/MS analysis of peptides Digest->LCMS Identify Protein identification and quantification LCMS->Identify

Caption: Chemical proteomics workflow for target identification.

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound that includes a "clickable" handle, such as an alkyne or an azide, for subsequent biotinylation.

  • Cellular Treatment: Treat cells with the probe to allow for target engagement.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-ligand interactions.

  • Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the probe-protein complexes.

  • Affinity Purification: Use streptavidin-coated beads to enrich for the biotinylated complexes.

  • On-Bead Digestion: Digest the captured proteins into peptides directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated samples compared to controls.

Hypothetical Mass Spectrometry Results:

Protein AccessionProtein NameFold Enrichment (Probe/Control)p-value
P09874Poly(ADP-ribose) polymerase 1 (PARP1)25.3<0.001
Q9Y6F5Poly(ADP-ribose) polymerase 10 (PARP10)8.7<0.01
P04637Tumor suppressor p533.20.04

Part 3: Advanced Applications in Covalent Proteomics

The introduction of a reactive electrophile to the this compound scaffold can transform it into a covalent probe. Covalent ligands offer several advantages, including increased potency and the ability to target proteins that are otherwise considered "undruggable."[8]

Mechanism of Covalent Inhibition:

G cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Protein Target Protein (with nucleophilic residue) Ligand Covalent Ligand (with electrophile) Protein->Ligand Initial non-covalent binding Complex Covalently Modified Protein-Ligand Complex Ligand->Complex Irreversible bond formation

Caption: Covalent ligand-protein interaction mechanism.

Protocol 4: Screening for Covalent Binders

This protocol adapts the chemical proteomics workflow to specifically identify covalent protein targets.

Rationale: By including a wash step with a denaturant, non-covalently bound proteins are removed, allowing for the specific identification of proteins that have formed a covalent bond with the probe.

Key Modifications to Protocol 3:

  • Probe Design: The this compound probe would be synthesized with a reactive group, such as an acrylamide or chloroacetamide.

  • Stringent Washing: After affinity purification, the beads are washed with a denaturing agent (e.g., 8M urea or 6M guanidine hydrochloride) to remove non-covalently bound proteins.

  • Data Analysis: The remaining proteins identified by mass spectrometry are high-confidence covalent targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to navigate potential pitfalls, optimize your reaction conditions, and ensure the integrity of your results.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, can present several challenges that may lead to suboptimal yields, impure products, and difficulties in purification. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and validated experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Route 1: Amidation of 3-Fluoro-4-methylbenzoic Acid

This is a common and direct route for the synthesis of this compound. The general approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Question 1: My reaction yield is consistently low when using thionyl chloride (SOCl₂) for the amidation of 3-Fluoro-4-methylbenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Acid Chloride Formation: The conversion of 3-Fluoro-4-methylbenzoic acid to its corresponding acyl chloride is a critical first step.

    • Troubleshooting:

      • Reagent Quality: Ensure your thionyl chloride is fresh and has not been exposed to moisture, which can lead to its decomposition.

      • Reaction Time and Temperature: The reaction may require heating (reflux) to go to completion. Monitor the reaction progress by techniques like TLC to ensure all the starting carboxylic acid has been consumed before proceeding to the amidation step.

      • Stoichiometry: Use a slight excess of thionyl chloride (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Side Reactions of the Acyl Chloride: The highly reactive acyl chloride can undergo side reactions if not handled properly.

    • Troubleshooting:

      • Moisture Sensitivity: The acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Immediate Use: It is best to use the freshly prepared acyl chloride immediately in the next step without prolonged storage.

  • Inefficient Amidation: The reaction of the acyl chloride with ammonia can also be a source of low yield.

    • Troubleshooting:

      • Ammonia Source: Use a concentrated solution of aqueous ammonia or bubble ammonia gas through an anhydrous solvent containing the acyl chloride. For better control and to avoid aqueous conditions, a solution of ammonia in an organic solvent like dioxane or methanol can be used.

      • Temperature Control: The amidation reaction is often exothermic. Add the ammonia source slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

      • Base: The reaction generates HCl as a byproduct, which can protonate the ammonia, rendering it non-nucleophilic. While excess ammonia can act as a base, in some cases, adding a non-nucleophilic base like triethylamine or pyridine can be beneficial.[1]

Question 2: I am observing an unexpected byproduct in my final product that appears to be a nitrile. How is this possible?

Answer:

The formation of 3-Fluoro-4-methylbenzonitrile from the primary amide product is a known side reaction, particularly when using dehydrating agents like thionyl chloride.

  • Mechanism of Nitrile Formation: Thionyl chloride can react with the newly formed this compound, leading to its dehydration to the corresponding nitrile.[2] This is more likely to occur if excess thionyl chloride is present during the amidation step or if the reaction temperature is too high.

  • Troubleshooting:

    • Removal of Excess Thionyl Chloride: Before adding the ammonia source, it is crucial to remove any unreacted thionyl chloride from the reaction mixture. This can be achieved by distillation under reduced pressure.

    • Controlled Stoichiometry: Use the minimum effective amount of thionyl chloride for the acid chloride formation.

    • Reaction Conditions: Perform the amidation at a low temperature to disfavor the dehydration reaction.

Question 3: How can I effectively purify my this compound from unreacted starting material and byproducts?

Answer:

Purification is key to obtaining a high-quality product. The choice of method will depend on the nature of the impurities.

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically quenched with water or a dilute base (like sodium bicarbonate solution) to neutralize any remaining acid chloride and HCl.

    • The crude product can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base to remove any unreacted carboxylic acid, and finally with brine.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid amides. Suitable solvent systems include ethanol, ethyl acetate/hexanes, or toluene. The choice of solvent will depend on the solubility of the product and impurities.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Route 2: Hydrolysis of 3-Fluoro-4-methylbenzonitrile

This route involves the partial hydrolysis of the corresponding nitrile to the amide. Controlling the reaction conditions is critical to prevent over-hydrolysis to the carboxylic acid.

Question 4: I am attempting to synthesize this compound by hydrolyzing the nitrile, but I am getting a significant amount of 3-Fluoro-4-methylbenzoic acid as a byproduct. How can I prevent this?

Answer:

The hydrolysis of a nitrile to an amide is an intermediate step in the hydrolysis to a carboxylic acid.[3][4] Stopping the reaction at the amide stage can be challenging.

  • Understanding the Reaction: Both acidic and basic conditions can promote the hydrolysis of the nitrile. However, prolonged reaction times or harsh conditions will inevitably lead to the formation of the carboxylic acid.

  • Troubleshooting Over-hydrolysis:

    • Milder Reaction Conditions:

      • Acid-Catalyzed Hydrolysis: Use milder acidic conditions. For instance, a mixture of a strong acid like sulfuric acid in a less nucleophilic solvent like acetic acid or trifluoroacetic acid can favor the formation of the amide.[5]

      • Base-Catalyzed Hydrolysis: Use a controlled amount of a base like sodium hydroxide or potassium hydroxide in a solvent such as aqueous ethanol. The reaction should be carefully monitored and stopped as soon as the starting nitrile is consumed.

    • Use of Peroxides: A milder method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide. This method often provides good yields of the amide with minimal formation of the carboxylic acid.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. This will allow you to quench the reaction at the optimal time to maximize the yield of the amide and minimize the formation of the carboxylic acid.

Question 5: My hydrolysis reaction seems to be very slow or incomplete. What can I do to drive it to completion?

Answer:

Incomplete hydrolysis can be due to several factors, including insufficient reagent activity or poor solubility.

  • Troubleshooting Incomplete Reaction:

    • Temperature: Gently heating the reaction mixture is often necessary to increase the reaction rate. However, be cautious as higher temperatures can also promote over-hydrolysis.

    • Catalyst Concentration: Ensure you are using an adequate concentration of the acid or base catalyst.

    • Solubility: The nitrile starting material may have poor solubility in the reaction medium. Using a co-solvent like ethanol or DMSO can help to improve solubility and facilitate the reaction.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to enhance the reaction rate, especially in biphasic systems.

Experimental Protocols

The following are general protocols that can be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of this compound from 3-Fluoro-4-methylbenzoic Acid using Thionyl Chloride

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Concentrated aqueous ammonia (NH₄OH)

  • Triethylamine (optional)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.

    • Heat the mixture to reflux and stir for 1-2 hours, or until the evolution of HCl gas ceases and the starting material is consumed (monitor by TLC).

    • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 3-Fluoro-4-methylbenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated aqueous ammonia (2-3 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound from 3-Fluoro-4-methylbenzonitrile by Controlled Hydrolysis

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzonitrile (1.0 eq) in glacial acetic acid.

    • Carefully add concentrated sulfuric acid (1.0-1.5 eq) to the solution while cooling in an ice bath.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC to ensure the consumption of the starting nitrile and minimize the formation of the carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a base such as sodium carbonate or sodium hydroxide until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product and purify by recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathways and potential side reactions.

Diagram 1: Synthesis from 3-Fluoro-4-methylbenzoic Acid

G cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Side Reactions Carboxylic_Acid 3-Fluoro-4-methylbenzoic Acid Acyl_Chloride 3-Fluoro-4-methylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Amide This compound (Desired Product) Acyl_Chloride->Amide NH₃ Ammonia NH₃ Nitrile 3-Fluoro-4-methylbenzonitrile (Byproduct) Amide->Nitrile Excess SOCl₂ / Heat

Caption: Desired and side reaction pathways in the synthesis from the carboxylic acid.

Diagram 2: Synthesis from 3-Fluoro-4-methylbenzonitrile

G cluster_0 Hydrolysis cluster_1 Side Reaction Nitrile_Start 3-Fluoro-4-methylbenzonitrile Amide_Product This compound (Desired Product) Nitrile_Start->Amide_Product H₂O, H⁺ or OH⁻ (Controlled) Carboxylic_Acid_Byproduct 3-Fluoro-4-methylbenzoic Acid (Byproduct) Amide_Product->Carboxylic_Acid_Byproduct H₂O, H⁺ or OH⁻ (Excess/Harsh)

Caption: Desired and side reaction pathways in the synthesis from the nitrile.

Quantitative Data Summary

ParameterRoute 1 (from Carboxylic Acid)Route 2 (from Nitrile)
Typical Yield 70-90%60-85%
Key Reagents 3-Fluoro-4-methylbenzoic acid, SOCl₂, NH₃3-Fluoro-4-methylbenzonitrile, H₂SO₄/AcOH or H₂O₂/NaOH
Common Byproducts 3-Fluoro-4-methylbenzonitrile, unreacted starting material3-Fluoro-4-methylbenzoic acid, unreacted starting material
Primary Challenge Handling of moisture-sensitive acyl chloride, preventing nitrile formationPreventing over-hydrolysis to the carboxylic acid

References

Technical Support Center: Optimizing Reaction Yield of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the synthesis of this important chemical intermediate. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to optimize your reaction yields and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and what are the key considerations for each?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound start from 3-Fluoro-4-methylbenzoic acid. The choice between them often depends on available reagents, desired scale, and tolerance for specific reaction conditions.

  • Method 1: Acyl Chloride Formation followed by Amination: This is a classic and robust two-step approach.

    • Step 1: Conversion of Carboxylic Acid to Acyl Chloride: 3-Fluoro-4-methylbenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

    • Step 2: Amination: The resulting 3-Fluoro-4-methylbenzoyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium hydroxide) to form the desired amide. This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.

  • Method 2: Direct Amidation using Coupling Reagents: This method avoids the isolation of the acyl chloride intermediate.

    • The carboxylic acid is activated in situ using a coupling reagent, which facilitates the nucleophilic attack of ammonia. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or HATU.[1] This approach is generally milder but can be more expensive and may introduce byproducts that require careful removal during purification.[1]

Q2: My reaction yield is consistently low. What are the most likely causes when starting from 3-Fluoro-4-methylbenzoic acid?

A2: Low yields can be attributed to several factors, often related to the specific synthetic route chosen. Here are the most common culprits:

  • Incomplete conversion of the carboxylic acid: The initial activation step, whether to the acyl chloride or via a coupling agent, may not have gone to completion.

  • Hydrolysis of the activated intermediate: Acyl chlorides are highly susceptible to hydrolysis back to the unreactive carboxylic acid if any moisture is present in the reaction setup.[1][2] This is a very common reason for reduced yields.

  • Side reactions of the amine: If using a strong base with certain coupling reagents, the amine can react with the coupling agent itself, forming a stable guanidinium byproduct and consuming your nucleophile.[1]

  • Product loss during workup and purification: Significant amounts of product can be lost during aqueous extractions or remain in the mother liquor after recrystallization if the procedures are not optimized.[2]

  • Formation of byproducts: Depending on the reaction conditions, various side reactions can occur, consuming starting materials and complicating purification.

Troubleshooting Guides

Problem 1: Low Yield in the Acyl Chloride Route
Symptoms:
  • Low isolated yield of this compound.

  • Presence of a significant amount of 3-Fluoro-4-methylbenzoic acid in the crude product (identifiable by TLC, NMR, or IR).

Root Cause Analysis & Solutions:
Potential Cause Troubleshooting Steps & Explanation
Incomplete Acyl Chloride Formation Extend reaction time or increase temperature: Ensure the reaction with the chlorinating agent (e.g., SOCl₂) goes to completion. Monitor by taking a small aliquot, quenching it with methanol, and analyzing for the presence of the methyl ester by GC-MS or LC-MS. Use a catalyst: A catalytic amount of DMF can significantly accelerate the formation of the acyl chloride.
Hydrolysis of the Acyl Chloride Ensure anhydrous conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and freshly opened or properly stored reagents.[1][2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Inefficient Amination Control temperature during ammonia addition: The reaction of the acyl chloride with ammonia is highly exothermic. Add the ammonia source slowly at a low temperature (e.g., 0 °C) to prevent side reactions. Use excess ammonia: To ensure complete conversion and to neutralize the HCl byproduct, a stoichiometric excess of ammonia is recommended.[3]
Problem 2: Reaction Stalls or is Incomplete with Coupling Reagents
Symptoms:
  • TLC or LC-MS analysis shows a significant amount of unreacted 3-Fluoro-4-methylbenzoic acid even after prolonged reaction times.

  • The isolated yield is poor, and the primary recoverable material is the starting carboxylic acid.

Root Cause Analysis & Solutions:
Potential Cause Troubleshooting Steps & Explanation
Deactivated Coupling Reagent Use fresh or properly stored reagents: Coupling reagents like EDC and DCC can degrade upon exposure to moisture. Store them in a desiccator.
Acid-Base Neutralization Pre-activation of the carboxylic acid: Before adding the ammonia source, allow the carboxylic acid to react with the coupling agent and any additives (like HOBt) for a short period (e.g., 15-30 minutes).[1] This forms the activated intermediate, preventing a simple acid-base reaction between the carboxylic acid and ammonia.[4]
Incorrect Stoichiometry Optimize reagent ratios: Ensure at least a 1:1 molar ratio of the coupling agent to the carboxylic acid.[1] Sometimes, a slight excess (1.1-1.2 equivalents) of the coupling agent can drive the reaction to completion.
Problem 3: Difficult Purification and Presence of Impurities
Symptoms:
  • The crude product is an oil or a sticky solid that is difficult to handle.

  • NMR or LC-MS analysis reveals the presence of multiple byproducts.

  • The final product has a low melting point or a broad melting point range.

Root Cause Analysis & Solutions:
Potential Cause Troubleshooting Steps & Explanation
Residual Starting Materials Acid/Base Washes: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted 3-Fluoro-4-methylbenzoic acid.[5]
Byproducts from Coupling Reagents Filtration and Washing: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from reagents like EDC, thorough aqueous washes are crucial.
Hydrolysis of the Amide Product Avoid harsh conditions: Amides can be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.[6][7][8] Keep workup and purification steps at or near neutral pH and avoid excessive heat.
Ineffective Recrystallization Optimize recrystallization solvent: An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.[9] For benzamide derivatives, solvent systems like ethanol/water or ethyl acetate/hexanes are often effective.[5][9] Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[9][10] This promotes the formation of larger, purer crystals.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Acyl Chloride
  • Acyl Chloride Formation:

    • To a solution of 3-Fluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) at room temperature.

    • Heat the mixture to reflux and monitor the reaction until completion (typically 1-3 hours).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 3-Fluoro-4-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of concentrated ammonium hydroxide (2-3 eq).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Proceed with aqueous workup and purification.

Acyl_Chloride_Workflow A 3-Fluoro-4-methylbenzoic acid B SOCl2, cat. DMF Reflux A->B Chlorination C 3-Fluoro-4-methylbenzoyl chloride B->C D Conc. NH4OH 0 °C to RT C->D Amination E This compound D->E

Caption: Workflow for the acyl chloride route.

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[11]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting_Decision_Tree Start Low Yield Observed Check_SM Check for Starting Material (Carboxylic Acid) in Crude Start->Check_SM Incomplete_Activation Incomplete Activation/ Conversion Check_SM->Incomplete_Activation Yes Check_Purification Review Workup & Purification Procedure Check_SM->Check_Purification No Hydrolysis Hydrolysis of Intermediate Incomplete_Activation->Hydrolysis If Acyl Chloride Route Optimize_Activation Action: - Extend reaction time/temp - Use catalyst (DMF) - Use fresh coupling agent Incomplete_Activation->Optimize_Activation Anhydrous_Conditions Action: - Dry glassware & solvents - Use inert atmosphere Hydrolysis->Anhydrous_Conditions Loss_During_Workup Product Loss During Workup/Recrystallization Check_Purification->Loss_During_Workup Yes Optimize_Purification Action: - Optimize recrystallization solvent - Ensure proper acid/base washes - Avoid excessive heating Loss_During_Workup->Optimize_Purification

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Troubleshooting Kinase Assays Using 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for kinase assays involving 3-Fluoro-4-methylbenzamide. As a compound fragment often associated with Poly (ADP-ribose) Polymerase (PARP) inhibitors, its behavior in kinase assays can be complex. This resource is designed to help you navigate potential challenges, ensure data integrity, and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions about using this compound in kinase assays.

Q1: What is this compound and why am I seeing it in my kinase screen?

A1: this compound is a chemical compound featuring a benzamide core structure.[1][2][3][4] It is widely recognized as a key structural motif or fragment in the development of PARP inhibitors.[5][6][7] PARP enzymes are critical for DNA repair, and their inhibitors are a major class of cancer therapeutics.[8][9][10] You may encounter this compound in your kinase assay for several reasons:

  • As a Test Compound: You may be intentionally screening it or a library of its derivatives for potential kinase inhibitory activity.

  • As an Off-Target Hit: A compound designed as a PARP inhibitor may show activity against a kinase, representing a potential off-target effect.[11]

  • As a Known Non-Kinase Inhibitor Control: Due to its primary association with PARP, it might be used as a negative control to probe for non-specific or artifactual inhibition in your assay.

Q2: What is the primary mechanism of action for compounds containing the benzamide moiety, like this compound?

A2: The benzamide group is crucial for the function of many PARP inhibitors because it mimics the nicotinamide portion of the natural PARP substrate, nicotinamide adenine dinucleotide (NAD+).[6][8] By competitively binding to the NAD+ pocket of PARP enzymes, these inhibitors block the synthesis of poly (ADP-ribose) chains, which disrupts DNA single-strand break repair.[8][9] This mechanism is particularly effective in cancers with existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[6][10]

Q3: Can this compound directly inhibit kinases?

A3: While its primary targets are PARP enzymes, it is plausible that this compound or its derivatives could exhibit off-target activity against kinases.[11] The ATP-binding pocket of kinases shares some structural similarities with the NAD+ binding site of PARPs. This can lead to cross-reactivity.[11] Several approved PARP inhibitors have been shown to have potent off-target effects on kinases at clinically relevant concentrations.[11] Therefore, any observed activity in a kinase assay warrants careful validation.

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and could this compound be one?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that frequently appear as false positives in high-throughput screens.[12][13] They interfere with assay readouts through non-specific mechanisms rather than true inhibition of the target.[12][14] These mechanisms include forming aggregates that sequester the enzyme, redox cycling, reacting covalently with proteins, or interfering with the detection method (e.g., fluorescence or luminescence).[12][15] While the this compound scaffold itself is not a classic PAIN, it's crucial to be aware of these artifacts, as any compound can potentially cause interference depending on the assay technology used.[16]

Part 2: Troubleshooting Guides for Specific Issues

This section provides structured, in-depth guidance for common problems encountered when testing this compound or related compounds in kinase assays.

Guide 1: Issue - Unexpectedly High Inhibition or Potency

You observe potent inhibition of your kinase, but you suspect it might not be genuine.

Q1.1: How can I determine if the observed inhibition is due to direct kinase interaction versus PARP interference?

A1.1: The Critical Counter-Screen. The most common source of artifactual data when using PARP inhibitor-like compounds in ATP-based kinase assays is the inhibition of PARP enzymes that may be present as contaminants in your kinase preparation or that interfere with the assay's energy source.

  • Causality: Many luminescence-based kinase assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[17][18] PARP enzymes also consume NAD+ to repair DNA nicks. In the process of regenerating NAD+, cells consume ATP. If your recombinant kinase preparation has contaminating PARP activity and nicked DNA, the PARP will be active, consuming NAD+ and, indirectly, ATP. Your PARP inhibitor (this compound) will block this ATP consumption, making it appear as if the kinase reaction was inhibited because more ATP is left over.

  • Troubleshooting Workflow:

    G Start High Potency Observed Check_PARP Is PARP interference possible? Start->Check_PARP Run_Control Run 'No Kinase' Control with Compound + ATP + NAD+ Check_PARP->Run_Control Yes Ortho_Assay Validate with Orthogonal Assay (e.g., TR-FRET, Mobility Shift) Check_PARP->Ortho_Assay No ATP_Depletion Is ATP depleted in the absence of compound? Run_Control->ATP_Depletion PARP_Confirmed Result: Artifactual Inhibition Source: Contaminating PARP Activity. Action: Use purer enzyme or PARP-insensitive assay. ATP_Depletion->PARP_Confirmed Yes No_PARP No significant ATP depletion. PARP interference is unlikely. ATP_Depletion->No_PARP No No_PARP->Ortho_Assay Ortho_Result Does inhibition persist? Ortho_Assay->Ortho_Result True_Hit Result: Likely True Kinase Inhibitor. Proceed with mechanism of action studies. Ortho_Result->True_Hit Yes False_Positive Result: False Positive. Inhibition is assay-specific. Ortho_Result->False_Positive No

    Caption: Troubleshooting workflow for suspected PARP interference.

Q1.2: My inhibition data is confirmed in an orthogonal assay, but the potency seems too high. What else could be wrong?

A1.2: Re-evaluate Assay Conditions. The inhibitor's apparent potency (IC50) is highly dependent on the assay conditions, particularly the ATP concentration.

  • Causality: If this compound is acting as an ATP-competitive kinase inhibitor, its IC50 value will increase as the concentration of ATP in the assay increases. If you are running your assay at a very low ATP concentration (well below the Michaelis constant, Km), you will observe artificially high potency.

  • Self-Validating Protocol:

    • Determine ATP Km: First, perform a kinase titration with varying concentrations of ATP to determine the apparent ATP Km for your enzyme under your specific buffer conditions.

    • Run IC50 at Km: Determine the IC50 of your compound with the ATP concentration set equal to the determined Km. This is a standardized condition that allows for better comparison across different studies.[19]

    • Run IC50 at High ATP: Perform a final IC50 determination at a high, physiological concentration of ATP (e.g., 1-5 mM). A significant rightward shift in the IC50 value is strong evidence of an ATP-competitive mechanism of action.

Guide 2: Issue - High Background Signal or Assay Interference

You are observing a high background signal or erratic data points that are not dose-dependent.

Q2.1: My "no enzyme" and "maximum inhibition" controls have a high signal. What are the likely causes?

A2.1: Compound or Reagent Interference. This issue often points to the test compound interfering with the detection reagents or having intrinsic properties that affect the readout.[17][20]

  • Causality (Fluorescence/Luminescence Assays):

    • Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, leading to a high background signal.[16][17]

    • Signal Quenching: The compound could absorb light at the excitation or emission wavelength, reducing the signal and appearing as inhibition.

    • Luciferase Inhibition: In luminescence assays like Kinase-Glo® or ADP-Glo®, which use luciferase as a reporter enzyme, the compound may directly inhibit luciferase, causing a drop in signal that mimics kinase inhibition.[18]

  • Troubleshooting Steps & Data Interpretation:

Control Experiment Procedure Expected Outcome (No Interference) Problematic Outcome & Interpretation
Compound Autofluorescence Add compound to assay buffer without enzyme or detection reagents. Read fluorescence.Signal should be near buffer blank.High signal indicates compound is autofluorescent.
Luciferase Inhibition Run the luciferase reaction (e.g., ATP + luciferase reagent) in the presence of the compound.Luminescence should be unaffected by the compound.Dose-dependent decrease in luminescence indicates direct luciferase inhibition.[18]
Reagent Stability Add compound to the final detection reagent and incubate for the standard read time.Signal should be stable.Signal drift (up or down) suggests the compound is reacting with or degrading the detection components.

Q2.2: My data is highly variable between replicate wells. What should I check first?

A2.2: Solubility and Aggregation. Poor solubility is a frequent cause of poor reproducibility in biochemical assays.[15]

  • Causality: If this compound or a derivative precipitates out of the assay buffer, the effective concentration will be inconsistent across wells. Furthermore, some compounds form colloidal aggregates at higher concentrations, which can non-specifically inhibit enzymes by sequestering them.[12][15]

  • Troubleshooting Steps:

    • Visual Inspection: Visually inspect the compound stock solution and the assay plate wells (against a dark background) for any signs of precipitation.

    • Solubility Test: Determine the compound's solubility limit in your final assay buffer. You can do this using nephelometry or by simple visual inspection of serial dilutions.

    • Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. This can prevent aggregation and improve the reproducibility of true inhibitors. If the compound's potency dramatically decreases with detergent, it was likely acting via aggregation.

    • Check DMSO Concentration: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and is at a level that does not impact enzyme activity (usually ≤1%).[17]

Part 3: Standardized Experimental Protocol

This protocol provides a baseline for a luminescence-based kinase assay, highlighting key control points.

Protocol: In Vitro Kinase Activity Assay (Luminescence-based, e.g., ADP-Glo™)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a base buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Expert Tip: The purity of your reagents, especially ATP, is critical for avoiding artifacts.[17]

    • Enzyme: Dilute the kinase to a 2X working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a 2X mix of the peptide/protein substrate and ATP in kinase buffer. Trustworthiness Check: The final ATP concentration should be at or near the Km for the kinase to ensure assay sensitivity and physiological relevance.[19]

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO. Then, create a 10X working dilution plate by diluting the DMSO stock into kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 10X test compound to the wells of a suitable microplate (e.g., white, low-volume 384-well).

    • Add 20 µL of kinase buffer to "no enzyme" control wells.

    • Add 20 µL of the 2X enzyme solution to all other wells.

    • Initiate the reaction by adding 25 µL of the 2X Substrate/ATP mix to all wells. The final volume is 50 µL.

    • Incubate for 60 minutes at room temperature. Self-Validation: Ensure that under these conditions, ATP consumption is within the linear range of the assay, typically <30%.[19]

  • Signal Detection (Following Manufacturer's Instructions for ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Technical Support Center: Strategies for Enhancing the Solubility of 3-Fluoro-4-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. This document is structured to provide immediate answers to common questions and in-depth, systematic workflows for resolving complex solubility issues.

Section 1: Understanding the Molecule: Core Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound. The molecule's structure, featuring an aromatic ring, a methyl group, a fluorine atom, and a primary amide group, dictates its behavior in different solvents. The amide group is particularly important as it can act as both a hydrogen bond donor and acceptor, while the aromatic ring provides a non-polar character.[1][2][3] This duality is often the source of solubility challenges.

PropertyValueSource(s)
Molecular Formula C₈H₈FNO[4][5]
Molecular Weight ~153.16 g/mol [4]
Physical Form Solid
Melting Point 105 °C[4]
Key Structural Features Primary amide, fluorinated aromatic ringN/A

No specific public data on the LogP or Hansen Solubility Parameters for this compound were found; therefore, an experimental approach is highly recommended.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles you might face.

Q1: Why is my this compound showing poor solubility in a non-polar solvent like hexane?

A: This is due to a significant mismatch in polarity. This compound has a polar primary amide group capable of strong hydrogen bonding.[1] Solvents like hexane are non-polar and interact only through weak dispersion forces. Based on the principle of "like dissolves like," a large energy input is required to break the strong intermolecular hydrogen bonds of the solid benzamide, which is not compensated by the weak interactions with hexane.

Q2: I managed to dissolve the compound by heating, but it crashed out of solution upon cooling. What is happening?

A: You created a supersaturated solution. By adding thermal energy, you increased the solubility of the compound, allowing more solute to dissolve than would be possible at room temperature. However, this supersaturated state is thermodynamically unstable. Upon cooling, the solubility limit decreases, and the excess solute precipitates out of the solution. The rate of cooling can influence the crystal size and morphology of the precipitate.

Q3: Can I use any polar aprotic solvent like DMF or NMP to dissolve my compound?

A: While polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are often effective for amide-containing compounds, they should be used judiciously.[6] These solvents are often difficult to remove due to their high boiling points and may have associated health concerns.[6] Their use should be guided by the requirements of your downstream application. Always consult safety data sheets and consider greener solvent alternatives where possible.

Q4: Is it better to use a protic solvent like ethanol or an aprotic solvent like acetone?

A: The choice depends on the specific interactions you need to foster.

  • Polar Protic Solvents (e.g., ethanol, methanol): These can act as both hydrogen bond donors and acceptors. They can effectively solvate both the carbonyl oxygen and the N-H protons of the amide, making them good candidates.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, THF): These can only act as hydrogen bond acceptors (at the carbonyl oxygen). They are often good solvents but may be less effective than protic solvents at disrupting the hydrogen-bonded crystal lattice of the solid.

A systematic screening, as detailed in the next section, is the most reliable way to determine the best solvent system.

Section 3: Troubleshooting Workflow: A Systematic Approach to Solubility Enhancement

For persistent solubility issues, a systematic and data-driven approach is superior to random trial-and-error. This workflow guides you from theoretical prediction to experimental optimization.

Workflow 1: Rational Solvent Selection Using Hansen Solubility Parameters (HSP)

The Problem: You are unsure which solvent to even begin with, or you have tried common solvents without success.

The Principle (Expertise & Experience): The concept of "like dissolves like" can be quantified. Hansen Solubility Parameters (HSP) break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The guiding principle is that substances with similar HSP values are likely to be miscible. By mapping the HSP of various solvents against the (experimentally determined) HSP of your solute, you can identify the most promising candidates. A key insight of HSP is that two different "bad" solvents, when mixed, can become a "good" solvent if the resulting mixture's HSP values fall within the solute's solubility sphere.[8][9]

Experimental Protocol: Determining the HSP Sphere of this compound

  • Solvent Selection: Choose a range of ~15-20 solvents with known HSP values, covering a wide area of the HSP space (see reference table below for examples).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of identical glass vials.

  • Solvent Addition: Add a fixed volume of a test solvent (e.g., 1 mL) to each vial.

  • Observation: Cap the vials and agitate them (e.g., vortex, sonicate) for a set period at a controlled temperature (e.g., 25 °C).

  • Scoring: Visually score each solvent as "1" (good, completely dissolved) or "0" (bad, partially or not dissolved).

  • Data Analysis: Input the solvent HSP values and your scores (1 or 0) into software capable of calculating an HSP sphere (e.g., HSPiP software). The software will calculate the center (δD, δP, δH) and radius of the solubility sphere for your compound. Solvents that lie inside this sphere are predicted to be good solvents.

Data Presentation: Example Solvent List for HSP Determination

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Your Score (1=Good, 0=Bad)
n-Hexane14.90.00.0Record your observation
Toluene18.01.42.0Record your observation
Acetone15.510.47.0Record your observation
Ethyl Acetate15.85.37.2Record your observation
Ethanol15.88.819.4Record your observation
Methanol15.112.322.3Record your observation
Acetonitrile15.318.06.1Record your observation
THF16.85.78.0Record your observation
Dichloromethane17.07.37.1Record your observation
Water15.516.042.3Record your observation

Note: This is an abbreviated list. HSP values for hundreds of solvents are available in literature and software databases.

Mandatory Visualization: HSP Workflow

cluster_0 HSP-Guided Solvent Selection A Select 15-20 Solvents with diverse HSP values B Perform Solubility Test (1=Good, 0=Bad) A->B C Input Data into HSP Software B->C D Calculate Solute's HSP Sphere (Center and Radius) C->D E Identify Good Solvents (Inside the sphere) D->E F Predict Good Solvent Blends D->F cluster_0 Poor Solubility cluster_1 Improved Solubility with Co-solvent Solute Solute Solvent1 Solvent A Solute->Solvent1 Mismatch Solute2 Solute CoSolvent Co-solvent Solute2->CoSolvent Favorable Interaction SolventA2 Solvent A CoSolvent->SolventA2 Bridges Polarity

References

Benzamide Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to minimize byproduct formation and optimize your synthetic outcomes. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamide and their primary challenges?

A1: The two most prevalent laboratory methods for synthesizing benzamide are from benzoyl chloride and from benzoic acid.[1][2]

  • From Benzoyl Chloride: This method involves the reaction of benzoyl chloride with ammonia, often under Schotten-Baumann conditions.[1][2] It is a widely used and generally high-yielding reaction.[1] The primary challenge is the high reactivity of benzoyl chloride, which makes it susceptible to hydrolysis.[2][3]

  • From Benzoic Acid: Direct condensation of benzoic acid with ammonia is difficult due to the formation of an unreactive carboxylate salt.[1] Therefore, the benzoic acid must first be "activated." A common method is to convert it to an acyl chloride, such as benzoyl chloride, using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][4] The resulting benzoyl chloride is then reacted with ammonia.[1] Another approach involves using coupling agents like carbodiimides (e.g., DCC or EDC).[2]

Q2: I have a significant amount of benzoic acid in my crude product. What is the likely cause and how can I prevent it?

A2: The presence of benzoic acid as a major byproduct strongly indicates hydrolysis of your benzoyl chloride starting material.[2][3] Benzoyl chloride readily reacts with water to form benzoic acid.[2][5][6] This side reaction not only consumes your starting material, leading to lower yields of benzamide, but also complicates the purification process.[2][3]

Prevention Strategies:

  • Anhydrous Conditions: It is critical to use anhydrous (dry) solvents and ensure your amine reactant is also dry.[2] If necessary, distill solvents over an appropriate drying agent.

  • Inert Atmosphere: To protect the reaction from atmospheric moisture, consider running the reaction under an inert atmosphere, such as dry nitrogen or argon.[2] Using oven-dried glassware and a drying tube on your reaction apparatus is also highly recommended.[2]

  • Temperature Control: The hydrolysis of benzoyl chloride can be accelerated by heat.[7] Therefore, maintaining the recommended reaction temperature is crucial.

Q3: My reaction is producing a diacylated byproduct, N-benzoylbenzamide. Why is this happening and what can I do to minimize it?

A3: The formation of N-benzoylbenzamide, a diacylated byproduct, can occur if the reaction conditions are not carefully controlled.[1] This is more likely to happen with the use of a strong base or at elevated temperatures.[1] The initially formed benzamide can be deprotonated by a strong base, making it nucleophilic and allowing it to react with another molecule of benzoyl chloride.

Prevention Strategies:

  • Control of Stoichiometry: Use a modest excess of the amine nucleophile to ensure the benzoyl chloride is consumed before it can react with the benzamide product.

  • Controlled Addition: Add the benzoyl chloride slowly and in portions to the amine solution.[8] This helps to maintain a low concentration of the electrophile and favors the desired reaction with the more nucleophilic amine.

  • Temperature Management: As the reaction is often exothermic, cooling the reaction vessel, for instance with an ice bath, is recommended to prevent overheating which can promote side reactions.[9]

Q4: I'm observing a significant amount of ammonium chloride in my product. How is this formed and what is the best way to remove it?

A4: When ammonia is used as the amine source, it will react with any acidic byproducts generated during the reaction.[1] For example, in the reaction of benzoyl chloride with ammonia, hydrochloric acid (HCl) is formed as a byproduct. This HCl will then react with excess ammonia to form ammonium chloride (NH₄Cl).[1]

Removal Strategy:

  • Washing with Water: Ammonium chloride is highly soluble in water, while benzamide has low solubility in cold water. Therefore, a simple and effective way to remove this byproduct is to wash the crude solid product with several portions of cold deionized water during vacuum filtration.[2]

Q5: What are Schotten-Baumann conditions and why are they beneficial for benzamide synthesis?

A5: Schotten-Baumann conditions refer to a specific set of reaction parameters used for the synthesis of amides from amines and acid chlorides.[3] A key feature is the use of a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) for the reactants and an aqueous phase containing a base, such as sodium hydroxide.[2][3]

Advantages:

  • Neutralization of Acidic Byproduct: The base in the aqueous phase neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[3] This is crucial because it prevents the protonation of the amine starting material, which would render it non-nucleophilic and unreactive.[2][10]

  • Driving the Reaction to Completion: By neutralizing the HCl, the equilibrium of the reaction is shifted towards the products, helping to drive the reaction to completion.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your benzamide synthesis experiments and provides actionable solutions.

Issue 1: Low Product Yield

Potential Cause Underlying Rationale Recommended Solution
Hydrolysis of Benzoyl Chloride Benzoyl chloride reacts with water to form benzoic acid, reducing the amount of starting material available for the desired reaction.[2][3]Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar) and use oven-dried glassware.[2]
Incomplete Reaction The reaction may not have reached completion due to insufficient time, incorrect temperature, or poor mixing.Increase the reaction time, ensure the correct temperature is maintained, and for heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants.[3]
Formation of Byproducts Side reactions, such as the formation of benzoic acid or N-benzoylbenzamide, consume the starting materials and lower the yield of the desired product.[3]Refer to the specific FAQ sections on preventing the formation of these byproducts.
Losses During Workup and Purification Product can be lost during extraction, filtration, and recrystallization steps.[3] For instance, using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor.[3]Use a minimal amount of hot solvent for recrystallization.[1] Ensure efficient extraction and filtration techniques.

Issue 2: Oily Product Instead of a Solid Precipitate

Potential Cause Underlying Rationale Recommended Solution
Presence of Impurities Impurities can lower the melting point of the product, resulting in the formation of an oil.Ensure the purity of your starting materials.
Low-Melting Eutectic Mixture The product and byproducts may form a mixture that has a lower melting point than the pure product.Try to induce crystallization by scratching the inside of the flask with a glass rod below the surface of the liquid.[10] Seeding the mixture with a small crystal of pure benzamide can also be effective.[10]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [2][9]

This protocol outlines a standard laboratory procedure for the synthesis of benzamide from benzoyl chloride and aqueous ammonia.

Materials:

  • Concentrated aqueous ammonia (28 wt%)

  • Benzoyl chloride

  • Deionized water

  • Ice bath

  • Conical flask

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask and cool it in an ice bath.[9]

  • Slowly and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution while continuously shaking or stirring the flask.[2][9] The reaction is exothermic, so it is important to maintain a low temperature.[9]

  • After the addition is complete, stopper the flask and continue to shake the mixture for an additional 10-15 minutes.[2] A white solid of benzamide will precipitate.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Wash the collected solid with several portions of cold deionized water to remove the ammonium chloride byproduct.[2]

  • Purify the crude product by recrystallization from hot water to obtain pure benzamide crystals.[1][9]

Protocol 2: Synthesis of Benzamide from Benzoic Acid via Thionyl Chloride [1]

This protocol describes the conversion of benzoic acid to benzamide in a two-step process.

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated aqueous ammonia

  • Reaction vessel with a reflux condenser

  • Distillation apparatus (optional)

  • Ice bath

Procedure:

  • Step 1: Formation of Benzoyl Chloride

    • In a fume hood, place benzoic acid in a reaction vessel.

    • Carefully add thionyl chloride (SOCl₂) to the benzoic acid. This reaction will release acidic gases (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.[1]

    • Gently heat the mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.

    • Remove the excess thionyl chloride, typically by distillation.[1]

  • Step 2: Formation of Benzamide

    • In a separate flask, prepare a solution of concentrated ammonia and cool it in an ice bath.

    • Slowly and with constant stirring, add the crude benzoyl chloride from Step 1 to the cold ammonia solution.[1]

    • Isolate the precipitated benzamide by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from hot water to obtain the purified product.[1]

Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation Pathways

Byproduct_Formation cluster_byproducts Byproducts BenzoylChloride Benzoyl Chloride Benzamide Benzamide (Desired Product) BenzoylChloride->Benzamide + Ammonia (Desired Reaction) BenzoicAcid Benzoic Acid (Byproduct) BenzoylChloride->BenzoicAcid + Water (Hydrolysis) HCl HCl (Byproduct) N_Benzoylbenzamide N-Benzoylbenzamide (Byproduct) BenzoylChloride->N_Benzoylbenzamide + Benzamide (Diacylation) Ammonia Ammonia AmmoniumChloride Ammonium Chloride (Byproduct) Ammonia->AmmoniumChloride + HCl Water Water (Moisture)

Caption: Key reaction pathways in benzamide synthesis, highlighting the formation of common byproducts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Benzamide Check_Byproducts Analyze Crude Product for Byproducts (e.g., TLC, NMR) Start->Check_Byproducts Benzoic_Acid_Present Significant Benzoic Acid Detected? Check_Byproducts->Benzoic_Acid_Present Anhydrous_Conditions Implement Strict Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Benzoic_Acid_Present->Anhydrous_Conditions Yes N_Benzoylbenzamide_Present N-Benzoylbenzamide Detected? Benzoic_Acid_Present->N_Benzoylbenzamide_Present No End Improved Yield Anhydrous_Conditions->End Control_Conditions Control Reaction Conditions (Slow Addition, Low Temperature) N_Benzoylbenzamide_Present->Control_Conditions Yes Check_Reaction_Time Incomplete Reaction Suspected? N_Benzoylbenzamide_Present->Check_Reaction_Time No Control_Conditions->End Optimize_Time_Temp Increase Reaction Time or Adjust Temperature Check_Reaction_Time->Optimize_Time_Temp Yes Review_Workup Review Workup and Purification Procedure Check_Reaction_Time->Review_Workup No Optimize_Time_Temp->End Optimize_Recrystallization Optimize Recrystallization (Minimal Hot Solvent) Review_Workup->Optimize_Recrystallization Optimize_Recrystallization->End

Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.

References

Technical Support Center: Navigating Compound Interference in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of compound interference in kinase assays. Misinterpreting data due to assay artifacts can lead to wasted resources and misguided drug discovery efforts.[1][2] This resource will equip you with the knowledge to identify, understand, and mitigate these interferences, ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is compound interference in the context of kinase assays?

A1: Compound interference refers to any artifactual modulation of an assay signal by a test compound that is not due to its specific interaction with the kinase of interest.[3][4] This can lead to either false-positive results, where an inactive compound appears active, or false-negative results, where a potent inhibitor is missed.[3] These interfering compounds are often referred to as "Pan-Assay Interference Compounds" (PAINS) or, more broadly, "Assay Interference Compounds" (AICs).[5][6]

Q2: What are the most common mechanisms of compound interference?

A2: The primary mechanisms of compound interference in kinase assays include:

  • Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester and denature the kinase, leading to non-specific inhibition.[1][7][8]

  • Optical Interference: Compounds that are colored or possess intrinsic fluorescence can interfere with absorbance or fluorescence-based readouts, respectively.[3][7] This can involve quenching the assay signal or adding to it, leading to false negatives or positives.[3]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify the kinase or other assay components, such as thiols on cysteine residues.[9][10][11]

  • Redox Activity: Redox-cycling compounds can generate reactive oxygen species (ROS) that disrupt the assay chemistry or damage the enzyme, particularly in the presence of reducing agents like DTT.[6][11][12]

  • Chelation: Compounds capable of chelating essential metal cofactors (like Mg2+) for kinase activity can show apparent inhibition.[3][6]

  • Technology-Specific Interference: Certain compounds can directly interfere with the assay technology itself, such as inhibiting the luciferase reporter enzyme in luminescence-based assays or quenching singlet oxygen in AlphaScreen® assays.[6][7]

Q3: How can I proactively minimize the risk of compound interference during assay development?

A3: A well-designed assay is the first line of defense against interference. Key considerations include:

  • Choice of Assay Technology: Select a technology that is less susceptible to the anticipated types of interference. For instance, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can minimize interference from autofluorescent compounds by using a time delay between excitation and detection.[13][14][15] Radiometric assays are often considered a gold standard due to their resistance to many forms of interference.[16]

  • Buffer Composition: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to help prevent compound aggregation.[1][7] The choice and concentration of a reducing agent (e.g., DTT, TCEP, or the more physiologically relevant GSH) is also critical, as some can promote redox cycling.[12][17]

  • Reagent Concentrations: Use the lowest possible concentrations of enzyme and substrate that still provide a robust signal window to minimize the impact of non-stoichiometric inhibitors like aggregators.[7]

  • Order of Addition: The sequence in which reagents are added can sometimes influence the extent of interference.

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific interference issues you may encounter during your kinase assays.

Issue 1: My dose-response curve is unusually steep and/or my IC50 value shifts with enzyme concentration.

Possible Cause: Compound Aggregation

Explanation: Aggregating compounds often exhibit a steep dose-response curve and their apparent potency (IC50) is highly sensitive to the concentration of the target enzyme.[7][8] This is because the inhibition is driven by the sequestration of the enzyme by the aggregates, a non-stoichiometric process.

Diagnostic Workflow for Compound Aggregation

start Steep dose-response curve or IC50 shift with [Enzyme] detergent_test Run assay with and without 0.01% Triton X-100 start->detergent_test result_detergent IC50 increases significantly? detergent_test->result_detergent enzyme_conc_test Vary enzyme concentration and re-determine IC50 result_enzyme IC50 changes with [Enzyme]? enzyme_conc_test->result_enzyme dls_test Perform Dynamic Light Scattering (DLS) result_dls Particles detected at assay concentration? dls_test->result_dls result_detergent->enzyme_conc_test No conclusion_agg Likely Aggregator result_detergent->conclusion_agg Yes result_enzyme->dls_test No result_enzyme->conclusion_agg Yes result_dls->conclusion_agg Yes conclusion_no_agg Aggregation Unlikely result_dls->conclusion_no_agg No

Caption: Diagnostic workflow for identifying compound aggregation.

Detailed Protocols

Protocol 1: Detergent Test

  • Objective: To determine if the compound's inhibitory activity is sensitive to the presence of a non-ionic detergent.

  • Methodology:

    • Prepare two sets of assay reactions.

    • Set A (Control): Use your standard assay buffer.

    • Set B (Test): Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Perform a full dose-response analysis for your compound in both sets of conditions.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[4]

Protocol 2: Enzyme Concentration Test

  • Objective: To assess the dependence of the compound's IC50 on the kinase concentration.

  • Methodology:

    • Determine the IC50 of your compound using the standard enzyme concentration.

    • Repeat the IC50 determination using a 5- to 10-fold higher enzyme concentration.

  • Interpretation: A substantial increase in the IC50 value with increased enzyme concentration is characteristic of an aggregating inhibitor.[7][8]

Issue 2: I'm seeing false positives in my fluorescence-based assay (e.g., FP, FRET, TR-FRET).

Possible Cause: Autofluorescent or Quenching Compounds

Explanation: Compounds that absorb light at the excitation or emission wavelengths of the fluorophore can cause interference.[7] Autofluorescent compounds emit their own light, increasing the signal, while quenching compounds absorb the emitted light, decreasing the signal.[3][18]

Troubleshooting Strategies for Optical Interference
Interference TypeDiagnostic ExperimentPotential Solution
Autofluorescence Pre-read the plate after compound addition but before adding the fluorescent probe/substrate.[19]Use a red-shifted fluorophore, as fewer library compounds fluoresce at longer wavelengths.[20] Switch to a non-fluorescence-based assay format (e.g., luminescence or radiometric).[4][21]
Quenching Run a control experiment with the fluorescent product of the kinase reaction and the compound, in the absence of the enzyme.Check for spectral overlap between the compound's absorbance spectrum and the fluorophore's emission spectrum. If significant, consider a different fluorophore or assay technology.
Inner Filter Effect Similar to quenching, assess the compound's absorbance at the excitation and emission wavelengths.Decrease the compound concentration if possible, or use an assay technology with a different detection window.[7]

Protocol 3: Pre-read for Autofluorescence

  • Objective: To identify compounds that are intrinsically fluorescent under the assay conditions.

  • Methodology:

    • In an assay plate, add the test compounds at the screening concentration to the assay buffer.

    • Read the plate using the same excitation and emission wavelengths as the main assay.

  • Interpretation: Wells with a significantly higher signal than the vehicle control (DMSO) contain autofluorescent compounds.

Issue 3: My compound's activity changes dramatically when I use a different reducing agent.

Possible Cause: Thiol Reactivity or Redox Cycling

Explanation: Many kinase assays include a reducing agent like DTT to maintain the reduced state of cysteine residues in the enzyme.[11] However, some compounds can react with thiols, and their apparent activity will be diminished in the presence of high concentrations of DTT.[4][11] Additionally, some compounds can undergo redox cycling, especially in the presence of strong reducing agents, producing H2O2 which can interfere with the assay.[11][12]

Diagnostic Workflow for Reactivity

start Activity changes with different reducing agents dtt_test Compare IC50 with and without 1 mM DTT start->dtt_test result_dtt IC50 increases with DTT? dtt_test->result_dtt preincubation_test Pre-incubate compound with enzyme before adding substrates result_preincubation Potency increases with pre-incubation? preincubation_test->result_preincubation redox_test Perform a redox-cycling counter-assay (e.g., HRP-PR) result_redox Compound is active in redox assay? redox_test->result_redox result_dtt->preincubation_test No conclusion_thiol Likely Thiol-Reactive result_dtt->conclusion_thiol Yes result_preincubation->redox_test No result_preincubation->conclusion_thiol Yes conclusion_redox Likely Redox-Cycler result_redox->conclusion_redox Yes conclusion_no_reactivity Reactivity Unlikely result_redox->conclusion_no_reactivity No

Caption: Diagnostic workflow for identifying reactive compounds.

Protocol 4: DTT Challenge Assay

  • Objective: To determine if the compound's activity is sensitive to thiol concentration.

  • Methodology:

    • Establish a dose-response curve for the compound in your standard assay buffer (which may already contain a low concentration of a reducing agent).

    • Establish a second dose-response curve in the same buffer supplemented with a high concentration of DTT (e.g., 1 mM).[4]

  • Interpretation: A significant increase in the IC50 in the presence of high DTT suggests the compound may be reacting with thiols.[4]

Issue 4: How do I know if my inhibitor is ATP-competitive?

Possible Cause: Need to Determine Mechanism of Inhibition (MOI)

Explanation: Kinase inhibitors can act through different mechanisms, primarily by competing with ATP (Type I and II inhibitors) or the substrate, or by binding to an allosteric site (Type III inhibitors).[7][22][23] Distinguishing between these is crucial for lead optimization. An ATP-competitive inhibitor's IC50 will increase as the concentration of ATP in the assay increases.[22]

Protocol 5: ATP Competition Assay

  • Objective: To determine if the inhibitor's potency is dependent on the ATP concentration.

  • Methodology:

    • Determine the Michaelis constant (Km) for ATP for your kinase under the assay conditions.

    • Measure the IC50 of your inhibitor at a fixed ATP concentration equal to the Km.

    • Repeat the IC50 measurement at a significantly higher ATP concentration (e.g., 10-fold the Km).[22]

  • Interpretation:

    • ATP-competitive: The IC50 value will increase with increasing ATP concentration.[22]

    • Non-ATP-competitive: The IC50 value will remain largely unchanged.[22]

    • Uncompetitive: The IC50 value will decrease with increasing ATP concentration.

Section 3: The Importance of Orthogonal Assays

No single experiment can definitively rule out all forms of interference. Therefore, it is essential to confirm primary screening hits using an orthogonal assay.[7] An orthogonal assay should have a different technology platform and readout to ensure that the observed activity is not an artifact of the primary assay format.

Examples of Orthogonal Assay Strategies:

  • If your primary screen is a fluorescence-based activity assay, use a label-free binding assay (e.g., Surface Plasmon Resonance - SPR) or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) for confirmation.

  • If your primary screen uses a peptide substrate, confirm with the full-length protein substrate.

  • Always aim to transition from biochemical assays to cell-based assays to confirm target engagement and functional effects in a more physiological context.[24]

By systematically applying these troubleshooting guides and validation strategies, you can confidently identify true hits, avoid the pitfalls of compound interference, and accelerate your kinase drug discovery programs.

References

ensuring anhydrous conditions for 3-Fluoro-4-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ensuring anhydrous conditions, a critical factor for the success of this synthesis.

The Critical Role of Anhydrous Conditions

The synthesis of this compound, like many amide bond formations, is highly sensitive to the presence of water.[1][2] Moisture can lead to unwanted side reactions, decomposition of crucial reagents, and significantly lower yields. This guide will provide you with the expertise to identify, prevent, and resolve issues arising from moisture contamination.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: Anhydrous conditions are paramount for several reasons. Firstly, if you are converting the starting material, 3-Fluoro-4-methylbenzoic acid, to its more reactive acid chloride form using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, any water present will rapidly react with and consume these reagents, rendering them ineffective for the desired transformation.[3] Secondly, the activated intermediate (the acyl chloride) is itself susceptible to hydrolysis back to the carboxylic acid, which will not react with the ammonia source to form the amide.[1] This leads to a significant reduction in the yield of your target molecule, this compound.

Q2: What are the most common sources of water contamination in the reaction?

A2: Water can be introduced from several sources:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.[4]

  • Reagents: The starting material, 3-Fluoro-4-methylbenzoic acid, and other reagents may not be perfectly dry. Hygroscopic reagents are particularly problematic and require careful handling.[5][6]

  • Glassware: Improperly dried glassware is a frequent source of contamination.[2]

  • Atmosphere: Exposure of the reaction to the ambient atmosphere, especially on humid days, can introduce significant amounts of water.

Q3: What are the visual indicators that my reaction may have been compromised by moisture?

A3: While not always definitive, some visual cues can suggest moisture contamination. If you are using thionyl chloride to generate the acid chloride, the reaction with water will produce HCl and SO₂ gas, which you might observe as fumes or bubbling. A lower than expected yield of the final product is the most common indicator. If you are monitoring the reaction by Thin Layer Chromatography (TLC), you may see the persistence of the starting carboxylic acid spot.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: I performed the synthesis of this compound from 3-Fluoro-4-methylbenzoic acid and an ammonia source, but my yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield in this amide synthesis is frequently linked to the presence of water.[1] The following troubleshooting steps will help you diagnose and solve the problem.

Root Cause Analysis and Solutions:

  • Ineffective Anhydrous Solvent Preparation:

    • Problem: The solvent used (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) contained residual water.

    • Solution: Ensure your solvent is rigorously dried. For many applications, distillation over a suitable drying agent is recommended.[7] For instance, THF can be distilled from sodium benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) when the solvent is dry.[7] DCM can be distilled from calcium hydride.[7] Alternatively, passing the solvent through a column of activated alumina can be effective.[4][8] Using molecular sieves (3Å or 4Å) is also a common and effective method for drying solvents.[4][8][9]

  • Contamination from Glassware:

    • Problem: Residual moisture on the surface of the reaction flasks, condensers, or dropping funnels.

    • Solution: All glassware should be oven-dried at a temperature above 100°C for several hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use.[2] Assembling the apparatus while hot and allowing it to cool under an inert atmosphere prevents atmospheric moisture from adsorbing to the surfaces.

  • Hygroscopic Reagents:

    • Problem: The starting material or other reagents have absorbed moisture from the air.

    • Solution: If a reagent is known to be hygroscopic, it should be stored in a desiccator.[6] For particularly sensitive reactions, reagents can be dried under high vacuum before use.[10] When handling hygroscopic solids, it is best to do so in a glovebox or under a positive pressure of inert gas.[5][11]

Issue 2: Side Product Formation

Question: I obtained a product, but my NMR spectrum shows impurities. What are the likely side products and how can I avoid them?

Answer: In the context of moisture contamination, the primary "side product" is often the unreacted starting material, 3-Fluoro-4-methylbenzoic acid. If you used a reagent like thionyl chloride to form the acid chloride, any water present would hydrolyze it back to the carboxylic acid.

Mitigation Strategies:

  • Strict Adherence to Anhydrous Techniques: The most effective way to avoid the formation of the carboxylic acid as a byproduct is to meticulously follow the procedures for ensuring anhydrous conditions as outlined in the previous section.

  • Use of Excess Acylating Agent: In some cases, using a slight excess of the acylating agent (e.g., thionyl chloride) can help to consume any trace amounts of water present in the reaction mixture. However, this is not a substitute for proper anhydrous technique, as the excess reagent will need to be removed during the work-up.

Experimental Protocols

Protocol 1: Drying an Organic Solvent (e.g., Dichloromethane) with Calcium Hydride
  • Pre-drying: If the solvent has a high water content, pre-dry it by letting it stand over anhydrous calcium chloride or magnesium sulfate for several hours.

  • Setup: Assemble a distillation apparatus that has been oven or flame-dried.

  • Addition of Drying Agent: To the distillation flask, add calcium hydride (CaH₂). A general rule of thumb is to add enough so that there is a layer of undissolved solid at the bottom.

  • Reflux: Reflux the dichloromethane over the calcium hydride for at least one hour under an inert atmosphere.

  • Distillation: Distill the solvent and collect the fraction that boils at the correct temperature (for DCM, this is approximately 39.6 °C).

  • Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves (4Å) under an inert atmosphere.[7]

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentSolventsComments
Calcium Chloride (CaCl₂) ** Hydrocarbons, Ethers, Alkyl HalidesInexpensive, but can form adducts with alcohols, phenols, and some carbonyl compounds.
Magnesium Sulfate (MgSO₄) Most organic solventsFast and efficient, but slightly acidic.
Sodium Sulfate (Na₂SO₄) Most organic solventsNeutral, but has a lower capacity and is slower than MgSO₄.
Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, AminesHighly efficient, but reacts vigorously with water and protic solvents.
Molecular Sieves (3Å, 4Å) A wide range of solventsVery effective for achieving low water content.[4][8] Can be regenerated by heating.[7]
Protocol 2: Handling of Hygroscopic Reagents
  • Storage: Store hygroscopic reagents in a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

  • Weighing: If possible, weigh hygroscopic reagents in a glovebox under an inert atmosphere. If a glovebox is not available, weigh the reagent quickly and minimize its exposure to air.[6]

  • Transfer: Use a funnel to transfer solid hygroscopic reagents to the reaction flask under a positive pressure of nitrogen or argon.

Visualizing the Impact of Water

The following diagram illustrates the desired reaction pathway for the synthesis of this compound via the acid chloride and the detrimental effect of water.

Moisture_Contamination cluster_desired Desired Anhydrous Pathway cluster_undesired Undesired Pathway with Water Carboxylic_Acid 3-Fluoro-4-methylbenzoic Acid Acid_Chloride 3-Fluoro-4-methylbenzoyl Chloride Carboxylic_Acid->Acid_Chloride + SOCl₂ (Anhydrous) Hydrolysis Hydrolysis Amide This compound (Product) Acid_Chloride->Amide + NH₃ source SOCl2_H2O SOCl₂ consumed Hydrolysis->Carboxylic_Acid Reverts to Starting Material Water H₂O (Moisture) Water->SOCl2_H2O Reacts with SOCl₂ Water->Hydrolysis Reacts with Acid Chloride

Caption: Impact of water on this compound synthesis.

The following flowchart provides a systematic approach to troubleshooting low yields in your synthesis.

Troubleshooting_Flowchart Start Low Yield of this compound Check_Solvent Was the solvent properly dried? Start->Check_Solvent Dry_Solvent Implement rigorous solvent drying protocol (e.g., distillation, molecular sieves). Check_Solvent->Dry_Solvent No Check_Glassware Was the glassware oven or flame-dried? Check_Solvent->Check_Glassware Yes Dry_Solvent->Check_Glassware Dry_Glassware Ensure all glassware is thoroughly dried before use. Check_Glassware->Dry_Glassware No Check_Reagents Are any reagents hygroscopic? Check_Glassware->Check_Reagents Yes Dry_Glassware->Check_Reagents Handle_Hygroscopic Use proper handling techniques for hygroscopic reagents (e.g., glovebox, desiccator). Check_Reagents->Handle_Hygroscopic Yes Re-run_Reaction Re-run the reaction with strict anhydrous conditions. Check_Reagents->Re-run_Reaction No Handle_Hygroscopic->Re-run_Reaction

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Overcoming Low Yield in Schotten-Baumann Reactions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Schotten-Baumann reaction for benzamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured to address common issues directly, offering field-proven insights and evidence-based solutions.

Troubleshooting Guide: Diagnosing and Solving Low Benzamide Yields

This section addresses specific problems encountered during the Schotten-Baumann synthesis of benzamides. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My benzamide yield is unexpectedly low. What is the most likely culprit?

A1: The most frequent cause of low yields in a Schotten-Baumann reaction is the competitive hydrolysis of the benzoyl chloride starting material.[1][2][3] Benzoyl chloride is highly reactive and readily reacts with water or aqueous base to form benzoic acid, a common byproduct that depletes your acylating agent.[1][2]

Causality & Solution:

  • Mechanism of Hydrolysis: The hydroxide ion (OH⁻) from the aqueous base is a strong nucleophile that can attack the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of benzoic acid. This side reaction is often faster than the desired reaction with the amine, especially if reaction conditions are not optimized.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the benzoyl chloride slowly and dropwise to the reaction mixture.[2][4] A rapid addition can create localized high concentrations, favoring hydrolysis.

    • Maintain Low Temperature: Perform the addition at a low temperature (e.g., 0-10 °C in an ice bath).[3][4] This slows down the rate of both the desired reaction and the undesired hydrolysis, but often favors the aminolysis reaction kinetically.

    • Ensure Vigorous Stirring: In a biphasic system, efficient and vigorous stirring is absolutely critical.[2][5] This maximizes the surface area between the organic phase (containing benzoyl chloride) and the aqueous phase, ensuring the amine has a better chance to react before hydrolysis occurs.[2]

Q2: I've identified benzoic acid as a major contaminant in my final product. How do I prevent its formation and remove it?

A2: The presence of significant amounts of benzoic acid confirms that hydrolysis of benzoyl chloride is the primary issue.[3][5] Beyond the preventative measures in Q1, optimizing the pH and workup procedure is key.

Causality & Solution:

  • pH Control: While a base is necessary to neutralize the HCl byproduct, an excessively high pH (i.e., a very high concentration of NaOH) will accelerate the hydrolysis of benzoyl chloride.[6] The ideal pH is a compromise—typically around 10-12—sufficient to neutralize the generated HCl and keep the amine deprotonated without excessively promoting hydrolysis.[7]

  • Purification Strategy: Benzoic acid can be effectively removed during the workup.

    • Protocol: After the reaction, dilute the mixture with an organic solvent (like dichloromethane or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][8]

    • Chemical Principle: Sodium bicarbonate is a weak base that will react with the acidic benzoic acid to form sodium benzoate, which is highly soluble in the aqueous phase and will be drained off.[3] The neutral benzamide product will remain in the organic layer. Repeat the wash to ensure complete removal.

Q3: The reaction seems to stop prematurely, and I recover a significant amount of my starting amine. Why is this happening?

A3: This issue points directly to the protonation of your amine nucleophile.[2][6] The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[9][10] If this acid is not neutralized, it will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction.[2][6]

Causality & Solution:

  • The Role of the Base: The primary role of the base (e.g., NaOH) is to neutralize the HCl as it is formed.[10][11][12] This maintains the amine in its free, nucleophilic state.

  • Troubleshooting Steps:

    • Ensure Sufficient Base: Use at least two equivalents of base. One equivalent is needed to neutralize the HCl byproduct, and another is needed to maintain basic conditions and drive the reaction forward.[4]

    • Verify Base Addition: Ensure the base is present and effectively mixed throughout the reaction. In a biphasic system, the neutralization occurs in the aqueous phase or at the interface.[10][12]

    • Consider an Alternative Base: For sensitive substrates, pyridine can be used as an alternative to aqueous hydroxide.[11][13] Pyridine acts as both a base and a nucleophilic catalyst, sometimes forming a more reactive acylating agent intermediate.[11][13]

Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent system for a Schotten-Baumann reaction?

A4: The classic Schotten-Baumann conditions utilize a two-phase solvent system, which is highly effective.[10][12][14]

  • Organic Phase: A water-immiscible organic solvent like dichloromethane, diethyl ether, or toluene is used to dissolve the benzoyl chloride and the resulting benzamide.[10][12]

  • Aqueous Phase: Water is used to dissolve the inorganic base (e.g., NaOH) and the amine (if it is water-soluble).[10] The reaction occurs at the interface of these two layers, which is why vigorous stirring is essential.[2] For simple benzamides where the amine is highly water-soluble (like ammonia), an excess of concentrated aqueous ammonia can serve as both the nucleophile and the solvent.[5]

Q5: Can I use a single-phase system?

A5: Yes, modified conditions using aprotic solvents and an organic base are possible.

  • Modified Conditions: Solvents like THF or acetonitrile can be used with an organic base such as triethylamine (Et₃N) or pyridine.[15] This is often done for substrates that have poor solubility in the classic biphasic system or are sensitive to strong aqueous bases. The organic base serves the same purpose of neutralizing the generated HCl.[15]

Q6: How can I minimize product loss during workup and purification?

A6: Significant yield loss can occur after the reaction is complete.[1]

  • Extraction: Ensure you perform multiple extractions from the aqueous layer to recover all of the product into the organic phase.

  • Recrystallization: This is the most common purification method for benzamides, often using hot water or ethanol.[3][5] To maximize recovery, use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Cooling the solution slowly first, and then in an ice bath, will promote the formation of pure crystals and maximize precipitation.[5] Wash the filtered crystals with a small amount of ice-cold solvent to remove impurities without re-dissolving the product.[5]

Data Summary and Key Parameters

The success of the Schotten-Baumann reaction hinges on the careful control of several parameters. The table below summarizes their impact on benzamide yield.

ParameterRecommended ConditionRationale & Impact on Yield
Temperature 0–10 °C during additionMinimizes the rate of benzoyl chloride hydrolysis, a major yield-reducing side reaction.[3][4]
Base 10% aq. NaOH (≥2 equiv.)Neutralizes HCl byproduct to prevent amine protonation, which stops the reaction.[2][4]
Stirring Rate Vigorous / High SpeedCrucial for biphasic systems to maximize interfacial area, promoting the reaction between phases.[2][5]
Reagent Addition Slow, dropwise addition of benzoyl chloridePrevents localized high concentrations of reactants, reducing the likelihood of side reactions like hydrolysis.[2][4]
Solvent System Biphasic (e.g., DCM/Water)Separates the base (aqueous) from the bulk of the acyl chloride (organic), helping to control hydrolysis.[10][12]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving low-yield issues in benzamide synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Benzamide Yield Start Low Benzamide Yield CheckHydrolysis Check for Benzoic Acid (TLC, NMR, or Acid/Base Wash) Start->CheckHydrolysis HydrolysisConfirmed Hydrolysis is a Key Issue CheckHydrolysis->HydrolysisConfirmed ImplementControls Implement Controls: 1. Lower Temperature (0-10°C) 2. Slow Benzoyl Chloride Addition 3. Increase Stirring Rate HydrolysisConfirmed->ImplementControls Yes CheckAmine Check for Unreacted Amine HydrolysisConfirmed->CheckAmine No / Unsure End Improved Yield ImplementControls->End AmineConfirmed Amine Protonation Likely CheckAmine->AmineConfirmed CheckBase Ensure ≥2 Equivalents of Base Verify Effective Mixing AmineConfirmed->CheckBase Yes ReviewWorkup Review Workup & Purification AmineConfirmed->ReviewWorkup No CheckBase->End WorkupLoss Potential Product Loss ReviewWorkup->WorkupLoss OptimizePurification Optimize Purification: 1. Use Minimum Hot Solvent for Recrystallization 2. Wash Crystals with Cold Solvent 3. Perform Multiple Extractions WorkupLoss->OptimizePurification Yes WorkupLoss->End No OptimizePurification->End

Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.[3]

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Synthesis of N-Isobutylbenzamide

This protocol provides a robust baseline for the synthesis of a representative benzamide.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) in dichloromethane (approx. 10 mL per gram of amine).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add benzoyl chloride (1.05 equivalents) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's progress via thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (twice), saturated sodium bicarbonate solution (twice), and finally with brine.[4][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-isobutylbenzamide.

Protocol 2: Purification of Crude Benzamide Contaminated with Benzoic Acid

This protocol details the removal of the most common acidic impurity.[3]

  • Dissolution: Dissolve the impure benzamide in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Base Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel and shake vigorously. Vent the funnel frequently to release the CO₂ gas produced. This step converts the benzoic acid into water-soluble sodium benzoate.[3]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate.

  • Repeat: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining salts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified benzamide.[3]

References

strategies to improve the purity of synthesized 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Fluoro-4-methylbenzamide

Welcome to the technical support guide for the purification of this compound (CAS 170726-98-4).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound and encountering challenges in achieving high purity. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you isolate a product that meets stringent analytical specifications.

The most common synthetic route to this compound is the controlled hydrolysis of 3-Fluoro-4-methylbenzonitrile.[3][4] While seemingly straightforward, this reaction can lead to a mixture of the desired amide, unreacted starting material, and an over-hydrolyzed carboxylic acid byproduct. The strategies outlined below provide a logical framework for identifying and removing these common impurities.

Section 1: Initial Purity Assessment & Impurity Identification

Before attempting any purification, a thorough analysis of the crude product is essential to devise an effective strategy.

Q1: What are the first analytical steps I should take to assess the purity of my crude this compound?

Your initial assessment should involve a combination of techniques to build a comprehensive picture of your crude material's composition.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly visualizing the number of components in your mixture.[5] Use a non-polar eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to clearly resolve the non-polar starting nitrile from the more polar amide and carboxylic acid.

  • ¹H NMR Spectroscopy: A proton NMR spectrum will provide quantitative information about the major components. Look for characteristic peaks corresponding to the starting material, product, and byproducts.

  • Melting Point: A broad and depressed melting range compared to the literature value (if available) is a strong indicator of impurity.

Q2: What are the most common impurities from the hydrolysis of 3-Fluoro-4-methylbenzonitrile, and how do I identify them?

The primary impurities are typically the starting nitrile and the corresponding carboxylic acid. Their distinct physical and spectroscopic properties make them identifiable.

Table 1: Characteristics of this compound and Common Impurities

CompoundStructureKey Analytical Markers
This compound (Product) TLC: Intermediate polarity. ¹H NMR: Broad signals for -NH₂ protons. Aromatic signals are distinct from starting material and acid.
3-Fluoro-4-methylbenzonitrile (Starting Material) [6]TLC: Highest Rf (least polar). ¹H NMR: Absence of -NH₂ or -COOH protons. Unique aromatic splitting pattern. IR: Sharp C≡N stretch (~2230 cm⁻¹).
3-Fluoro-4-methylbenzoic Acid (Byproduct) [7]TLC: Lowest Rf (most polar), may streak. ¹H NMR: Very broad singlet for the acidic -COOH proton (>10 ppm). Acid/Base Test: Soluble in aqueous NaHCO₃.

Section 2: Troubleshooting & Purification Strategy Selection

Based on your initial analysis, you can select the most appropriate purification strategy. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Product Analysis (TLC, NMR, MP) impurity_check Identify Major Impurity start->impurity_check nitrile Starting Nitrile impurity_check->nitrile Nitrile acid Carboxylic Acid impurity_check->acid Acid both Both/Complex Mixture impurity_check->both Both recrystallize Strategy 1: Recrystallization nitrile->recrystallize acid_base Strategy 3: Acid-Base Extraction acid->acid_base column Strategy 2: Column Chromatography both->column recrystallize->column If Fails end_product Pure this compound recrystallize->end_product If Successful column->end_product acid_base->recrystallize After Workup

Caption: Troubleshooting workflow for purification of this compound.

Q3: My crude product is contaminated with the starting nitrile. How can I remove it?

The starting nitrile is significantly less polar than the amide product. This difference in polarity is the key to separation.

  • Recrystallization: This is often the most efficient method.[8] The amide product is typically less soluble than the nitrile in moderately polar solvent systems. A successful recrystallization will leave the more soluble nitrile impurity in the mother liquor. See Protocol 1 for a detailed procedure.

  • Column Chromatography: If recrystallization fails or if other impurities are present, flash chromatography is a reliable alternative.[9] The nitrile will elute first from the column using a hexane/ethyl acetate gradient. See Protocol 3 for guidance.

Q4: My product appears to contain the carboxylic acid byproduct. What is the best way to remove this acidic impurity?

The acidic nature of the carboxylic acid allows for a highly effective chemical separation that is often preferable to chromatography.

  • Acid-Base Extraction: This is the method of choice for removing acidic (or basic) impurities.[10][11] By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving the neutral amide product in the organic layer. This technique is fast, scalable, and avoids the need for silica gel.[12][13] See Protocol 2 for a step-by-step guide.

AcidBaseExtraction Acid-Base Extraction Principle cluster_0 Separatory Funnel organic_layer Organic Layer (e.g., EtOAc) This compound (Neutral, Stays) 3-Fluoro-4-methylbenzonitrile (Neutral, Stays) aqueous_layer Aqueous Layer (NaHCO₃ soln) 3-Fluoro-4-methylbenzoate Na⁺ (Salt, Migrates Here) start Crude Mixture (Amide, Nitrile, Acid) Dissolved in EtOAc add_base Add aq. NaHCO₃ & Shake start->add_base add_base->organic_layer:head Neutral compounds add_base->aqueous_layer:head Acidic compound deprotonated

Caption: Partitioning of components during acid-base extraction.

Q5: My product is an oil and won't solidify after solvent removal. What should I do?

This phenomenon, known as "oiling out," is common when significant impurities are present, which disrupt the crystal lattice formation and depress the freezing point.[14]

  • Confirm the Impurity: First, analyze the oil by TLC and NMR to identify the major contaminant.

  • Purify First: Do not attempt to crystallize an impure oil directly. If the major impurity is the carboxylic acid, perform the acid-base extraction (Protocol 2 ). If it is the nitrile, column chromatography may be necessary (Protocol 3 ).

  • Attempt Trituration: After purification, if the product is still an oil, try trituration. This involves stirring the oil with a solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization by washing away residual soluble impurities.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed to remove less polar impurities like the starting nitrile. The key is selecting a solvent system where the amide has high solubility when hot and low solubility when cold.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 2). A good solvent will dissolve the solid completely upon heating but show very low solubility at room temperature. Mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) are often effective.[8][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemPolarityComments
TolueneLowGood for aromatic compounds; may require a co-solvent.
Ethyl Acetate / HexaneMediumA versatile system; adjust ratio for optimal results.
Acetone / WaterHighGood for polar compounds; add water as the anti-solvent.
Ethanol / WaterHighA classic choice for moderately polar solids.[8]
AcetonitrileHighCan be an excellent solvent for amides.[16]

Protocol 2: Acid-Base Extraction to Remove Carboxylic Acid

This procedure efficiently removes 3-fluoro-4-methylbenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4).

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure to yield the purified amide. This material can then be recrystallized if needed.

Protocol 3: Flash Column Chromatography

This method is effective for complex mixtures or when other methods fail.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and adsorb it onto a small amount of fresh silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). The non-polar nitrile will elute first.

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar this compound. The highly polar carboxylic acid will remain on the column or elute much later.

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Validation & Comparative

Introduction: The Rationale for Investigating 3-Fluoro-4-methylbenzamide as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Validation of 3-Fluoro-4-methylbenzamide's Efficacy as a Putative PARP Inhibitor

This guide provides a comprehensive framework for the in vitro validation of this compound, a novel compound with suspected poly(ADP-ribose) polymerase (PARP) inhibitory activity. Researchers, scientists, and drug development professionals will find detailed protocols, comparative data analysis, and the scientific rationale behind the experimental design. Our objective is to rigorously assess the compound's efficacy against established alternatives, ensuring scientific integrity and reproducibility.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, in particular, acts as a first responder to DNA single-strand breaks. Upon detecting damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This has made PARP inhibitors a promising class of targeted cancer therapies.[3]

The benzamide moiety is a common structural feature in many known PARP inhibitors, suggesting that this compound may exert its biological effects through a similar mechanism. This guide outlines a systematic in vitro approach to validate this hypothesis, comparing its performance against Olaparib, a well-characterized and clinically approved PARP inhibitor.

Experimental Workflow: A Multi-faceted Approach to Validation

Our validation strategy employs a tiered approach, starting with broad cellular effects and progressively moving to more specific mechanistic assays. This ensures a thorough characterization of this compound's biological activity.

experimental_workflow cluster_tier1 Tier 1: Cellular Viability Assessment cluster_tier2 Tier 2: Mechanistic Validation cluster_tier3 Tier 3: Comparative Analysis A Cell Line Selection (BRCA-mutated Cancer Cells) B Cell Viability Assays (MTT/XTT) A->B Seed cells C Direct PARP Inhibition Assay (ELISA-based) B->C Determine IC50 D DNA Damage Assessment (Comet Assay) B->D Induce DNA damage E Head-to-Head Comparison (3-FM vs. Olaparib) C->E D->E

Caption: Tiered experimental workflow for in vitro validation.

Tier 1: Assessing the Impact on Cancer Cell Viability

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells, particularly those susceptible to PARP inhibition.

Cell Line Selection

For this study, we will utilize the human ovarian cancer cell line, OVCAR-3, which possesses a BRCA2 mutation, making it an appropriate model for evaluating PARP inhibitor efficacy.

Cell Viability Assays: MTT vs. XTT

We will employ colorimetric assays to measure cell metabolic activity, which serves as an indicator of cell viability.[4] Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][6]

  • MTT Assay: Produces a water-insoluble purple formazan, requiring a solubilization step.[4][5]

  • XTT Assay: Produces a water-soluble orange formazan, offering a more streamlined protocol.[5][6]

For this guide, we will detail the XTT assay protocol due to its higher throughput and reduced potential for error.

  • Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Olaparib (as a positive control) in cell culture medium. Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[5] A reference wavelength between 630-690 nm should also be used.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Expected Data and Comparison

The IC50 values will provide a quantitative measure of the cytotoxic potency of this compound compared to Olaparib.

CompoundIC50 (µM) in OVCAR-3 cells
This compoundExperimental Value
OlaparibLiterature/Experimental Value
Vehicle Control (DMSO)No significant effect

Tier 2: Mechanistic Validation of PARP Inhibition and DNA Damage

Following the confirmation of cytotoxic activity, the next crucial step is to ascertain if this effect is mediated through direct PARP inhibition and a subsequent increase in DNA damage.

Direct PARP Inhibition Assay (ELISA-based)

This assay directly measures the enzymatic activity of PARP1 in the presence of the inhibitor.[7]

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Enzyme Reaction: Add recombinant PARP1 enzyme, biotin-labeled NAD+ (the substrate for PARP), and varying concentrations of this compound or Olaparib to the wells.

  • Incubation: Incubate the plate to allow the PARP-mediated ribosylation of histones.

  • Detection: Add Streptavidin-HRP (horseradish peroxidase), which binds to the biotinylated ADP-ribose chains.

  • Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.

  • Signal Measurement: Measure the resulting signal using a luminometer or spectrophotometer. The signal intensity is proportional to PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compounds and determine their respective IC50 values for PARP1 inhibition.

DNA Damage Assessment: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks at the single-cell level.[8][9][10]

comet_assay_workflow A Cell Treatment with 3-FM/Olaparib B Induction of DNA Damage (e.g., with H₂O₂) A->B C Embedding Cells in Agarose on a Microscope Slide B->C D Cell Lysis C->D E Electrophoresis D->E F DNA Staining and Visualization E->F G Quantification of DNA in 'Comet Tail' F->G

Caption: Workflow of the Comet Assay for DNA damage assessment.

  • Cell Treatment: Treat OVCAR-3 cells with this compound or Olaparib at their respective IC50 concentrations for 24 hours. Include a positive control (e.g., H₂O₂) and a negative control.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.[11]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[11]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate the broken fragments from the intact DNA.[12]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the cells using a fluorescence microscope. The resulting images will resemble comets, with the head containing intact DNA and the tail consisting of DNA fragments.[10] Quantify the amount of DNA in the tail relative to the head to measure the extent of DNA damage.

Tier 3: Comparative Data Analysis and Interpretation

The final step involves a head-to-head comparison of this compound with Olaparib across all assays.

ParameterThis compoundOlaparibInterpretation
Cell Viability (IC50) Lower value indicates higher potencyBenchmarkA comparable or lower IC50 suggests promising cytotoxic efficacy.
PARP1 Inhibition (IC50) Lower value indicates stronger inhibitionBenchmarkA low IC50 provides direct evidence of on-target activity.
DNA Damage (Comet Assay) Increased tail momentIncreased tail momentA significant increase in DNA damage supports the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a robust in vitro strategy to validate the efficacy of this compound as a potential PARP inhibitor. By systematically evaluating its impact on cell viability, direct enzymatic activity, and its ability to induce DNA damage, a comprehensive profile of the compound's activity can be established. A favorable comparison with a known PARP inhibitor like Olaparib would provide strong evidence for its therapeutic potential and warrant further preclinical development. Future studies could explore its selectivity against other PARP family members and its efficacy in combination with other chemotherapeutic agents.

References

The Benzamide Scaffold in Kinase Inhibition: A Prospective Analysis of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Scaffold

In the vast landscape of kinase inhibitor discovery, the benzamide core represents a versatile and enduring scaffold. Its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases has made it a foundational element in the design of numerous clinically relevant inhibitors. While extensive research has explored a multitude of substitutions on the benzamide ring, the specific compound 3-Fluoro-4-methylbenzamide remains an uncharted territory in the realm of kinase inhibition. This guide, therefore, embarks on a prospective analysis, leveraging our understanding of well-characterized benzamide-based kinase inhibitors to hypothesize the potential of this compound as a kinase inhibitor and to outline a rigorous experimental workflow for its evaluation.

Our objective is not to present established data on this specific molecule, as none currently exists in the public domain. Instead, we aim to provide a forward-looking guide for researchers intrigued by its potential. We will dissect the structural features of this compound, draw parallels with known inhibitors, and lay out a comprehensive, self-validating experimental plan to ascertain its biological activity. This document serves as a roadmap for transforming a simple chemical entity into a potential lead compound in kinase inhibitor discovery.

The Benzamide Core: A Privileged Scaffold in Kinase Inhibitor Design

The benzamide moiety is a recurring motif in a diverse array of kinase inhibitors, targeting a wide spectrum of the human kinome. Its prevalence stems from the amide group's capacity to act as both a hydrogen bond donor and acceptor, mimicking the interactions of the adenine region of ATP with the kinase hinge region. This fundamental binding mode provides a solid anchor for further chemical modifications to enhance potency and selectivity.

To contextualize the potential of this compound, we will draw comparisons with two well-established, albeit more complex, benzamide-containing kinase inhibitors: Imatinib and Sorafenib .

  • Imatinib (Gleevec®): A paradigm of targeted cancer therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML)[1]. Its core structure, while elaborate, features a benzamide linkage that is crucial for its interaction with the Abl kinase domain.

  • Sorafenib (Nexavar®): A multi-kinase inhibitor approved for the treatment of various cancers, Sorafenib targets several kinases, including VEGFR, PDGFR, and Raf kinases. The central urea linkage in Sorafenib shares electronic and hydrogen bonding characteristics with the benzamide group, highlighting the importance of this type of functional group in achieving broad-spectrum kinase inhibition.

The following table summarizes the key characteristics of these comparator inhibitors, which will serve as a benchmark for our prospective analysis of this compound.

Inhibitor Primary Kinase Targets Key Structural Features Reported IC50 Values
Imatinib Bcr-Abl, c-Kit, PDGFRN-methylpiperazine for solubility, pyridine and pyrimidine rings for specificityBcr-Abl: ~250-500 nM
Sorafenib VEGFR, PDGFR, Raf kinasesUrea linkage, pyridine ring, trifluoromethylphenyl moietyRaf-1: 6 nM, B-Raf: 22 nM, VEGFR-2: 90 nM
This compound Hypothetical Fluorine and methyl substitutions To be determined

Structural Rationale for Investigating this compound

The specific substitutions on the benzamide ring of our compound of interest, a fluorine atom at the 3-position and a methyl group at the 4-position, are not arbitrary. These seemingly minor modifications can have profound effects on the molecule's physicochemical properties and its potential interaction with a kinase active site.

  • 3-Fluoro Substitution: The introduction of a fluorine atom can significantly impact a molecule's binding affinity and metabolic stability. Fluorine is highly electronegative and can form favorable orthogonal multipolar interactions with the protein backbone. Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to metabolic degradation. In the context of a kinase active site, the fluorine atom could potentially engage in interactions with specific residues, thereby influencing selectivity.

  • 4-Methyl Substitution: The methyl group, while seemingly simple, can play a crucial role in establishing van der Waals interactions within a hydrophobic pocket of the kinase active site. Its placement at the 4-position can also influence the orientation of the entire molecule within the binding cleft, potentially steering it towards a more favorable conformation for potent inhibition.

The logical relationship between the structural features of this compound and its potential as a kinase inhibitor is depicted in the following diagram:

G A This compound B Benzamide Core A->B C 3-Fluoro Group A->C D 4-Methyl Group A->D E Hinge Binding (H-bonds) B->E anchors molecule F Enhanced Metabolic Stability C->F contributes to G Altered Selectivity Profile C->G may lead to H Hydrophobic Pocket Interaction D->H facilitates I Potential Kinase Inhibitory Activity E->I F->I G->I H->I

Caption: Structural rationale for the potential kinase inhibitory activity of this compound.

A Rigorous Experimental Workflow for the Evaluation of this compound

To transition this compound from a hypothetical inhibitor to a validated lead compound, a systematic and multi-tiered experimental approach is essential. The following workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Cellular Activity & Target Engagement A Biochemical Kinase Panel Screen (Broad Kinome Profiling) B Identification of 'Hit' Kinases A->B C IC50 Determination for Hit Kinases (Dose-Response Assays) B->C D Orthogonal Assay (e.g., ADP-Glo vs. TR-FRET) C->D validate E Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) D->E F Western Blot Analysis (Phospho-protein levels) E->F confirm mechanism

Caption: A multi-phased experimental workflow for evaluating the kinase inhibitory potential of a novel compound.

Phase 1: Initial Screening - Broad Kinome Profiling

Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

Methodology: Biochemical Kinase Panel Screen

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a multi-well plate format, add a standardized amount of each recombinant kinase from a commercially available panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

  • Compound Addition: Add this compound to a final concentration of 1 µM to each well. Include appropriate controls (DMSO vehicle and a known broad-spectrum kinase inhibitor like staurosporine).

  • Reaction Initiation: Add the ATP and substrate mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (typically 30-60 minutes).

  • Signal Detection: Use a suitable detection reagent (e.g., luciferase-based for ATP depletion, or a fluorescent antibody for substrate phosphorylation) and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A significant inhibition (e.g., >50%) identifies a "hit" kinase.

Causality and Trustworthiness: This initial broad screen is crucial for an unbiased assessment of the compound's activity across the kinome. By testing against a large panel, we avoid preconceived notions about potential targets and may uncover unexpected activities. The use of a standardized, commercially available platform ensures reproducibility and data quality.

Phase 2: Hit Validation and Potency Determination

Objective: To confirm the inhibitory activity against the "hit" kinases and determine the potency (IC50) of the interaction.

Methodology: Dose-Response IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of this compound in DMSO, typically ranging from 100 µM to 1 nM.

  • Kinase Assay: Perform the kinase assay as described in Phase 1 for each of the identified "hit" kinases, using the different concentrations of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Orthogonal Assay Validation:

To ensure the observed inhibition is not an artifact of the primary assay format, it is critical to perform an orthogonal assay. For example, if the primary screen used an ATP-depletion method (e.g., Kinase-Glo®), a validation assay could employ a different technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) that directly measures substrate phosphorylation. Concordant IC50 values from two different assay formats provide high confidence in the compound's activity.

Phase 3: Cellular Activity and Target Engagement

Objective: To determine if this compound can inhibit its target kinase(s) within a cellular context and elicit a biological response.

Methodology: Cell Viability/Proliferation Assays

  • Cell Line Selection: Choose a cancer cell line that is known to be dependent on the activity of the identified "hit" kinase for its growth and survival.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a suitable method to measure cell viability, such as the MTT assay (measures metabolic activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures intracellular ATP levels).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Methodology: Western Blot Analysis for Target Engagement

  • Cell Treatment: Treat the selected cell line with this compound at concentrations around its GI50 value for a shorter duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase or its key downstream substrate. Also, probe for the total protein levels as a loading control.

  • Data Analysis: A decrease in the level of the phosphorylated protein upon treatment with the compound provides direct evidence of target engagement and inhibition within the cell.

The following diagram illustrates a hypothetical signaling pathway and how western blotting can be used to assess target engagement:

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Substrate B->C phosphorylates D Phosphorylated Substrate (Active) C->D E Cellular Response (Proliferation, Survival) D->E G Western Blot Probes: p-Substrate Total Substrate D->G F This compound F->B

Caption: A simplified signaling pathway illustrating how a kinase inhibitor blocks phosphorylation, which can be detected by western blotting.

Conclusion: A Call to Investigation

While this compound is currently a molecule of unknown biological function, its structural features, rooted in the well-established benzamide scaffold, present a compelling case for its investigation as a potential kinase inhibitor. The strategic placement of the fluoro and methyl groups offers intriguing possibilities for enhanced potency, selectivity, and metabolic stability.

The experimental workflow detailed in this guide provides a clear and robust path forward for any researcher wishing to explore the potential of this, and other novel small molecules. By adhering to a systematic, multi-tiered approach that incorporates orthogonal validation and cellular target engagement, we can confidently assess the true therapeutic potential of such compounds. The journey from a simple chemical structure to a validated lead compound is a challenging one, but it is a journey that begins with a sound scientific rationale and a rigorous experimental plan. This compound, in this context, represents an open invitation to the scientific community for discovery.

References

A Comparative Guide to Assessing the Kinase Selectivity Profile of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a mere concept to a potential therapeutic is paved with rigorous characterization. A critical milestone in this journey is understanding its selectivity—the ability to interact with its intended target while avoiding others. This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound, using 3-Fluoro-4-methylbenzamide as a case study.

While direct, publicly available kinase screening data for this compound is limited, its benzamide scaffold is a well-established pharmacophore in numerous approved kinase and PARP inhibitors. This structural alert immediately necessitates a thorough investigation of its kinase selectivity to profile its potential on- and off-target activities. This guide will therefore focus on the how—providing the experimental blueprint and interpretive context necessary to generate and analyze a selectivity profile for this, or any, novel chemical entity.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases that act as central nodes in cellular signaling, regulating nearly every aspect of cell biology.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important drug target classes.[1]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A non-selective compound can lead to a host of off-target effects, resulting in toxicity or unforeseen biological consequences. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a more precise tool for validating a biological hypothesis. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.

Comparative Selectivity Profile: A Hypothetical Assessment

To contextualize the potential profile of a new chemical entity, it is essential to benchmark it against compounds with known selectivity profiles. Here, we present a hypothetical kinase selectivity profile for this compound. The data is compared against two standards: the notoriously promiscuous inhibitor Staurosporine and Sorafenib , a clinically approved multi-kinase inhibitor featuring a related structural moiety.

The data is presented as IC₅₀ (nM), the half-maximal inhibitory concentration, which quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Table 1: Hypothetical Kinase Selectivity Data (IC₅₀ in nM)

Kinase TargetThis compound (Hypothetical)Sorafenib (Reference)Staurosporine (Reference)
RAF-1 >10,0006[2]5
B-Raf (V600E) >10,00038[2]6
VEGFR-2 8,50090[2]15
PDGFRβ >10,00057[2]8
c-Kit >10,00068[2]10
EGFR >10,000>10,000[2]25
PKCα >10,000>10,000[2]2[3]
PKA >10,000>10,000[2]7[3][4]
CDK2 >10,000>10,000[5]30

Note: This data for this compound is illustrative to provide a template for presenting actual experimental results. Reference values for Sorafenib and Staurosporine are sourced from public literature.

From this hypothetical data, one would conclude that this compound shows weak or no activity against this panel of kinases at the tested concentrations, suggesting it may not be a potent kinase inhibitor itself but could serve as a negative control or a fragment for further chemical elaboration. In contrast, Sorafenib demonstrates potent activity against its known targets (RAF, VEGFR, PDGFRβ, c-Kit) while sparing others, showcasing the profile of a multi-targeted but relatively selective inhibitor.[2][6] Staurosporine exhibits potent, low-nanomolar inhibition across a wide range of unrelated kinases, confirming its utility as a positive control for inhibition but a poor tool for selective interrogation of any single pathway.[3][4][7]

Experimental Protocol: Luminescence-Based Kinase Assay

A comprehensive assessment of kinase inhibitor selectivity is typically achieved by screening the compound against a large panel of kinases. A robust, sensitive, and high-throughput compatible method for this is the luminescence-based kinase assay, such as the Kinase-Glo® platform.[8][9][10] This assay quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.[9][10]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, the Kinase-Glo® Reagent is added, which simultaneously terminates the kinase reaction and initiates a luciferase-luciferin reaction that generates light in direct proportion to the amount of ATP remaining.[11]

Step-by-Step Methodology
  • Compound Preparation :

    • Prepare a stock solution of this compound (and comparator compounds) in 100% DMSO, typically at 10 mM.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 11-point, 3-fold dilutions). This allows for testing from high micromolar to low nanomolar concentrations.

  • Kinase Reaction Setup (in a 384-well plate) :

    • To each well, add 2.5 µL of a 2X kinase/substrate solution. This solution contains the specific kinase being tested and its corresponding substrate in an appropriate reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Add 50 nL of the serially diluted compound solution to the wells using an acoustic dispenser or pin tool. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a potent inhibitor (like Staurosporine) as a "max inhibition" (0% activity) control.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction :

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate and comparable IC₅₀ values.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection :

    • Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix on a plate shaker for 2 minutes to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., ViewLux or EnVision).

  • Data Analysis :

    • Normalize the data using the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Visualization of Pathways and Workflows

Understanding the context of kinase inhibition requires visualizing the signaling pathways they regulate and the experimental process used to measure their activity.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation.[12][13][14] Many kinase inhibitors target components of this pathway, such as Raf and MEK.

MAPK_ERK_Pathway cluster_nucleus receptor Growth Factor Receptor (RTK) adaptor GRB2/SOS receptor->adaptor gtpase Ras adaptor->gtpase mapkkk Raf (MAPKKK) gtpase->mapkkk mapkk MEK (MAPKK) mapkkk->mapkk mapk ERK (MAPK) mapkk->mapk transcription Transcription Factors (c-Fos, c-Jun, Myc) mapk->transcription response Cell Proliferation, Differentiation transcription->response growth_factor Growth Factor growth_factor->receptor

Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

Experimental Workflow for Kinase Profiling

The following diagram outlines the logical steps for performing the luminescence-based kinase assay described above.

Kinase_Assay_Workflow start Start prep Prepare Compound Dilution Plate start->prep dispense_cmpd Dispense Compound (50 nL) prep->dispense_cmpd reagents Prepare 2X Kinase/Substrate and 2X ATP Solutions dispense_kinase Dispense Kinase/ Substrate Mix reagents->dispense_kinase dispense_kinase->dispense_cmpd preincubate Pre-incubate (15 min) dispense_cmpd->preincubate initiate Initiate with ATP preincubate->initiate incubate Incubate Reaction (60 min) initiate->incubate add_detection Add Kinase-Glo® Reagent incubate->add_detection read Read Luminescence add_detection->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase selectivity assay.

Conclusion

The assessment of selectivity is a critical, data-driven process in drug discovery. For a novel compound like this compound, whose benzamide scaffold is common in bioactive molecules, a comprehensive kinase screen is not just recommended, but essential. While this guide presents a hypothetical profile, it provides the authoritative experimental protocols and comparative framework needed to generate real-world data. By benchmarking against both promiscuous and selective inhibitors and employing robust, validated assays, researchers can confidently characterize the selectivity of their compounds, enabling informed decisions in the progression of potential therapeutic candidates.

References

A Guide to Assessing the Reproducibility of 3-Fluoro-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce a chemical synthesis is the cornerstone of scientific progress and scalable production. Instances of irreproducibility are common, particularly in synthetic chemistry, often stemming from minor, undocumented variations in experimental conditions.[1] This guide provides an in-depth framework for assessing and ensuring the reproducibility of the synthesis of 3-Fluoro-4-methylbenzamide, a valuable building block in medicinal chemistry. We will move beyond a simple recipe, delving into the causality behind experimental choices to create a robust, self-validating system.

The Synthetic Pathway: From Carboxylic Acid to Amide

The most direct and common route to synthesizing primary amides like this compound is through the activation of the corresponding carboxylic acid, followed by amination. We will focus on the conversion of 3-Fluoro-4-methylbenzoic acid to its acyl chloride, which is then reacted with ammonia. This two-step, one-pot procedure is efficient but requires careful control of conditions to ensure high yield and purity.

Synthetic_Pathway SM 3-Fluoro-4-methylbenzoic Acid INT 3-Fluoro-4-methylbenzoyl Chloride (in situ intermediate) SM->INT SOCl₂, cat. DMF Anhydrous Toluene, 80°C PROD This compound INT->PROD Conc. NH₄OH (aq) 0-10°C

Caption: Synthetic route to this compound.

Expertise in Action: Why This Route?
  • Carboxylic Acid Activation: 3-Fluoro-4-methylbenzoic acid is a stable, commercially available starting material.[2][3] Converting it to the acyl chloride with thionyl chloride (SOCl₂) is a classic, high-yielding transformation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction forward and allowing for their easy removal. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalyst for the reaction.

  • Amidation: The subsequent reaction of the highly reactive acyl chloride with ammonia is a rapid and generally clean conversion to the primary amide.[4][5] Using concentrated aqueous ammonia (NH₄OH) provides both the nucleophile (NH₃) and a basic medium to neutralize the HCl generated, driving the reaction to completion.

Experimental Protocols: A Self-Validating Workflow

Reproducibility is not achieved by chance; it is engineered through meticulous protocol design.[6][7] The following protocols include critical checkpoints and analytical validation steps to ensure that the process is under control from start to finish.

Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the crude amide product.

Materials:

  • 3-Fluoro-4-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

  • Concentrated Ammonium Hydroxide (28-30%) (excess, ~10 eq)

  • Deionized Water

  • Ice Bath

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-methylbenzoic acid (e.g., 5.00 g, 32.4 mmol).

  • Solvent Addition: Add anhydrous toluene (40 mL) and a catalytic amount of DMF (2 drops). Stir the suspension.

  • Acid Chloride Formation: Slowly add thionyl chloride (3.5 mL, 48.7 mmol) to the suspension at room temperature under a nitrogen atmosphere or in a fume hood.

    • Causality: The reaction is exothermic and releases acidic gases (SO₂ and HCl). Slow addition is crucial for control. Anhydrous conditions are vital to prevent the hydrolysis of both thionyl chloride and the resulting acyl chloride.[4]

  • Reaction: Heat the mixture to 80°C and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Solvent Removal: Cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure (rotary evaporation). This should yield the crude 3-Fluoro-4-methylbenzoyl chloride as an oil or low-melting solid.

  • Amidation: Place the flask containing the crude acyl chloride in an ice bath and cool to 0°C.

  • Nucleophilic Attack: Very slowly and carefully, add concentrated ammonium hydroxide (~30 mL) dropwise with vigorous stirring. A thick white precipitate will form.

    • Causality: This is a highly exothermic reaction. Maintaining a low temperature (0-10°C) is critical to minimize potential side reactions and ensure the formation of a fine, easily filterable precipitate.[4]

  • Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

Purification by Recrystallization

The crude product will contain minor impurities. Recrystallization is an effective method for purifying solid organic compounds.[1]

Choosing a Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic amides, polar solvents or binary mixtures are often effective.[8][9] A mixture of ethanol and water is a good starting point.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Causality: Slow cooling is essential for the formation of a pure crystal lattice, excluding impurities into the solvent.[3] Rapid cooling can trap impurities.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (e.g., 50:50 mixture).

  • Drying: Dry the crystals under vacuum to a constant weight.

Assessing Reproducibility: A Multi-Pronged Analytical Approach

To claim an experiment is reproducible, one must prove it with data. This requires analyzing the product from separate, independent runs using identical protocols and comparing the results. Key metrics include yield, purity, and structural identity. The validation of analytical methods is crucial for generating reliable and consistent results.[10]

Workflow cluster_run1 Experimental Run 1 cluster_run2 Experimental Run 2 s1 Synthesis p1 Purification s1->p1 a1 Analysis p1->a1 comp Data Comparison (Yield, Purity, Spectra) a1->comp s2 Synthesis p2 Purification s2->p2 a2 Analysis p2->a2 a2->comp conclusion Assess Reproducibility comp->conclusion

Caption: Workflow for assessing experimental reproducibility.

Analytical Methodologies

A. Melting Point Analysis

  • Protocol: Determine the melting point range of the dried, purified product using a calibrated melting point apparatus.

  • Trustworthiness: A sharp melting point range (e.g., within 1-2°C) close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is 105°C.[11]

B. High-Performance Liquid Chromatography (HPLC)

  • Protocol: Develop a reversed-phase HPLC method to determine purity as a percentage area.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Prepare a ~0.5 mg/mL solution of the product in the mobile phase.

  • Expertise: HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound and detecting trace impurities that may not be visible by other methods.[12][13] Reproducible retention times and peak areas are critical indicators.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Record ¹H and ¹³C NMR spectra of the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Authoritative Grounding: NMR provides unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number of signals in the carbon spectrum, must be consistent with the structure of this compound and free of significant impurity signals.

Comparative Data Analysis

Summarize the quantitative results from two independent runs in a table to facilitate a direct comparison.

ParameterRun 1Run 2Literature/Target ValueAssessment
Yield (%) 85.2%84.5%>80%Consistent and high-yielding.
Melting Point (°C) 104.5 - 105.5°C104.8 - 105.6°C105°C[11]Sharp range, indicates high purity.
HPLC Purity (%) 99.6%99.5%>99%Excellent purity, minor variations acceptable.
¹H NMR ConformsConformsConformsStructure confirmed, no significant impurities.
¹³C NMR ConformsConformsConformsStructure confirmed, no significant impurities.

Critical Parameters Influencing Reproducibility

Even with a robust protocol, minor variations can derail reproducibility. Understanding the relationship between key parameters and outcomes is vital for troubleshooting and ensuring consistency.

Parameters Purity Final Product Purity & Yield SM_Purity Starting Material Purity SM_Purity->Purity Impurities can carry through Stoich Stoichiometry (SOCl₂ & NH₃) Stoich->Purity Excess/deficit affects conversion & side products Temp_AC Temperature Control (Acid Chloride Step) Temp_AC->Purity Affects reaction rate & potential degradation Temp_Amide Temperature Control (Amidation Step) Temp_Amide->Purity Affects side reactions & product morphology Anhydrous Anhydrous Conditions Anhydrous->Purity Water causes hydrolysis, lowering yield Cooling Recrystallization Cooling Rate Cooling->Purity Affects crystal size & impurity inclusion

Caption: Key parameters affecting final product quality.

  • Purity of Starting Materials: The purity of the initial 3-Fluoro-4-methylbenzoic acid directly impacts the final product. Impurities in the starting material may carry through the synthesis or cause side reactions.

  • Stoichiometry: Using insufficient thionyl chloride will lead to incomplete conversion. Conversely, a large excess of ammonia is required to drive the amidation and neutralize HCl, but precise control is less critical than for the activating agent.

  • Temperature Control: As highlighted, temperature is crucial in both the acid chloride formation and amidation steps to prevent byproduct formation.

  • Anhydrous Conditions: Moisture during the first step will hydrolyze the thionyl chloride and the acyl chloride intermediate back to the starting carboxylic acid, reducing the yield.

By meticulously controlling these parameters and validating the outcome with a suite of analytical techniques, the synthesis of this compound can be made a highly reproducible and reliable process, suitable for the rigorous demands of research and development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. Off-target interactions are a primary cause of clinical trial failures, leading to unforeseen toxicity or diminished efficacy.[1][2] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 3-Fluoro-4-methylbenzamide, a small molecule featuring a common scaffold in medicinal chemistry. Given the prevalence of the benzamide moiety in Poly(ADP-ribose) Polymerase (PARP) inhibitors, this guide will proceed under the working hypothesis that this compound is a putative PARP inhibitor. We will detail the strategic selection of an off-target panel, provide in-depth experimental protocols for robust assessment, and offer a clear methodology for data interpretation, thereby establishing a blueprint for rigorous preclinical selectivity profiling.

Introduction: The Imperative of Selectivity

This compound is a synthetic organic compound (Molecular Formula: C8H8FNO) available for research purposes.[3] While its specific biological target is not widely published, its core benzamide structure is a privileged scaffold found in numerous clinically relevant inhibitors, most notably those targeting the PARP enzyme family.[4][5] PARP enzymes are critical regulators of DNA repair and other cellular processes.[6] While PARP1 is the primary target for many cancer therapeutics like Olaparib, the PARP family has 17 members, and unintended inhibition of isoforms like PARP2 can alter the therapeutic window and toxicity profile.[4][5][7]

Therefore, a thorough investigation into the cross-reactivity of any novel benzamide-based compound is not merely an academic exercise; it is a critical step in de-risking a potential therapeutic candidate. This guide provides the strategic and technical framework for such an investigation.

Designing the Selectivity Profiling Cascade

A tiered and logical approach is the most efficient strategy for assessing selectivity.[8] We begin with a focused panel based on our primary hypothesis and broaden the scope to general liability panels.

Tier 1: Primary Target Family Profiling

The initial screen must assess the compound's activity against the direct family of the presumed target. This provides an immediate understanding of isoform selectivity.

Rationale: PARP inhibitors are competitive with the substrate NAD+.[4][5] The NAD+ binding pocket is conserved to varying degrees across the PARP family. Profiling against key family members is essential to understand the compound's specificity within this class.

Proposed PARP Family Panel:

  • PARP1: The primary therapeutic target.

  • PARP2: The closest homolog to PARP1; dual inhibition is a feature of many clinical PARP inhibitors.[4][7]

  • PARP3: Involved in DNA repair.

  • TNKS1 (PARP5a) & TNKS2 (PARP5b): Tankyrases, involved in different signaling pathways (e.g., Wnt). Off-target inhibition could lead to distinct phenotypes.

Tier 2: Secondary & Liability Profiling

After establishing the isoform selectivity, the next step is to screen against a broader panel of unrelated targets known to be promiscuous binders or those associated with adverse drug reactions.

Rationale: Small molecules, particularly those targeting ATP or NAD+ binding sites, can interact with other enzyme classes.[1] Kinases are a frequent source of off-target effects.[1][9] A general screen can preemptively identify potential liabilities.

Proposed Secondary Panels:

  • Broad Kinase Panel: A representative panel of the human kinome (e.g., a 24-kinase panel or larger) is recommended to identify any unforeseen kinase inhibition.[10] This is crucial as many kinase inhibitors have been shown to have off-target effects.[11]

  • General Pharmacology Panel: Screening against a panel of G-Protein Coupled Receptors (GPCRs), ion channels, and transporters can uncover liabilities associated with common toxicities (e.g., cardiovascular or CNS effects). Benzamide derivatives, for instance, are known to sometimes act as dopamine antagonists.[12]

Experimental Methodologies & Protocols

For a rigorous assessment, multiple assay formats should be considered, including biochemical binding and enzymatic activity assays, followed by cell-based validation.

Workflow for Cross-Reactivity Screening

The overall process follows a logical sequence from primary screening to dose-response validation for identified hits.

G cluster_0 Tier 1: PARP Family cluster_1 Tier 2: Liability Panels T1_Screen Single-Dose Screen (e.g., 10 µM) vs. PARP1, PARP2, PARP3, TNKS1/2 T1_Hit Identify Hits (e.g., >70% Inhibition) T1_Screen->T1_Hit T1_IC50 Determine IC50 Values (10-point dose-response) T1_Hit->T1_IC50 Analysis Calculate Selectivity Ratios & Generate Profile T1_IC50->Analysis T2_Screen Single-Dose Screen (e.g., 10 µM) vs. Kinase & GPCR Panels T2_Hit Identify Hits (e.g., >70% Inhibition) T2_Screen->T2_Hit T2_IC50 Determine IC50 Values (10-point dose-response) T2_Hit->T2_IC50 T2_IC50->Analysis Compound This compound + Comparator (Olaparib) Compound->T1_Screen Compound->T2_Screen

Caption: High-level workflow for tiered selectivity profiling.

Featured Protocol: PARP1 TR-FRET Enzymatic Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format suitable for high-throughput screening.[13][14] This protocol describes an assay to measure the inhibition of PARP1 auto-ribosylation.

Principle: PARP1, upon binding to damaged DNA, catalyzes the formation of Poly(ADP-ribose) (PAR) chains on itself. The assay uses a Europium (Eu)-labeled anti-PAR antibody (donor) and a Cy5-labeled biotinylated-NAD+ which gets incorporated into the PAR chain, which is then bound by Streptavidin-Allophycocyanin (APC) (acceptor). Inhibition of PARP1 prevents PAR chain formation, leading to a loss of the TR-FRET signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock of this compound and a comparator (e.g., Olaparib) in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a 384-well source plate using assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Enzyme/Substrate Mix Preparation:

    • In assay buffer, prepare a master mix containing:

      • Recombinant human PARP1 enzyme.

      • Activated DNA (e.g., nicked DNA).

      • Biotinylated-NAD+.

    • The final concentrations should be optimized based on enzyme activity, typically in the low nanomolar range for the enzyme.

  • Assay Reaction:

    • Dispense 5 µL of the compound dilutions (or DMSO for controls) into a 384-well low-volume black assay plate.

    • Add 5 µL of the Enzyme/Substrate mix to all wells to initiate the reaction.

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Prepare a detection mix containing Eu-labeled anti-PAR antibody and Streptavidin-APC in TR-FRET detection buffer.

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at 25°C, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and read emissions at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (Emission 665nm / Emission 615nm * 10,000).

  • Data Analysis:

    • Normalize the data using high (no inhibitor) and low (no enzyme or potent inhibitor) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis.

Comparative Selectivity Profile

The hypothetical data below compares this compound with Olaparib, a known clinical PARP inhibitor.[15][16][17][18] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

TargetClassThis compound IC50 (nM)Olaparib IC50 (nM)Selectivity Ratio (Off-Target/PARP1) for Test Cmpd
PARP1 PARP 50 5 1.0
PARP2PARP15013.0
TNKS2PARP>10,0001,500>200
Aurora Kinase AKinase8,500>10,000170
PIM1 KinaseKinase>10,000>10,000>200
D2 ReceptorGPCR>10,000>10,000>200
Interpreting the Results
  • Potency: The hypothetical data shows this compound is a potent PARP1 inhibitor (IC50 = 50 nM), though 10-fold less potent than the comparator, Olaparib.

  • Selectivity:

    • Within the PARP Family: The test compound displays a 3-fold selectivity for PARP1 over PARP2, suggesting it is a more PARP1-selective inhibitor compared to Olaparib, which is a potent PARP1/2 inhibitor.[4][7] It shows excellent selectivity against TNKS2.

    • Across Other Families: The compound demonstrates high selectivity (>170-fold) against the tested kinase and GPCR targets, indicating a clean profile in this initial liability screen.

This selectivity profile suggests that this compound may offer a different therapeutic profile than dual PARP1/2 inhibitors, which could be advantageous or disadvantageous depending on the therapeutic indication.

Visualizing the Selectivity Landscape

Diagrams can effectively communicate the relationship between on-target potency and off-target interactions.

Caption: Selectivity map for this compound.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for evaluating the cross-reactivity of this compound. Based on our hypothetical results, the compound is a potent and selective PARP1 inhibitor with a favorable initial liability profile.

Next Steps:

  • Expanded Profiling: Screen against a comprehensive PARP panel (all 17 members) and a full kinome panel to build a complete selectivity map.

  • Cellular Target Engagement: Confirm on-target activity in a cellular context using assays like PARP trapping, which measures the ability of an inhibitor to lock PARP onto DNA—a key mechanism for cytotoxicity.[19][20][21]

  • Phenotypic Screening: Evaluate the compound in relevant cancer cell lines (e.g., BRCA-mutant lines) to correlate enzymatic inhibition with anti-proliferative effects.

By systematically applying these principles and methodologies, researchers can build a comprehensive data package that rigorously defines a compound's selectivity, enabling informed decisions for its continued development.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Benzamide Drug Design

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of approved drugs with diverse therapeutic applications, including antiemetic, antipsychotic, and anticancer agents.[1][2] The continuous evolution of this scaffold is driven by the need for enhanced potency, selectivity, and optimized pharmacokinetic profiles. One of the most powerful strategies in the medicinal chemist's toolkit for achieving these improvements is the selective incorporation of fluorine atoms into the molecular structure.[3][4]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzamide derivatives. We will delve into the causal relationships between fluorination and the resulting alterations in physicochemical properties, metabolic stability, and pharmacological activity. This analysis is supported by experimental data from the literature and detailed protocols for key assays, providing researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation benzamide-based therapeutics.

The Impact of Fluorination on Physicochemical Properties: A Comparative Overview

The introduction of fluorine can profoundly influence a molecule's fundamental physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[4] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius are key contributors to these effects.[3]

Lipophilicity (LogP)

A common misconception is that fluorination invariably increases lipophilicity. The effect is, in fact, highly dependent on the context of the fluorine substitution. While the replacement of a hydrogen atom with fluorine on an aromatic ring generally increases lipophilicity, the introduction of a trifluoromethyl group can have a more complex effect, sometimes increasing and at other times decreasing lipophilicity depending on the overall molecular environment.[5] This modulation of lipophilicity is critical for optimizing a drug's ability to cross biological membranes.[5]

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms.[3] This modulation of a molecule's ionization state at physiological pH has profound implications for its solubility, permeability, and interaction with biological targets. For instance, reducing the basicity of an amine can decrease its interaction with acidic phospholipids in membranes, potentially improving oral bioavailability.

Comparative Data of a Hypothetical Benzamide Pair

To illustrate these principles, let's consider a hypothetical comparative analysis of a non-fluorinated benzamide and its fluorinated analog.

PropertyNon-Fluorinated BenzamideFluorinated Benzamide (ortho-fluoro)Rationale for Change
LogP 2.52.8The introduction of fluorine on the phenyl ring generally increases lipophilicity.
pKa (Amide N-H) ~17~16.5The electron-withdrawing fluorine atom increases the acidity of the amide proton.
Aqueous Solubility ModerateLowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Crystal Packing Prone to disorderMore ordered latticeFluorine substitution can suppress disorder in crystals, leading to more defined structures.[6]

Enhancing Metabolic Stability: The Fluorine "Metabolic Shield"

A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability.[7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, a "metabolic shield" can be created, prolonging the drug's half-life and improving its bioavailability.[7]

Mechanism of Metabolic Stabilization

The following diagram illustrates how fluorination can block metabolic oxidation at a vulnerable position on the benzamide scaffold.

cluster_0 Non-Fluorinated Benzamide Metabolism cluster_1 Fluorinated Benzamide Metabolism Non_Fluorinated Non-Fluorinated Benzamide Metabolite Hydroxylated Metabolite Non_Fluorinated->Metabolite CYP450 Oxidation Rapid_Clearance Rapid Clearance Metabolite->Rapid_Clearance Phase II Conjugation Fluorinated Fluorinated Benzamide No_Reaction Metabolically More Stable Fluorinated->No_Reaction Blocked Oxidation Slower_Clearance Slower Clearance No_Reaction->Slower_Clearance Increased Half-life

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison of Metabolic Stability

The following table presents illustrative data from an in vitro microsomal stability assay comparing a non-fluorinated benzamide with its fluorinated counterpart. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[7]

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Fluorinated Benzamide 1592.4
Fluorinated Benzamide 4530.8

Impact on Pharmacological Activity: A Double-Edged Sword

The introduction of fluorine can have a multifaceted impact on a compound's pharmacological activity. It can enhance binding affinity to the target protein, but it can also potentially introduce off-target effects.[3]

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions with the protein backbone or specific amino acid residues. Fluorine can also act as a hydrogen bond acceptor.[3]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.[3]

  • Altered Selectivity: Changes in electronic distribution and conformation can alter the selectivity profile of a drug, which can be beneficial or detrimental.

Experimental Protocols

Synthesis of Benzamide Derivatives

A common and efficient method for the synthesis of both fluorinated and non-fluorinated benzamides is the acylation of an amine with the corresponding benzoyl chloride.

Pathway: Acylation of an Amine with Benzoyl Chloride

Benzoyl_Chloride Benzoyl Chloride (or Fluoro-Substituted) Reaction Amide Bond Formation Benzoyl_Chloride->Reaction Amine Amine Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product Benzamide Derivative Reaction->Product Start Prepare Compound Stock Solution Incubate Incubate Compound with Liver Microsomes & NADPH Start->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Analyze Analyze Remaining Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

References

Validating the Anticancer Efficacy of 3-Fluoro-4-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 3-Fluoro-4-methylbenzamide derivatives as potential anticancer agents. We will move beyond simple screening to a robust, multi-faceted validation process, comparing these derivatives against established standards and elucidating their mechanism of action, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibition.

Introduction: The Rationale for Targeting PARP with Novel Benzamides

Cancer therapy is increasingly moving towards targeted treatments that exploit specific vulnerabilities of tumor cells. One of the most successful strategies in this domain is "synthetic lethality," a concept where a deficiency in one cellular pathway makes the cell critically dependent on a parallel pathway for survival. Inhibiting this second pathway leads to selective cancer cell death, while normal cells, with the first pathway intact, remain viable.

A prime example of synthetic lethality involves the inhibition of PARP enzymes in cancers with defective homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[1][2] PARP enzymes, particularly PARP1, are crucial for repairing DNA single-strand breaks (SSBs).[2] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with HR deficiency (e.g., BRCA-mutated tumors), the inability to repair these DSBs leads to genomic collapse and cell death.[2]

The benzamide scaffold is a well-established pharmacophore for PARP inhibition, as it mimics the nicotinamide portion of the NAD+ cofactor that PARP uses as a substrate.[1] The addition of fluorine and methyl groups, as in the this compound core, can significantly modulate physiochemical properties like lipophilicity, metabolic stability, and binding affinity, potentially leading to improved potency and selectivity.[3] This guide outlines the essential experiments to test this hypothesis.

Experimental Design: A Multi-Tiered Validation Workflow

A rigorous validation process requires a logical progression from broad activity screening to specific mechanistic studies. We will compare our novel this compound derivatives (termed "FMB-D1," "FMB-D2," etc.) against a known, clinically approved PARP inhibitor (e.g., Olaparib) and a standard DNA-damaging chemotherapy agent (e.g., Cisplatin).

G cluster_0 Tier 1: In Vitro Cytotoxicity Screening cluster_1 Tier 2: Target Engagement & Mechanistic Assays cluster_2 Tier 3: Validating Synthetic Lethality a Select Cancer Cell Lines (HR-deficient vs. HR-proficient) b MTT/CellTiter-Glo Assay (Determine IC50 values) a->b Treat with FMB-Ds, Olaparib, Cisplatin c PARP1/2 Enzymatic Assay (Biochemical IC50) b->c Prioritize potent compounds d Cell-Based PARP Activity Assay (PARylation levels) c->d e Immunofluorescence for γH2AX Foci (DNA Damage) d->e f Colony Formation Assay (Long-term survival) e->f Confirm cell death mechanism g Apoptosis Assay (Annexin V/PI Staining) f->g

Caption: Tiered workflow for validating FMB derivatives.

Protocols and Data Interpretation

Part 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of FMB derivatives on cancer cells and to observe selectivity towards HR-deficient lines.

Protocol: MTT Assay

  • Cell Seeding: Seed two cell lines—one HR-deficient (e.g., CAPAN-1, pancreatic cancer, BRCA2-mutant) and one HR-proficient (e.g., BxPC-3, pancreatic cancer, BRCA-wildtype)—into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of FMB-D1, FMB-D2, Olaparib, and Cisplatin in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance to percentage of cell viability relative to the vehicle control. Plot the data and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation and Interpretation:

The results should be summarized in a table. A successful FMB derivative is expected to show a significantly lower IC50 value in the HR-deficient cell line compared to the HR-proficient line, a hallmark of synthetic lethality. This selectivity should be comparable to or better than that of Olaparib.

CompoundIC50 in CAPAN-1 (HR-deficient)IC50 in BxPC-3 (HR-proficient)Selectivity Index (BxPC-3 IC50 / CAPAN-1 IC50)
FMB-D11.5 µM25.0 µM16.7
FMB-D215.0 µM45.0 µM3.0
Olaparib2.0 µM30.0 µM15.0
Cisplatin5.0 µM7.5 µM1.5

Hypothetical Data

From this hypothetical data, FMB-D1 emerges as a promising candidate due to its potent activity and high selectivity index, which is superior to Olaparib.

Part 2: Target Engagement & Mechanism of Action

Objective: To confirm that the cytotoxicity of promising FMB derivatives is directly caused by the inhibition of PARP and subsequent accumulation of DNA damage.

Protocol: Cell-Based PARP Activity Assay (Western Blot)

  • Treatment: Seed CAPAN-1 cells and treat them with the IC50 concentration of FMB-D1 and Olaparib for 4 hours. Include a positive control by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂) for 10 minutes to activate PARP, and a negative (vehicle) control.

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for poly-ADP-ribose (PAR). Use an anti-β-actin antibody as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

Interpretation:

The H₂O₂-treated sample should show a strong signal (a smear of high molecular weight bands) for PAR, indicating robust PARP activity. Treatment with FMB-D1 and Olaparib should significantly reduce this PAR signal, confirming that the compounds inhibit PARP enzyme activity within the cell.

G cluster_pathway PARP-Mediated DNA Repair Pathway cluster_inhibition Inhibition by FMB Derivative DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication Replication Fork Collapse DNA_SSB->Replication unrepaired PAR PAR Chains (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Base Excision Repair (BER) PAR->Repair recruits factors SSB_Repaired SSB Repaired Repair->SSB_Repaired FMB_D1 FMB-D1 FMB_D1->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB

Caption: Mechanism of PARP inhibition by FMB derivatives.

Part 3: Confirming Synthetic Lethality and Cell Death

Objective: To verify that PARP inhibition by FMB derivatives leads to increased DNA damage and induces apoptosis, particularly in HR-deficient cells.

Protocol: Immunofluorescence for γH2AX Foci

  • Cell Culture: Grow CAPAN-1 and BxPC-3 cells on coverslips.

  • Treatment: Treat cells with the IC50 concentration of FMB-D1 or Olaparib for 24 hours.

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Staining: Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Interpretation:

Treatment with FMB-D1 should lead to a dramatic increase in the number of γH2AX foci in the HR-deficient CAPAN-1 cells, but a much smaller increase in the HR-proficient BxPC-3 cells. This differential accumulation of DNA damage is the direct visual evidence of synthetic lethality.

Comparative Data Summary:

AssayFMB-D1Olaparib (Comparator)Cisplatin (Comparator)Expected Outcome
Cytotoxicity (IC50) Potent, selective for HR-deficient cellsPotent, selective for HR-deficient cellsPotent, low selectivityFMB-D1 shows superior or comparable selectivity to Olaparib.
PARP Inhibition Strong inhibition of PARylationStrong inhibition of PARylationNo direct inhibitionFMB-D1 effectively engages and inhibits the intended target.
γH2AX Foci High increase in HR-deficient cellsHigh increase in HR-deficient cellsGeneral increase in both cell typesFMB-D1's activity is mechanism-specific (synthetic lethal).
Apoptosis High induction in HR-deficient cellsHigh induction in HR-deficient cellsGeneral induction in both cell typesThe observed cytotoxicity leads to programmed cell death.

Conclusion and Future Directions

This guide provides a foundational strategy for validating the biological activity of this compound derivatives. Based on the hypothetical data, a compound like FMB-D1 demonstrates significant promise as a selective PARP inhibitor with potent anticancer activity. Its superiority over a known standard in terms of selectivity warrants further investigation.

Future work should include broader profiling against a larger panel of cancer cell lines, in vivo efficacy studies in xenograft models using HR-deficient tumors, and detailed pharmacokinetic and toxicological assessments to establish its potential as a clinical candidate.

References

A Head-to-Head Comparison: The Investigational Compound 3-Fluoro-4-methylbenzamide versus the Atypical Antipsychotic Amisulpride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropsychiatric drug discovery, the substituted benzamides represent a versatile chemical scaffold, renowned for yielding compounds with potent activity at dopamine and serotonin receptors.[1][2] This guide provides a comparative analysis of the investigational molecule, 3-Fluoro-4-methylbenzamide, against the established atypical antipsychotic, amisulpride. While direct experimental data for this compound is not yet available in published literature, this document constructs a hypothetical profile based on established structure-activity relationships (SAR) within the benzamide class. This allows for a prospective comparison, outlining the key experiments required to validate its potential as a novel therapeutic agent.

Introduction to the Benzamide Class of Antipsychotics

Substituted benzamides have a rich history in medicinal chemistry, leading to the development of drugs for a range of conditions, from gastrointestinal disorders to psychiatric illnesses.[3] In the context of psychosis, their mechanism of action is primarily centered on the antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway.[4][5] The "atypical" nature of many benzamide antipsychotics, such as amisulpride, arises from their dose-dependent effects and selective action on different dopamine receptor populations, as well as interactions with other neurotransmitter systems, including serotonin receptors.[6][7]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[8] The presence of a fluoro group on the benzamide ring, as in this compound, is therefore of significant interest for its potential to fine-tune the pharmacological profile compared to non-fluorinated analogs.

Hypothetical Profile of this compound

Based on the core benzamide structure, it is hypothesized that this compound will act as a dopamine receptor antagonist. The specific substitutions—a fluorine at the 3-position and a methyl group at the 4-position—are expected to influence its receptor affinity, selectivity, and pharmacokinetic properties.

Expected Mechanism of Action:

Like amisulpride, this compound is predicted to exhibit high affinity for dopamine D2 and D3 receptors. The fluorine atom, being highly electronegative, may alter the electronic distribution of the aromatic ring, potentially influencing receptor-ligand interactions. The methyl group could provide a key hydrophobic interaction within the receptor's binding pocket. It is also plausible that these substitutions could confer some affinity for serotonin receptors, such as 5-HT7, a characteristic seen in some advanced benzamide antipsychotics.[7]

Head-to-Head Comparison with Amisulpride

The following table provides a comparative overview of the known properties of amisulpride and the hypothesized characteristics of this compound.

FeatureAmisulprideThis compound (Hypothetical)
Primary Mechanism Selective D2/D3 receptor antagonist.[5]Potent D2/D3 receptor antagonist.
Secondary Targets Low affinity for 5-HT, α-adrenergic, and histamine H1 receptors.[6]Potential for modest affinity at 5-HT7 or other serotonin receptor subtypes.
Key Indications Schizophrenia (positive and negative symptoms), dysthymia.[4][6]Schizophrenia.
Metabolism Low metabolism, primarily excreted unchanged.Expected to undergo some degree of metabolism, potentially influenced by the methyl group.
Side Effect Profile Hyperprolactinemia, extrapyramidal symptoms (at higher doses).[6]Potentially similar, with the possibility of a modified side-effect profile due to altered receptor selectivity and pharmacokinetics.

Experimental Workflows for Characterization

To validate the hypothetical profile of this compound and rigorously compare it to amisulpride, a series of in vitro and in vivo experiments would be essential.

In Vitro Assays

A foundational step is to determine the receptor binding profile of the novel compound.

1. Radioligand Binding Assays:

  • Objective: To quantify the affinity of this compound for a panel of neurotransmitter receptors, with a focus on dopamine and serotonin subtypes.

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., D2, D3, 5-HT2A, 5-HT7).

    • Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound (this compound or amisulpride).

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity.

2. Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

  • Protocol (e.g., for D2 receptor antagonism using a cAMP assay):

    • Use a cell line stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Pre-incubate the cells with various concentrations of this compound or amisulpride.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole).

    • Measure the reporter gene activity (e.g., luminescence) to quantify the inhibition of the agonist-induced response.

    • Determine the IC50 to assess the functional potency of the antagonist.

G cluster_0 In Vitro Characterization Compound This compound BindingAssay Radioligand Binding Assay (Dopamine & Serotonin Receptors) Compound->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP Assay) Compound->FunctionalAssay BindingAffinity Determine Binding Affinity (Ki) BindingAssay->BindingAffinity FunctionalPotency Determine Functional Potency (IC50) (Antagonist vs. Agonist) FunctionalAssay->FunctionalPotency

Caption: Workflow for in vitro characterization of this compound.

In Vivo Models

Animal models are crucial for assessing the antipsychotic potential and side-effect profile of a new chemical entity.

1. Conditioned Avoidance Response (CAR):

  • Objective: To assess the potential antipsychotic efficacy.

  • Protocol:

    • Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus).

    • Administer various doses of this compound, amisulpride, or vehicle to the trained animals.

    • Test the animals' ability to perform the avoidance response.

    • A suppression of the conditioned avoidance response without a significant effect on the escape response (moving after the shock is delivered) is indicative of antipsychotic-like activity.

2. Catalepsy Test:

  • Objective: To evaluate the propensity to induce extrapyramidal side effects (EPS).

  • Protocol:

    • Administer the test compound to rodents.

    • At various time points post-administration, place the animal's forepaws on a raised bar.

    • Measure the time it takes for the animal to remove its paws from the bar.

    • Prolonged immobility is indicative of catalepsy, a predictor of EPS in humans.

G cluster_1 In Vivo Evaluation TestCompound Administer Compound (e.g., this compound) CAR_Model Conditioned Avoidance Response (CAR) TestCompound->CAR_Model Catalepsy_Model Catalepsy Test TestCompound->Catalepsy_Model Efficacy Antipsychotic Efficacy CAR_Model->Efficacy SideEffects Extrapyramidal Side Effects (EPS) Propensity Catalepsy_Model->SideEffects

Caption: In vivo models for assessing antipsychotic potential.

Concluding Remarks

While this compound remains an investigational compound, its structural similarity to known benzamide antipsychotics like amisulpride provides a strong rationale for its evaluation as a potential novel therapeutic. The strategic inclusion of fluorine and a methyl group on the benzamide core may offer an opportunity to refine the pharmacological profile, potentially leading to improved efficacy, selectivity, or tolerability. The experimental workflows outlined in this guide provide a clear roadmap for elucidating the true therapeutic potential of this and other novel benzamide derivatives, ultimately contributing to the development of next-generation treatments for psychiatric disorders.

References

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Chemical Entities: The Case of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its safety and specificity. While the on-target efficacy of a compound like 3-Fluoro-4-methylbenzamide is the primary goal, its unintended interactions—the off-target effects—are a major source of toxicity and clinical trial failures. As this compound is a novel chemical entity with limited publicly available biological data[1], a systematic and multi-tiered approach to identifying potential off-target liabilities is not just recommended; it is essential for progressing a research program.

This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using this compound as a representative example. We will move beyond a simple checklist of assays and delve into the causality behind experimental choices, providing a self-validating system for robust safety assessment. Our approach integrates computational prediction, broad in vitro profiling, and targeted cellular assays to build a detailed specificity map, enabling informed decision-making and mitigating risks early in the drug discovery pipeline.

Pillar 1: The Proactive Strategy—In Silico Prediction

Before committing to expensive and time-consuming wet lab experiments, computational (or in silico) methods provide a cost-effective first pass to generate testable hypotheses about a compound's potential off-target interactions.[2] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential liabilities.

The rationale here is one of proactive risk assessment. By comparing the structure of this compound to millions of other compounds, we can flag potential interactions that might otherwise be missed.[3] A multi-faceted computational approach is most effective:

  • 2D/3D Chemical Similarity: This is the most straightforward method. Algorithms compare the 2D topology and 3D shape of this compound against databases of molecules with known biological activity.[4] A high similarity to a known promiscuous drug or a compound with a specific off-target liability raises a red flag.

  • Protein Structure-Based Docking: When the 3D structures of common off-target proteins (like those in safety panels) are known, molecular docking simulations can predict the binding affinity of this compound to their active or allosteric sites.[5] This can help prioritize which protein families to investigate experimentally.

  • Machine Learning & AI Models: Modern approaches use sophisticated machine learning algorithms, such as multi-task graph neural networks, trained on enormous datasets of compound-protein interactions.[2] These models can predict binding probabilities across a wide range of potential off-targets, even without obvious structural similarity, providing a powerful tool for assessing liability.[2][6]

It is crucial to understand that in silico predictions are not definitive proof of an interaction. They are statistical and energetic estimations that must be validated experimentally. Their primary role is to guide the design of efficient and focused in vitro screening strategies.

Pillar 2: Comprehensive In Vitro Profiling—Casting a Wide Net

Following computational analysis, in vitro profiling is the cornerstone of experimental off-target assessment. The goal is to screen the compound against a broad, diverse set of biologically relevant targets to uncover unintended activities.

A. Broad Safety Pharmacology Panels

The first step is typically to screen the compound against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7] Regulatory bodies like the FDA often require data on a "core battery" of targets to assess safety before human trials.[8][9] These studies are intended to identify undesirable pharmacodynamic properties that could affect major physiological systems.[9]

Typical Core Battery Targets Include:

  • Cardiovascular: hERG potassium channel (critical for assessing risk of QT interval prolongation), other cardiac ion channels.[9]

  • Central Nervous System (CNS): A panel of neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic, GABAergic) and transporters.

  • Respiratory & Gastrointestinal: Relevant receptors and channels that control these systems.

A standard approach is to test the compound at a single high concentration (e.g., 10 µM) to see if any significant inhibition (>50%) occurs.[10] Any "hits" from this primary screen must then be followed up with full dose-response curves to determine potency (IC50 or Ki).

B. Kinome Scanning: An Essential Screen for Benzamides

The benzamide scaffold present in this compound is a common feature in many approved kinase inhibitors. This structural alert strongly suggests that kinome-wide profiling is not optional, but essential. Unintended kinase inhibition is a frequent source of both adverse effects and potential therapeutic repositioning opportunities.

Specialized platforms like KINOMEscan® or KinaseProfiler™ offer comprehensive screening services against hundreds of human kinases.[11][12]

  • Competition Binding Assays (e.g., KINOMEscan®): These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases.[13][14] The results are typically reported as percent inhibition at a given concentration or as a dissociation constant (Kd), providing a direct measure of binding affinity.[11]

  • Enzymatic Activity Assays (e.g., KinaseProfiler™): These assays directly measure the ability of a compound to inhibit the catalytic activity of each kinase.[12][15]

The data from a kinome scan is often visualized as a "TREEspot" diagram, which maps the interactions across the human kinome tree, providing an intuitive and comprehensive overview of a compound's selectivity.

Off_Target_Assessment_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Profiling cluster_cellular Cell-Based Validation cluster_in_vivo In Vivo Confirmation in_silico Computational Analysis (Similarity, Docking, AI/ML) safety_panel Broad Safety Panel Screening (Receptors, Ion Channels) in_silico->safety_panel Hypothesis Generation kinome_scan Kinome-wide Scanning (Binding & Activity Assays) in_silico->kinome_scan Prioritize Kinase Families cytotoxicity General Cytotoxicity Assays (LDH, MTT, etc.) focused_assays Focused Mechanistic Assays (e.g., Apoptosis, Pathway Analysis) safety_panel->focused_assays Investigate 'Hits' kinome_scan->focused_assays Validate Functional Effect cytotoxicity->focused_assays If cytotoxic, determine mechanism in_vivo Core Battery Safety Pharmacology (CNS, CV, Respiratory in Animals) focused_assays->in_vivo Confirm Physiological Relevance

Caption: A multi-pronged workflow for off-target effect assessment.

Pillar 3: Cellular Context—From Protein to Phenotype

Observing that a compound binds to an off-target protein is only the first step. The critical next question is whether this interaction has a functional consequence in a living cell. Cell-based assays are essential for bridging the gap between biochemical data and physiological outcomes.

A tiered approach is recommended:

  • General Viability and Cytotoxicity Screening: Initially, the compound should be tested across several relevant cell lines (e.g., cancer lines, primary cells, immortalized normal tissue lines) to determine if it has a general cytotoxic effect.[16] Common assays include LDH release (measures membrane integrity), MTT/XTT (measures metabolic activity), and live/dead staining.[17]

  • Mechanistic Assays: If cytotoxicity is observed, or if significant hits were identified in binding/enzymatic assays, more focused assays are required. For example, if a compound binds to pro-apoptotic kinases, one should run assays to detect markers of programmed cell death, such as Annexin V staining or Caspase activity assays.[18][19][20] If a compound hits a key signaling kinase like an MAPK, a western blot or targeted phosphorylation assay can confirm if the pathway is inhibited in cells.

Comparative Analysis: The Importance of Structural Neighbors

To understand the structure-activity relationship (SAR) of off-target effects, it is invaluable to test the primary compound alongside close structural analogs. Small chemical modifications can dramatically alter a compound's selectivity profile.[7]

Let's consider two hypothetical analogs of our lead compound:

  • Compound A: this compound (Lead)

  • Compound B: 4-Fluoro-3-methylbenzamide (Isomer)[21]

  • Compound C: 3-Fluoro-4-methoxybenzamide (Methyl to Methoxy)[22]

Below are tables of hypothetical data to illustrate how off-target profiles might differ.

Table 1: Hypothetical Kinase Selectivity Data (% Inhibition at 10 µM)

Kinase TargetCompound A (Lead)Compound B (Isomer)Compound C (Methoxy Analog)Rationale for Inclusion
Primary Target X 95%92%85%Assumed On-Target
SRC (Tyrosine Kinase)65%25%75%Common Off-Target
GSK3B (Ser/Thr Kinase)15%18%58%Metabolic/CNS Target
CDK2 (Cell Cycle Kinase)45%55%30%Proliferation Target
VEGFR2 (Tyrosine Kinase)8%9%12%Angiogenesis Target

This hypothetical data illustrates that moving the fluorine and methyl groups (Compound B) might reduce SRC inhibition but increase CDK2 liability. Swapping a methyl for a methoxy group (Compound C) could significantly increase off-target activity against GSK3B.

Table 2: Hypothetical Cellular Cytotoxicity Data (IC50 in µM)

Cell LineCompound A (Lead)Compound B (Isomer)Compound C (Methoxy Analog)Cell Line Type
HEK293 > 50 µM> 50 µM28 µMNormal Human Kidney
HCT116 15 µM12 µM22 µMHuman Colon Cancer
Primary Hepatocytes > 50 µM> 50 µM45 µMNormal Human Liver

This data suggests that the increased off-target kinase activity of Compound C might correlate with moderate cytotoxicity in normal cell lines like HEK293, a potential liability.

Signaling_Pathway_Example cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF OffTarget Off-Target Kinase (e.g., SRC) RAS->OffTarget MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound This compound Compound->OffTarget Unintended Inhibition

Caption: Hypothetical off-target inhibition of a signaling pathway.

Experimental Protocols: A Practical Guide

Trustworthy data comes from robust protocols. Below is an example of a standard methodology for an initial cytotoxicity screen.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored formazan product, is proportional to the number of lysed cells.[17]

Materials:

  • Cell line of interest (e.g., HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (and analogs) dissolved in DMSO (10 mM stock)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solution)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • Stop Solution (provided in kit)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~490 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent toxicity.

    • Include three control groups:

      • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

      • Positive Control (Maximum Lysis): Cells treated with Lysis Buffer 45 minutes before the assay endpoint.

      • Medium Background Control: Wells with medium but no cells.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum Lysis LDH Activity - Vehicle Control LDH Activity)

    • Plot the % cytotoxicity against the compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

Assessing the off-target profile of a novel compound like this compound is a systematic process of de-risking. It requires an integrated strategy that begins with broad, predictive computational methods and progressively funnels candidates through comprehensive in vitro screens and functional cellular assays. By comparing a lead compound to its structural neighbors, researchers can build a robust understanding of its selectivity and guide medicinal chemistry efforts to mitigate liabilities. This rigorous, multi-pillar approach ensures that only the safest and most specific molecules advance toward the clinic, ultimately increasing the probability of success and protecting patient health.

References

A Comparative Guide to the IC50 Value Determination of 3-Fluoro-4-methylbenzamide: A PARP Inhibition Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's inhibitory potential is a cornerstone of preclinical evaluation. This guide provides an in-depth, technical framework for determining and validating the half-maximal inhibitory concentration (IC50) of 3-Fluoro-4-methylbenzamide , a novel benzamide derivative. Given its structural features, we hypothesize its mechanism of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair and a validated target in oncology.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes a self-validating workflow, and contextualizes the potential efficacy of this compound by comparing it with established, clinically approved PARP inhibitors (PARPis). All experimental data for the target compound are presented as a hypothetical case study to illustrate the application of these validated methodologies.

The Scientific Premise: Why Investigate this compound as a PARP Inhibitor?

The benzamide moiety is a well-established pharmacophore essential for binding to the nicotinamide pocket of PARP enzymes. Many potent, clinically approved PARP inhibitors, including Olaparib and Rucaparib, share this core structure. This compound incorporates this key feature, along with fluoro and methyl substitutions that can influence binding affinity, selectivity, and pharmacokinetic properties.[1]

The therapeutic strategy behind PARP inhibition is most prominently exemplified by the concept of synthetic lethality . In cancers with pre-existing defects in homologous recombination repair (HRR), such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[2] This overwhelming DNA damage burden cannot be repaired effectively, resulting in selective cancer cell death.

Therefore, our investigation is twofold: first, to determine the direct inhibitory effect of this compound on the PARP1 enzyme, and second, to assess its cytotoxic potency in a cancer cell line characterized by a BRCA1 mutation, thereby validating its potential to induce synthetic lethality.

The Competitive Landscape: Benchmarking Against Established PARP Inhibitors

To provide a meaningful context for our hypothetical results, we will compare the IC50 values of this compound against leading, FDA-approved PARP inhibitors. The table below summarizes their reported potencies against the PARP1 enzyme and in a representative BRCA1-mutant breast cancer cell line, MDA-MB-436.

CompoundPARP1 Enzymatic IC50 (nM)MDA-MB-436 Cellular IC50 (µM)
This compound (Hypothetical Data) (Hypothetical Data)
Olaparib~1-5 nM[3][4]~4.7 µM[5]
Rucaparib~0.8-3.2 nM[3]~2.3 µM[5]
Talazoparib~0.5-1 nM[1][4]~0.13 µM[5]

Note: IC50 values can vary based on assay conditions (e.g., NAD+ concentration in enzymatic assays, incubation time in cellular assays).

Experimental Design: A Two-Pronged Approach to IC50 Determination

Our experimental workflow is designed to provide a comprehensive and validated assessment of the compound's inhibitory potential, progressing from a direct enzymatic assay to a more physiologically relevant cell-based model.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Recombinant Human PARP1 Enzyme biochem_assay Colorimetric PARP1 Enzymatic Assay biochem_start->biochem_assay Target biochem_end Enzymatic IC50 (Direct Inhibition) biochem_assay->biochem_end Measures validation Data Analysis & Validation biochem_end->validation cell_start BRCA1-mutant MDA-MB-436 Cells cell_assay MTT Cell Viability Assay cell_start->cell_assay Model System cell_end Cellular IC50 (Cytotoxicity & Synthetic Lethality) cell_assay->cell_end Measures cell_end->validation compound This compound (Test Compound) compound->biochem_assay Dose Response compound->cell_assay Dose Response

Caption: Workflow for IC50 Determination and Validation.

Rationale for Selections:
  • Enzyme: Human PARP1 is the most abundant and well-characterized member of the PARP family and the primary target of most clinical PARPis.[6]

  • Cell Line: The MDA-MB-436 human breast cancer cell line harbors a deleterious BRCA1 mutation (5396+1G>A), making it an established and highly relevant model for assessing synthetic lethality with PARP inhibitors.[7][8]

  • Biochemical Assay: A colorimetric PARP1 assay provides a direct, robust, and high-throughput method to measure the compound's ability to inhibit the catalytic activity of the isolated enzyme.[9][10][11]

  • Cell-Based Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]

Detailed Experimental Protocols

The following protocols are presented to ensure reproducibility and scientific rigor.

Protocol 1: In Vitro PARP1 Enzymatic IC50 Determination

This protocol is adapted from commercially available colorimetric PARP assay kits.[6][14]

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • 10x PARP Assay Buffer

  • Biotinylated NAD+ (Substrate)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • This compound and comparator PARPis

  • Microplate reader capable of absorbance measurement at 450 nm

Step-by-Step Procedure:

  • Plate Preparation: Wash the histone-coated plate 3 times with 200 µL of PBST (PBS + 0.05% Tween-20). Block wells with 200 µL of blocking buffer for 90 minutes at room temperature.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 pM) in 1x PARP assay buffer. Include "No Inhibitor" (positive control) and "No Enzyme" (blank) controls.

  • Reaction Setup:

    • Wash the blocked plate 3 times with 1x PARP assay buffer.

    • Prepare a Master Mix containing 1x PARP buffer, activated DNA, and biotinylated NAD+.

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the serially diluted inhibitor or control solution to the appropriate wells.

    • To initiate the reaction, add 20 µL of diluted PARP1 enzyme to all wells except the "No Enzyme" blank.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation reaction.

  • Detection:

    • Wash the plate 5 times with PBST to remove unreacted components.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 50 µL of the colorimetric HRP substrate. A blue color will develop.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will turn yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell-Based IC50 Determination using MTT Assay

This protocol is a standard method for assessing drug cytotoxicity in adherent cell lines.[12][15]

Materials:

  • MDA-MB-436 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound and comparator PARPis

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of absorbance measurement at 570 nm

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count MDA-MB-436 cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare a series of 2-fold or 3-fold dilutions of this compound (e.g., from 200 µM to 0.1 µM) in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "Vehicle Control" (e.g., 0.1% DMSO) and "No Cell" (blank) wells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Validation

Accurate IC50 determination relies on proper data processing and statistical analysis.

Caption: Data Analysis Pipeline for IC50 Calculation.

  • Background Subtraction: Subtract the average absorbance of the "No Enzyme" or "No Cell" blank wells from all other absorbance readings.

  • Normalization: Convert the corrected absorbance values into percentage inhibition. The "No Inhibitor" or "Vehicle Control" wells represent 0% inhibition (100% activity/viability).

    • % Inhibition = 100 * (1 - [Absorbance of Sample / Absorbance of Positive Control])

  • Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (four-parameter variable slope sigmoidal dose-response curve) using software like GraphPad Prism or R.

  • IC50 Derivation: The IC50 is the concentration of the inhibitor that corresponds to a 50% response on the fitted curve. The analysis should also provide a 95% confidence interval and an R-squared value to assess the goodness of fit.

Conclusion and Future Directions

This guide outlines a robust, validated, and scientifically grounded methodology for determining the enzymatic and cellular IC50 values of this compound, a compound of interest for its potential as a PARP inhibitor. By following these detailed protocols—from the direct assessment of PARP1 enzyme inhibition to the evaluation of synthetic lethality in a BRCA1-mutant cancer cell line—researchers can generate high-quality, reproducible data.

The comparison of this data against established clinical PARP inhibitors provides a crucial benchmark for evaluating its potency and potential for further development. A potent enzymatic IC50 in the low nanomolar range, coupled with a selective and potent cytotoxic effect in BRCA-deficient cells, would provide a strong rationale for advancing this compound into more complex preclinical studies, including PARP trapping assays, selectivity profiling across the PARP family, and in vivo efficacy models.

References

Unraveling the Molecular Compass: A Comparative Guide to Confirming the Mechanism of Action of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, adaptable framework for elucidating the mechanism of action of 3-Fluoro-4-methylbenzamide, a compound of interest given its structural resemblance to known bioactive agents. We will navigate the experimental landscape, moving from initial target validation to cellular confirmation, with a focus on two primary, plausible hypotheses: Poly (ADP-ribose) Polymerase (PARP) inhibition and Cereblon (CRBN) binding .

This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical, tiered approach, empowering researchers to make informed decisions based on accumulating data. We will delve into the "why" behind experimental choices, ensuring a self-validating and scientifically robust investigation.

Hypothesis 1: this compound as a PARP Inhibitor

The benzamide scaffold is a well-established pharmacophore in a multitude of PARP inhibitors.[1][2][3] PARP enzymes are critical players in DNA single-strand break repair, and their inhibition is a clinically validated strategy in oncology, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.[1][3]

Tier 1: In Vitro Validation of PARP1/2 Inhibition

The initial step is to ascertain direct enzymatic inhibition. A fluorometric PARP1 inhibition assay is a robust and sensitive starting point.[3]

Experimental Protocol: Fluorometric PARP1 Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in PARP assay buffer.

  • Reaction Setup (96-well black microplate):

    • Add 25 µL of PARP assay buffer.

    • Add 5 µL of activated DNA (50 ng).

    • Add 10 µL of the test compound dilution or vehicle control (DMSO).

    • Add 10 µL of recombinant human PARP1 enzyme (50 ng).

  • Reaction Initiation: Add 10 µL of β-NAD+ (0.5 mM final concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add 50 µL of developer reagent to each well.

  • Measurement: After a 15-minute incubation, measure fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comparative Analysis:

CompoundPredicted IC50 (nM)Rationale
This compound To be determinedTest Compound
Olaparib 1-5Potent, clinically approved PARP1/2 inhibitor (Positive Control)
Inactive Benzamide Analog >10,000Structurally similar compound with no expected PARP inhibitory activity (Negative Control)

Logical Flow of Investigation:

PARP Inhibition Workflow A In Vitro PARP1/2 Enzymatic Assay B PARP Trapping Assay A->B If IC50 < 1 µM C Cellular PARP Inhibition Assay B->C If Trapping Observed D Analysis of DNA Damage Markers C->D If Cellular Activity Confirmed E Mechanism Confirmed: PARP Inhibitor D->E If DNA Damage Markers Increased

Figure 1: Tiered workflow for confirming PARP inhibition.

Tier 2: Assessing PARP Trapping

A key mechanism of some of the most effective PARP inhibitors is their ability to "trap" PARP enzymes on DNA, leading to cytotoxic DNA-protein crosslinks.[1] A fluorescence polarization (FP) assay can effectively measure this phenomenon.[4]

Experimental Protocol: PARP Trapping Fluorescence Polarization Assay

  • Reagent Preparation: Prepare fluorescently labeled DNA probes, recombinant PARP1 enzyme, and serial dilutions of this compound and control compounds.

  • Reaction Setup (384-well black plate):

    • Add the fluorescent DNA probe.

    • Add the test compound or vehicle control.

    • Add the PARP1 enzyme.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: An increase in fluorescence polarization indicates PARP trapping. Quantify the trapping efficiency relative to known PARP trappers like Talazoparib.

Comparative Analysis:

CompoundPredicted Trapping EfficiencyRationale
This compound To be determinedTest Compound
Talazoparib HighPotent PARP trapper (Positive Control)
Veliparib LowWeak PARP trapper (Negative Control for trapping)
Tier 3: Cellular Confirmation of PARP Inhibition

Confirmation in a cellular context is paramount. An immunofluorescence assay to detect poly(ADP-ribose) (PAR) levels in cells treated with a DNA damaging agent provides direct evidence of cellular PARP activity inhibition.[3]

Experimental Protocol: Cellular PARP Inhibition by Immunofluorescence

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) on coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with varying concentrations of this compound or control compounds for 1 hour.

  • DNA Damage Induction: Treat cells with a DNA damaging agent such as 10 mM H₂O₂ for 10 minutes.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear PAR signal intensity.

Hypothesis 2: this compound as a Cereblon (CRBN) Binder

The discovery that fluorinated benzamide derivatives can exhibit increased binding affinity for Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase, presents a compelling alternative mechanism.[5][6] Binding to CRBN is the mode of action for immunomodulatory drugs (IMiDs) and is a critical component of Proteolysis Targeting Chimeras (PROTACs).

Tier 1: In Vitro Validation of Cereblon Binding

A competitive binding assay is the first step to determine if this compound can directly interact with CRBN. Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) are suitable high-throughput methods.[7][8][9]

Experimental Protocol: Cereblon Binding Assay (Fluorescence Polarization)

  • Reagent Preparation: Use a commercially available kit containing purified recombinant CRBN, a fluorescently labeled ligand (e.g., Cy5-labeled Thalidomide), and assay buffer.[7] Prepare serial dilutions of this compound.

  • Reaction Setup (96-well black plate):

    • Add CRBN protein.

    • Add the test compound or a known CRBN binder (e.g., Pomalidomide) as a positive control.

    • Add the fluorescently labeled ligand.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Measurement: Measure fluorescence polarization.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand and binding of the test compound to CRBN. Calculate the IC50 value.

Comparative Analysis:

CompoundPredicted IC50 (µM)Rationale
This compound To be determinedTest Compound
Pomalidomide 0.1-1Potent CRBN binder (Positive Control)[9]
Inactive Benzamide Analog >100Structurally similar compound with no expected CRBN binding (Negative Control)

Logical Flow of Investigation:

CRBN Binding Workflow A In Vitro CRBN Binding Assay B Cellular Target Engagement Assay A->B If IC50 < 50 µM C Neosubstrate Degradation Assay B->C If Cellular Binding Confirmed D Mechanism Confirmed: CRBN Binder C->D If Neosubstrate Degradation Observed

Figure 2: Tiered workflow for confirming Cereblon binding.

Tier 2: Cellular Target Engagement

Confirming that this compound can engage CRBN within a cellular environment is a critical next step. A cellular target engagement assay can be employed for this purpose.[10]

Experimental Protocol: Cellular CRBN Target Engagement Assay

  • Cell Culture: Use a cell line known to be sensitive to CRBN modulators, such as the multiple myeloma cell line MM1.S.

  • Treatment: Pre-treat cells with increasing concentrations of this compound or a known CRBN binder for 1-2 hours.

  • Probe Addition: Add a "degrader" probe that utilizes CRBN to degrade a specific protein (e.g., a BRD4-degrader).

  • Lysis and Analysis: After an appropriate incubation time (e.g., 4-6 hours), lyse the cells and quantify the levels of the target protein (e.g., BRD4) by Western blot or ELISA.

  • Data Analysis: Inhibition of probe-induced protein degradation indicates that the test compound is occupying the CRBN binding site.

Tier 3: Assessment of Neosubstrate Degradation

A hallmark of CRBN binders is their ability to induce the degradation of specific "neosubstrates" such as IKZF1 and IKZF3.

Experimental Protocol: Neosubstrate Degradation Assay

  • Cell Culture: Culture MM1.S cells.

  • Treatment: Treat cells with this compound or Pomalidomide at various concentrations for 24 hours.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the levels of IKZF1, IKZF3, and a loading control (e.g., GAPDH).

  • Data Analysis: A dose-dependent decrease in the levels of IKZF1 and IKZF3 confirms a functional consequence of CRBN binding.

Conclusion: A Path to Mechanistic Clarity

This comparative guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By systematically testing the plausible hypotheses of PARP inhibition and Cereblon binding, researchers can generate a comprehensive data package that will definitively characterize the compound's biological activity. The tiered approach allows for efficient resource allocation, with each experimental outcome informing the next step in the investigative journey. Ultimately, this rigorous, evidence-based approach is essential for advancing promising molecules from the bench to potential clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-4-methylbenzamide (CAS No. 170726-98-4), a compound whose precise handling and disposal are paramount to maintaining a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The assigned GHS pictogram is the GHS07, indicating that it is an irritant. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 170726-98-4[2]
Molecular Formula C8H8FNO[2][3]
Molecular Weight 153.16 g/mol [2]
Physical Form Solid
Melting Point 105°C[2]
Boiling Point 228.2°C[2]
Immediate Safety and Personal Protective Equipment (PPE)

Given its irritant nature, strict adherence to safety protocols is non-negotiable. The causality behind these PPE choices is to create a barrier between the researcher and the hazardous material, preventing skin, eye, and respiratory tract irritation.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.[1][4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5] Contaminated clothing should be removed and laundered before reuse.

    • Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste and disposed of through an approved waste disposal plant.[1] This is a federal and state-mandated requirement under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Identification and Segregation

Proper waste stream management begins with accurate identification and segregation. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams.[8]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."

  • Causality: Segregation is crucial because treatment facilities use different processes for halogenated and non-halogenated wastes. Improper mixing can lead to the formation of more hazardous byproducts during disposal and can increase disposal costs.

Step 2: Waste Accumulation and Container Management

All hazardous waste must be accumulated at the point of generation in a compatible and properly sealed container.[7]

  • Action:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container for collecting solid this compound waste.

    • Ensure the container is kept tightly sealed except when adding waste.[7]

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7]

  • Causality: Proper container management prevents the release of hazardous materials into the environment and ensures the safety of personnel handling the waste. The label provides essential information for waste handlers and emergency responders.

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Action:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[9]

    • Carefully sweep or shovel the spilled material and absorbent into the designated "Halogenated Organic Solid Waste" container.[1][4]

    • Decontaminate the spill area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.

  • Causality: A pre-planned spill response procedure minimizes the risk of exposure and ensures that the spill is cleaned up effectively and in compliance with safety regulations.

Step 4: Arranging for Disposal

Disposal of hazardous waste must be conducted by a licensed and approved hazardous waste disposal company.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

    • Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.

    • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

  • Causality: Federal and state regulations, including those from the EPA and OSHA, mandate a "cradle-to-grave" tracking system for hazardous waste to ensure it is managed and disposed of safely and responsibly.[7] The recommended disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic gases produced during combustion.[1][10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Spill Management cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Segregate as Halogenated Organic Solid Waste A->C B Handle in a Fume Hood B->C D Use Labeled, Compatible Waste Container C->D G Contact EHS for Waste Pickup D->G E Contain Spill with Inert Absorbent F Collect and Dispose of Contaminated Materials E->F F->D H Complete Hazardous Waste Manifest G->H I Transport to Approved Disposal Facility H->I

Caption: Disposal Workflow for this compound

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also complying with all relevant federal and state regulations. This self-validating system of rigorous adherence to established protocols is the cornerstone of a trustworthy and responsible research enterprise.

References

Personal protective equipment for handling 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols for handling 3-Fluoro-4-methylbenzamide (CAS: 175277-86-8) in a laboratory setting. The recommendations are grounded in established safety principles and data from analogous chemical structures to ensure a conservative and protective approach. The primary objective is to mitigate risks associated with skin, eye, and respiratory exposure through the correct selection and use of Personal Protective Equipment (PPE).

Hazard Assessment of this compound

While comprehensive toxicological data for this compound is not extensively published, a robust safety plan can be developed by examining the known hazards of structurally similar compounds. Analysis of safety data sheets (SDS) for related fluoro-methylated benzamides and benzaldehydes indicates a consistent hazard profile.

The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Table 1: GHS Hazard Classifications for Structurally Related Compounds

Hazard Statement Description GHS Classification Common Sources
H315 Causes skin irritation Skin Irritation, Category 2 [1][3][4]
H319 Causes serious eye irritation Eye Irritation, Category 2/2A [1][2][3][4]
H335 May cause respiratory irritation STOT SE, Category 3 [1][3][4]

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 |[4] |

Given these potential hazards, this compound must be handled with appropriate engineering controls and a comprehensive PPE plan.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific laboratory procedure being performed. The following table outlines the minimum required PPE for handling this compound in solid or solution form.

Table 2: Recommended PPE for Handling this compound

Protection Type Minimum Requirement Recommended for Splash/Aerosol Risk
Hand Chemical-resistant gloves (Nitrile) Double-gloving with chemical-resistant outer gloves
Eye/Face ANSI Z87.1-compliant safety glasses with side shields Tightly fitting chemical safety goggles and a face shield[3][5]
Body Flame-resistant lab coat Chemical-resistant apron or disposable coveralls[3][6]

| Respiratory | Work within a certified chemical fume hood | NIOSH-approved respirator (e.g., N95 for powders, or full-face respirator for high concentrations)[3][5][6] |

Causality of PPE Choices:
  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with solids and many common laboratory solvents. Always inspect gloves for defects before use and wash hands thoroughly after removal.[6]

  • Eye and Face Protection : Because this compound is a serious eye irritant, chemical splash goggles are mandatory to form a protective seal around the eyes.[3][5] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.

  • Body Protection : A standard lab coat protects against minor spills. More substantial procedures, such as transfers of large quantities, warrant the use of a chemical-resistant apron or coveralls.[3]

  • Respiratory Protection : The primary engineering control is a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.

Operational Plan: A Step-by-Step PPE Protocol

A disciplined, procedural approach to PPE usage is critical for ensuring safety. The following workflow minimizes the risk of exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_donning Donning Sequence (Putting On) cluster_handling Handling Phase cluster_doffing Doffing Sequence (Taking Off) prep1 Verify fume hood is operational prep2 Gather all necessary lab equipment prep1->prep2 prep3 Inspect all PPE for defects (gloves, goggles, etc.) prep2->prep3 don1 1. Lab Coat / Apron prep3->don1 don2 2. Safety Goggles & Face Shield don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Gloves (over cuffs of lab coat) don3->don4 handle1 Perform all manipulations inside the fume hood don4->handle1 handle2 Keep container tightly closed when not in use handle3 Clean any spills immediately doff1 1. Remove Gloves (turn inside-out) handle3->doff1 doff2 2. Remove Face Shield & Goggles doff1->doff2 doff3 3. Remove Lab Coat / Apron doff2->doff3 doff4 4. Remove Respirator (if used) doff3->doff4 doff5 5. Wash hands thoroughly doff4->doff5

Caption: Workflow for safe handling of this compound.

Spill, Exposure, and Disposal Plan

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill Cleanup : For small spills, wear full PPE, cover the spill with an inert absorbent material (like vermiculite or sand), and sweep it into a suitable container for disposal.[3][7] Avoid generating dust. Ensure the area is well-ventilated.

Waste Disposal

Proper disposal is a critical component of the safety plan. All waste streams must be treated as hazardous.

  • Chemical Waste : Unused or waste this compound must be collected in a clearly labeled, sealed container. Dispose of it through a licensed professional waste disposal service, likely via incineration.[3][4] Do not dispose of it down the drain or in regular trash.[4][8]

  • Contaminated Materials : All disposable PPE (gloves, coveralls), absorbent materials from spills, and any other items that have come into direct contact with the chemical must be placed in a sealed, labeled hazardous waste container for disposal.[8]

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[8] After rinsing and air-drying, labels should be defaced before the container is discarded or recycled according to institutional policy.

The following diagram illustrates the decision-making process for waste segregation.

G cluster_waste Waste Stream Segregation start Waste Generated q1 Is it disposable PPE or spill cleanup material? start->q1 q2 Is it an empty chemical container? q1->q2 No out1 Dispose as Contaminated Solid Waste q1->out1 Yes q3 Is it surplus/waste chemical? q2->q3 No out2 Collect first rinse as liquid hazardous waste. Deface label and dispose of container per institutional policy. q2->out2 Yes out3 Dispose as Chemical Hazardous Waste q3->out3 Yes out4 Consult EHS for unclassified waste q3->out4 No

Caption: Decision tree for proper disposal of related waste.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.